aPKC-IN-2
Description
The exact mass of the compound Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSMGNEJVWZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351642 | |
| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-08-7 | |
| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of aPKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical Protein Kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including the establishment and maintenance of cell polarity, cell proliferation, survival, and migration.[1] Unlike conventional and novel PKCs, aPKCs are not activated by calcium or diacylglycerol.[2] Their activity is instead regulated by protein-protein interactions, often mediated by the PB1 domain, and by phosphorylation.[1] Given their central role in signaling pathways frequently dysregulated in cancer and other diseases, aPKCs have emerged as critical therapeutic targets.[3][4]
This technical guide provides a detailed overview of the mechanism of action of aPKC inhibitors, with a particular focus on the well-characterized compound CRT0066854 as a representative example. The guide will also touch upon other classes of aPKC inhibitors.
Core Mechanism of Action: ATP-Competitive Inhibition
Many small molecule inhibitors of aPKC, including CRT0066854, function as ATP-competitive inhibitors.[2][5] This means they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of aPKC substrates.[2]
Below is a diagram illustrating the general mechanism of ATP-competitive inhibition of aPKC.
Quantitative Data: Potency and Selectivity of CRT0066854
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to have an effect) and its selectivity (its ability to inhibit the target kinase over other kinases). CRT0066854 has been shown to be a potent and selective inhibitor of atypical PKC isoenzymes.[5][6][7][8]
| Target Kinase | IC50 (nM) | Reference |
| PKCι (full-length) | 132 | [5][6][7][8] |
| PKCζ (full-length) | 639 | [5][6][7][8] |
| ROCK-II | 620 | [6][8] |
Table 1: In vitro potency of CRT0066854 against aPKC isoforms and the off-target kinase ROCK-II. IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
CRT0066854 demonstrates selectivity for atypical PKCs and ROCK2 over typical PKCs and a panel of 98 other kinases when tested at a concentration of 1 µM.[9]
Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol)
To determine the IC50 values for an aPKC inhibitor like CRT0066854, a common method is an in vitro kinase assay.
Cell-Based Assays
Cellular assays are crucial to confirm the activity of the inhibitor in a biological context.
-
Western Blot for Substrate Phosphorylation: To confirm that CRT0066854 inhibits aPKC activity in cells, the phosphorylation of a known aPKC substrate, such as Lethal Giant Larvae 2 (LLGL2), can be measured by Western blot.[9] A decrease in phosphorylated LLGL2 in the presence of the inhibitor indicates target engagement.
-
Cell Viability and Colony Formation Assays: The anti-proliferative effects of CRT0066854 can be assessed using assays like the MTT assay to measure cell viability or a colony formation assay in soft agar to determine anchorage-independent growth, a hallmark of cancer cells.[9] CRT0066854 has been shown to decrease the viability of A549 lung carcinoma cells with an IC50 of 3.47 µM and reduce colony formation in HeLa cells.[9]
-
Cell Migration and Morphogenesis Assays: The role of aPKCs in cell polarity and migration can be investigated using wound healing assays or 3D morphogenesis assays (e.g., in Matrigel).[9] CRT0066854 has been observed to impair lumen formation in MDCK cells and inhibit the migration of NRK-49F cells.[9]
Signaling Pathways and Cellular Effects
aPKC inhibitors like CRT0066854 impact several downstream signaling pathways by blocking the phosphorylation of key substrates. This leads to a variety of cellular effects.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
The Discovery and Development of a Potent and Selective Atypical Protein Kinase C (aPKC) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of a potent and selective inhibitor of atypical protein kinase C (aPKC), exemplified by the thieno[2,3-d]pyrimidine-based compound, CRT0066854. Atypical PKCs, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1] This document details the fragment-based drug discovery approach, quantitative biochemical and cellular characterization, and the underlying signaling pathways affected by this class of inhibitors.
Discovery via Fragment-Based Screening
The journey to identify potent and selective aPKC inhibitors began with a fragment-based drug discovery (FBDD) approach. This strategy involves screening a library of low-molecular-weight compounds ("fragments") to identify weak binders to the target protein. These initial hits then serve as starting points for optimization into more potent and selective lead compounds.
A high-concentration biochemical screen of a fragment library against PKCι identified several initial hits.[2][3] Among these, an azaindole-based scaffold was selected for further optimization due to its favorable properties for chemical elaboration.[2] This systematic, structure-guided approach allowed for the gradual "growth" of the fragment into a highly potent and selective inhibitor of PKCι.[2][3]
Similarly, another fragment-based screen identified a pyridine-amide fragment as a weak inhibitor of PKCι.[4] Through structure-activity relationship (SAR) studies and guided by molecular modeling, this fragment was optimized into a sub-micromolar inhibitor of PKCι.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative aPKC inhibitor, CRT0066854, and related compounds discovered through fragment-based approaches.
Table 1: In Vitro Biochemical Potency of CRT0066854 [5][6][7][8][9]
| Target Kinase | IC50 (nM) |
| PKCι (full-length) | 132 |
| PKCζ (full-length) | 639 |
| ROCK-II | 620 |
Table 2: Cellular Activity of CRT0066854 [9]
| Cell Line | Assay | Endpoint | IC50 (µM) |
| A549 (Lung Carcinoma) | Viability | Cell Death | 3.47 |
| HeLa | Colony Formation | Inhibition | ~65% at 1 µM |
| MDCK | Lumen Formation | Impairment | - |
| NRK-49F | Wound Healing | Migration Impairment | - |
Signaling Pathways
Atypical PKC isoforms, particularly PKCι, are key nodes in oncogenic signaling pathways. Their inhibition can disrupt these pathways, leading to anti-cancer effects.
As depicted, oncogenic signals from Ras and PI3K can activate PKCι.[10][11] Activated PKCι, in complex with Par6, then triggers downstream signaling cascades, including the Rac1-MEK-ERK1/2 and JNK-AP-1 pathways, which promote cell proliferation, invasion, and metastasis.[10][12] CRT0066854 acts by directly inhibiting the kinase activity of PKCι, thereby blocking these oncogenic outputs.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of aPKC inhibitors.
Biochemical Kinase Assays
Objective: To determine the in vitro potency and selectivity of compounds against aPKC isoforms and other kinases.
Typical Protocol (e.g., Caliper-based Mobility Shift Assay): [2]
-
Reagents:
-
Recombinant full-length human PKCι and PKCζ enzymes.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in an assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60-90 minutes at 25°C).
-
The reaction is stopped by the addition of a stop solution.
-
The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic chip-based electrophoresis system (e.g., Caliper LabChip). The separation of the two species allows for the calculation of the percentage of substrate conversion.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Assays
Objective: To evaluate the effect of aPKC inhibitors on cellular processes such as proliferation, survival, and morphology.
4.2.1. Cell Viability/Proliferation Assay: [9]
-
Cell Lines: Cancer cell lines known to have high aPKC expression or dependence (e.g., A549 lung carcinoma).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric method (e.g., MTS, CellTiter-Glo).
-
GI50 or IC50 values are calculated from the dose-response curves.
-
4.2.2. Colony Formation Assay: [9]
-
Cell Lines: Adherent cancer cell lines (e.g., HeLa).
-
Procedure:
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with the test compound at a fixed concentration.
-
The medium is replaced every 2-3 days with fresh medium containing the compound.
-
After 1-2 weeks, when visible colonies have formed, the cells are fixed and stained (e.g., with crystal violet).
-
The number and size of colonies are quantified.
-
4.2.3. 3D Spheroid Morphogenesis Assay: [5]
-
Cell Lines: Epithelial cell lines capable of forming polarized structures in 3D culture (e.g., MDCK).
-
Procedure:
-
Single cells are suspended in a basement membrane matrix (e.g., Matrigel) and plated in multi-well plates.
-
The cells are cultured for several days to allow the formation of spheroids.
-
The spheroids are treated with the test compound.
-
The morphology of the spheroids, particularly the formation of a central lumen, is assessed by microscopy.
-
In Vivo Models
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of aPKC inhibitors in animal models.
Typical Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis (e.g., western blotting for downstream signaling molecules).
-
Conclusion
The discovery and development of potent and selective aPKC inhibitors, such as CRT0066854, through fragment-based screening has provided valuable chemical tools to probe the function of these kinases and represents a promising avenue for the development of novel cancer therapeutics. The detailed characterization of these inhibitors through a battery of in vitro and in vivo assays is crucial for understanding their mechanism of action and for advancing them through the drug development pipeline. This technical guide provides a comprehensive overview of the key methodologies and data that underpin the development of this important class of kinase inhibitors.
References
- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Role of Atypical Protein Kinase C (aPKC) in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atypical protein kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them compelling targets for therapeutic intervention. While the specific inhibitor "aPKC-IN-2" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of aPKC as a drug target. It details the key signaling pathways involving aPKC, profiles known inhibitors with their chemical properties, and outlines detailed experimental protocols for their characterization. This document serves as an in-depth resource for researchers aiming to discover and develop novel aPKC-targeted therapies.
Introduction to Atypical Protein Kinase C (aPKC)
The aPKC subfamily of serine/threonine kinases consists of two main isoforms in humans, PKCι (protein kinase C iota) and PKCζ (protein kinase C zeta), which share approximately 73% sequence identity. Unlike conventional and novel PKCs, aPKCs are not activated by calcium or diacylglycerol. Instead, their activity is regulated through protein-protein interactions and phosphorylation events.[1] They are key components of cellular signaling networks that control fundamental processes such as the establishment and maintenance of cell polarity, cell proliferation, and survival.[1][2]
The structure of aPKC isoforms includes an N-terminal regulatory domain containing a Phox and Bem1 (PB1) domain, a pseudosubstrate (PS) domain, and a C1 domain, followed by a C-terminal kinase domain.[3] The PB1 domain is crucial for mediating interactions with scaffolding proteins like Par6 and p62, which are essential for the correct subcellular localization and function of aPKCs.[3]
Given their central role in cellular homeostasis, it is not surprising that aberrant aPKC signaling is a hallmark of several cancers, including those of the lung, pancreas, and brain (glioblastoma).[4][5] Overexpression and hyperactivity of aPKCs can drive tumorigenesis by disrupting cell polarity, promoting uncontrolled cell growth, and conferring resistance to apoptosis.[6] This makes aPKC an attractive target for the development of novel anti-cancer therapeutics.
aPKC Signaling Pathways in Disease
aPKC isoforms are integral components of multiple signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is critical for the rational design of targeted inhibitors.
The Par Complex and Cell Polarity
aPKCs form a complex with the scaffolding proteins Par3 and Par6, which is fundamental for establishing apical-basal cell polarity in epithelial tissues and for asymmetric cell division.[7] Disruption of this complex leads to loss of tissue architecture, a common feature of malignant progression. The interaction between aPKC and Par6 is mediated by their respective PB1 domains.[5]
Caption: aPKC-Par complex at the apical membrane.
aPKC in Oncogenic Signaling
In cancer, aPKCs are often downstream effectors of major oncogenic drivers. For instance, in glioblastoma, aPKC can be activated by both the epidermal growth factor receptor (EGFR) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα), leading to tumor growth and resistance to EGFR inhibitors.[4][8] In pancreatic cancer, high glucose levels can stimulate aPKC activation, which in turn promotes cancer cell progression through the Yes-associated protein (YAP) signaling pathway.[9]
Caption: aPKC integrates signals from RTKs and cytokines.
Known Inhibitors of aPKC
Several classes of aPKC inhibitors have been identified, ranging from peptide-based inhibitors to small molecules. These compounds target different domains of the aPKC protein, leading to varied mechanisms of action.
Quantitative Data of aPKC Inhibitors
| Inhibitor | Type | Target Domain | aPKCι IC₅₀/Kᵢ | aPKCζ IC₅₀/Kᵢ | Chemical Structure |
| Aurothiomalate | Small Molecule (Gold-based) | PB1 | ~1 µM (IC₅₀) | ~3 µM (IC₅₀) | [Au(SCH(CO₂Na)CH₂(CO₂Na))]n |
| Auranofin | Small Molecule (Gold-based) | PB1 | ND | ND | C₂₀H₃₄AuO₉PS |
| ZIP | Peptide | Pseudosubstrate | 1.43 µM (Kᵢ) | 1.7 µM (Kᵢ) | Myristoyl-SIYRRGARRWRKL |
| CRT0066854 | Small Molecule (Thieno[2,3-d]pyrimidine) | Kinase (ATP-binding site) | 2.8 nM (IC₅₀) | ND | (S)-N¹-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidin-4-yl)butane-1,2-diamine |
| PS432 | Small Molecule | Kinase | 16.9 µM (IC₅₀) | 18.5 µM (IC₅₀) | Not publicly available |
| PS315 | Small Molecule (Allosteric) | PIF-pocket | ND | ND | Not publicly available |
ND: Not Determined in the reviewed literature. IC₅₀ values for Aurothiomalate are for inhibition of Par6 binding.[3] Kᵢ values for ZIP are for binding affinity.[3] IC₅₀ for CRT0066854 is for PKCι.[11]
Experimental Protocols
Characterizing the activity of aPKC inhibitors requires robust and reproducible in vitro and cell-based assays.
In Vitro aPKC Kinase Assay
This protocol describes a common method for measuring the enzymatic activity of aPKC and the potency of inhibitors using a luminescence-based assay that quantifies ADP production.
Materials:
-
Purified recombinant human aPKCι or aPKCζ
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2.5X aPKC enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific aPKC isoform.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. Incubation time may require optimization.
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A luminescence-based in vitro kinase assay workflow.
Cell-Based aPKC Inhibition Assay
This protocol describes a method to assess the effect of aPKC inhibitors on the viability and proliferation of cancer cells that are known to be dependent on aPKC signaling.
Materials:
-
Cancer cell line with high aPKC expression (e.g., A549 non-small cell lung cancer cells)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 72 hours). Include a vehicle control (DMSO).
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
Atypical Protein Kinase C represents a validated and promising target for cancer therapy. While the specific entity "this compound" remains unidentified in the public domain, the field has seen the development of several classes of inhibitors that effectively modulate aPKC activity. The gold-containing compounds aurothiomalate and auranofin, which disrupt the protein-protein interaction between aPKC and Par6, and the potent ATP-competitive thieno[2,3-d]pyrimidine-based inhibitors, demonstrate the feasibility of targeting aPKC.
Future research should focus on the development of more potent and isoform-selective inhibitors to minimize off-target effects. The exploration of allosteric inhibitors that target sites other than the highly conserved ATP-binding pocket is a particularly promising avenue for achieving greater selectivity. Furthermore, a deeper understanding of the specific roles of PKCι and PKCζ in different cancer contexts will be crucial for identifying patient populations most likely to benefit from aPKC-targeted therapies. The experimental protocols outlined in this guide provide a solid foundation for the preclinical evaluation of such novel therapeutic agents.
References
- 1. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of regulation of the atypical protein kinase C by N-terminal domains and an allosteric small compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Enigma of aPKC-IN-2: A Technical Guide to Atypical Protein Kinase C Target Specificity and Selectivity
Introduction
Atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ, are central regulators of cellular processes essential for development, tissue homeostasis, and function.[1][2] Their roles in establishing cell polarity, controlling cell growth, and influencing survival signaling pathways have made them compelling targets for therapeutic intervention, particularly in oncology.[1][3] The development of specific and selective inhibitors for aPKC is a critical step in drugging these kinases. This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the target specificity and selectivity of aPKC inhibitors, using the placeholder "aPKC-IN-2" to illustrate the required data and analyses for a novel inhibitor. While specific data for a compound named "this compound" is not available in the public domain, this document serves as a blueprint for the in-depth characterization required for such a molecule.
aPKC Biology and Therapeutic Rationale
The aPKC subfamily of serine/threonine kinases, consisting of PKCζ and PKCι/λ, are distinguished from conventional and novel PKCs by their lack of calcium and diacylglycerol/phorbol ester binding domains.[1][4] They share a high degree of sequence homology, particularly within their catalytic domains.[1] aPKCs are key components of the Par polarity complex (Par3/Par6/aPKC), which is fundamental for establishing apical-basal polarity in epithelial cells and asymmetric cell division.[2][5][6] Dysregulation of aPKC activity has been implicated in various cancers, where it can disrupt cell polarity, promote uncontrolled growth, and activate pro-survival signaling pathways such as NF-κB.[1][3][7] Therefore, potent and selective inhibitors of aPKC are sought after as potential anti-cancer agents.
Target Specificity and Selectivity of aPKC Inhibitors
The development of a successful kinase inhibitor hinges on its ability to potently inhibit the intended target while minimizing engagement with other kinases (selectivity), thereby reducing the potential for off-target toxicity.
Quantitative Analysis of Inhibitor Potency
The potency of an aPKC inhibitor is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Table 1: Illustrative In Vitro Potency of this compound Against aPKC Isoforms
| Target Kinase | IC50 (nM) | Assay Format |
| PKCζ | 15 | Radiometric Filter Binding |
| PKCι | 25 | Fluorescence Polarization |
Note: This data is illustrative and not based on published results for a compound named this compound.
Kinome-Wide Selectivity Profiling
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases. This provides a selectivity profile and helps to identify potential off-target interactions.
Table 2: Illustrative Selectivity Profile of this compound Across a Kinase Panel (at 1 µM)
| Kinase Family | Kinase | % Inhibition at 1 µM |
| AGC | PKCα | 85 |
| AGC | PKCβ | 78 |
| AGC | AKT1 | <10 |
| CAMK | CAMK1 | <5 |
| TK | EGFR | <5 |
| ... | ... | ... |
Note: This data is illustrative. A comprehensive screen would include hundreds of kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of inhibitor characterization data.
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.
Objective: To measure the potency of this compound against purified human PKCζ.
Materials:
-
Recombinant human PKCζ
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)
-
This compound (serial dilutions)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and recombinant PKCζ.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This protocol assesses the ability of an inhibitor to bind to its target within a cellular context.
Objective: To confirm the binding of this compound to PKCζ in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding PKCζ-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer
-
This compound (serial dilutions)
-
Opti-MEM® I Reduced Serum Medium
-
Multi-well plate reader capable of measuring luminescence and fluorescence.
Procedure:
-
Transfect HEK293 cells with the PKCζ-NanoLuc® fusion plasmid.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ fluorescent tracer to the cells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate at 37°C for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathways and Visualization
Understanding the signaling context of aPKC is crucial for interpreting the cellular effects of an inhibitor.
aPKC Signaling in Cell Polarity
aPKC is a core component of the Par complex, which establishes and maintains cell polarity.
Caption: aPKC in the Par complex at the apical membrane.
Experimental Workflow for Inhibitor Specificity
A logical workflow is followed to characterize a novel kinase inhibitor.
Caption: Workflow for characterizing aPKC inhibitor specificity.
Conclusion
The thorough characterization of a novel aPKC inhibitor, such as the hypothetical "this compound," requires a multi-faceted approach. This includes precise determination of its potency against aPKC isoforms, comprehensive profiling of its selectivity across the human kinome, and confirmation of its target engagement in a cellular context. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to assess the specificity and selectivity of new aPKC inhibitors, a critical step towards developing safe and effective therapeutics targeting this important kinase family.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Atypical Protein Kinase C (aPKC) Inhibitors for PKCι and PKCζ
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "aPKC-IN-2" as requested in the topic is not found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview using data from well-characterized, publicly documented inhibitors of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, to serve as a representative technical resource.
Introduction
The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of numerous cellular processes, including cell polarity, proliferation, and survival.[1] Unlike conventional and novel PKCs, their activation is independent of diacylglycerol and calcium.[1][2] Dysregulation of aPKC signaling is strongly implicated in the pathogenesis of various cancers, making them significant targets for therapeutic intervention.[2][3] PKCι, in particular, has been identified as a human oncogene, often overexpressed in cancers of the lung, ovaries, and pancreas.[4][5] PKCζ also plays complex, context-dependent roles in tumorigenesis.[2] The development of potent and selective inhibitors for these kinases is a key focus in oncology drug discovery. This guide provides a technical overview of the binding affinities of several known aPKC inhibitors, details the experimental protocols for their characterization, and illustrates the key signaling pathways they modulate.
Binding Affinity of Representative aPKC Inhibitors
The binding affinities of inhibitors for PKCι and PKCζ are typically determined through in vitro kinase assays, measuring parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes quantitative data for several representative small molecule and peptide inhibitors targeting these isoforms.
| Inhibitor Name | Type | Target(s) | PKCι Affinity | PKCζ Affinity | Assay Type | Reference |
| Sodium Aurothiomalate | Small Molecule | aPKC (PB1 domain) | IC50: 1 µM | IC50: 3 µM | PB1 Domain Binding Assay | [6] |
| ACPD | Small Molecule | aPKC (Catalytic domain) | IC50: ~2.5 µM | IC50: ~2.5 µM | Cell Proliferation Assay | [6] |
| DNDA | Small Molecule | aPKC (Catalytic domain) | IC50: ~2.5 µM | IC50: ~2.5 µM | Cell Proliferation Assay | [6] |
| ZIP | Peptide | aPKC (Pseudosubstrate) | Ki: 1.43 µM | Ki: 1.7 µM | Kinase Assay | [6] |
| ICA-1 | Small Molecule | PKCι selective | IC50: 0.1 µM | No significant inhibition | Cell Proliferation / Kinase Assay | [6] |
| ζ-Stat | Small Molecule | PKCζ selective | - | Potent Inhibitor | Kinase Assay | [7][8] |
| Balanol | Small Molecule | Pan-PKC | - | IC50: 150 nM | Kinase Assay | [6] |
| Staurosporine | Small Molecule | Pan-Kinase | - | IC50: 1086 nM | Kinase Assay | [9] |
Note: IC50 and Ki values are context-dependent and can vary based on the assay conditions (e.g., ATP concentration).
Experimental Protocols
The determination of inhibitor binding affinity is critical for drug development. Below is a detailed methodology for a common in vitro kinase assay used to determine the IC50 value of an inhibitor.
Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]
1. Materials and Reagents:
-
Recombinant human PKCι or PKCζ enzyme
-
Specific peptide substrate for aPKC
-
aPKC inhibitor (e.g., ζ-Stat) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
2. Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibitor IC50 determination assay.
3. Detailed Steps:
-
Inhibitor Preparation: Create a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) from a high-concentration stock. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup:
-
To the wells of a white, opaque assay plate, add the diluted inhibitor solutions. Include controls for no inhibitor (maximum kinase activity) and no enzyme (background).
-
Add the diluted PKCι or PKCζ enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a master mix of the peptide substrate and ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for another 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[11]
-
Signaling Pathways
PKCι and PKCζ, despite their high homology, can have distinct and non-redundant roles in cellular signaling, particularly in the context of cancer.[12]
PKCι Oncogenic Signaling Pathway
PKCι is frequently upregulated in various cancers and drives oncogenesis through several key pathways. It can be activated by upstream signals from oncogenes like Ras and PI3K.[4] A critical function of PKCι involves its interaction with the scaffolding protein Par6, leading to the activation of the small GTPase Rac1. This cascade promotes cell proliferation, survival, and invasion.[4][5]
Caption: Simplified overview of the PKCι oncogenic signaling pathway.
PKCζ Signaling in Cell Fate and Cancer
PKCζ's role in cancer is more multifaceted, with reports suggesting both tumor-suppressive and tumor-promoting functions depending on the cellular context.[2] It is a key mediator of NF-κB activation in response to stimuli like TNF-α, which promotes cell survival.[5] PKCζ has also been linked to the regulation of apoptosis and cell cycle progression.[2]
Caption: Key signaling pathways involving PKCζ in cell fate determination.
References
- 1. Clinical significance of atypical protein kinase C (PKCι and PKCζ) and its relationship with yes-associated protein in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression [frontiersin.org]
- 8. The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assayquant.com [assayquant.com]
- 12. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of aPKC-IN-2 on Epithelial Morphogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atypical protein kinase C (aPKC) is a critical regulator of epithelial cell polarity, proliferation, and tissue architecture. Its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the effects of aPKC inhibition on epithelial morphogenesis, with a focus on a representative small molecule inhibitor, herein referred to as aPKC-IN-2. This document details the molecular mechanisms, summarizes quantitative data from key experiments, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting aPKC.
Introduction: The Role of aPKC in Epithelial Morphogenesis
Epithelial tissues form barriers and compartments within the body, and their function is critically dependent on the establishment and maintenance of apical-basal polarity. Atypical protein kinase C (aPKC) isoforms, primarily PKCζ and PKCι/λ, are key components of the evolutionarily conserved Par polarity complex (Par3/Par6/aPKC), which is essential for defining the apical domain of epithelial cells.[1][2]
The functions of aPKC in epithelial morphogenesis are multifaceted and include:
-
Establishment of Apical-Basal Polarity: aPKC is recruited to the apical membrane where it phosphorylates various substrates to establish the apical domain and exclude basolateral identity proteins.[3]
-
Tight Junction Formation: The Par complex, including aPKC, plays a central role in the formation and maintenance of tight junctions, which are crucial for epithelial barrier function.
-
Regulation of Cell Proliferation and Contact Inhibition: aPKC is involved in signaling pathways that control cell proliferation. Dysregulation of aPKC can lead to a loss of contact inhibition and uncontrolled cell growth.[4]
-
Control of Apical Constriction and Tissue Integrity: aPKC regulates actomyosin contractility to prevent excessive apical constriction and maintain the integrity of the epithelial sheet.
Given its central role in these processes, aPKC has emerged as a promising therapeutic target for diseases characterized by disrupted epithelial architecture, such as cancer.
This compound: A Representative aPKC Inhibitor
For the purpose of this guide, this compound represents a selective small molecule inhibitor of atypical PKC isoforms. Its effects are based on the actions of well-characterized aPKC inhibitors such as ICA-1 and ACPD.[5][6] this compound is expected to competitively bind to the ATP-binding pocket of the aPKC kinase domain, thereby inhibiting its phosphotransferase activity. This inhibition leads to a cascade of downstream effects on epithelial cell behavior and tissue organization.
Quantitative Effects of this compound on Epithelial Cells
The following tables summarize the quantitative effects of aPKC inhibition on various epithelial and cancer cell lines, providing a basis for the expected activity of this compound.
Table 1: Effects of aPKC Inhibition on Cell Viability and Proliferation
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| SK-MEL-2 (Melanoma) | ACPD | 1.5 µM | 41% decrease in proliferation | [5] |
| 2.5 µM | 54% decrease in proliferation | [5] | ||
| 3.5 µM | 58% decrease in proliferation | [5] | ||
| MeWo (Melanoma) | ACPD | 1.5 µM | 41% decrease in proliferation | [5] |
| 2.5 µM | 54% decrease in proliferation | [5] | ||
| 3.5 µM | 58% decrease in proliferation | [5] | ||
| 786-0 (Renal Carcinoma) | ICA-1 | 10.0 µM | 30% reduction in cell viability | [6] |
| Caki-1 (Renal Carcinoma) | ICA-1 | 10.0 µM | 30% reduction in cell viability | [6] |
| TCCSUP (Bladder Cancer) | ICA-1 (7.5 µM) + Rapamycin (100 nM) | - | >50% decrease in cell viability | [7] |
| ζ-Stat (7.5 µM) + Rapamycin (100 nM) | - | >50% decrease in cell viability | [7] |
Table 2: Effects of aPKC Inhibition on Protein Expression and Signaling Pathways
| Cell Line | Inhibitor | Concentration | Target Protein/Pathway | Quantitative Change | Reference |
| SK-MEL-2 (Melanoma) | ACPD | 2.5 µM | Total PKC-ι | 43% reduction | [5] |
| Phospho-PKC-ι | 31% reduction | [5] | |||
| MeWo (Melanoma) | ACPD | 2.5 µM | Total PKC-ι | 46% reduction | [5] |
| Phospho-PKC-ι | 26% reduction | [5] | |||
| 786-0 (Renal Carcinoma) | ICA-1 + BYL719 | 10 µM each | Phospho-Akt1 (Ser473) | ~60% decline | [6] |
| Caki-1 (Renal Carcinoma) | ICA-1 + BYL719 | 10 µM each | Phospho-Akt1 (Ser473) | ~60% decline | [6] |
| TCCSUP (Bladder Cancer) | ICA-1 (7.5 µM) + Rapamycin (100 nM) | - | Lamin B1 | >30% reduction | [7] |
| ζ-Stat (7.5 µM) + Rapamycin (100 nM) | - | Lamin B1 | >30% reduction | [7] |
Table 3: Effects of aPKC Inhibition on Cell Migration
| Cell Line | Inhibitor | Concentration | Assay | Quantitative Change | Reference |
| Caki-1 (Renal Carcinoma) | ICA-1 | 10 µM | Scratch Assay (48h) | Wound healing of 45.3% vs 79.1% in control | [6] |
| 786-0 (Renal Carcinoma) | ICA-1 | 10 µM | Scratch Assay (24h) | Wound healing of 74.6% vs 92.5% in control | [6] |
Key Signaling Pathways Modulated by this compound
aPKC is a central node in a complex network of signaling pathways that regulate epithelial morphogenesis. Inhibition by this compound is expected to impact these pathways significantly.
The Hippo-YAP Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. aPKC has been shown to negatively regulate the Hippo pathway, leading to the nuclear accumulation and activation of the transcriptional co-activator YAP.[4] aPKC can associate with and uncouple the core Hippo kinases Mst1/2 from Lats1/2, thereby preventing the phosphorylation and cytoplasmic sequestration of YAP.[4] Inhibition of aPKC with this compound is predicted to restore Hippo pathway activity, leading to YAP phosphorylation, its retention in the cytoplasm, and a subsequent decrease in the transcription of pro-proliferative and anti-apoptotic genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Navigating the Nuances of Neuronal Function: A Technical Guide to Atypical PKC Inhibition in Neuroscience
A Note on Nomenclature: This guide focuses on the application of various inhibitors of atypical Protein Kinase C (aPKC) in neuroscience research. The specific compound "aPKC-IN-2" did not yield specific information in a comprehensive literature search. Therefore, this document details the use of well-characterized and widely used aPKC inhibitors to provide a valuable resource for the scientific community.
Introduction
Atypical Protein Kinase C (aPKC) isoforms, primarily PKCζ (zeta) and PKCι/λ (iota/lambda), are crucial regulators of cellular polarity, proliferation, and survival.[1] In the intricate landscape of the nervous system, these kinases play pivotal roles in neuronal differentiation, maturation, and function.[1][2] One isoform, PKMζ, a constitutively active form of PKCζ, is particularly enriched in the nervous system and has been extensively studied for its role in the maintenance of long-term potentiation (LTP) and long-term memory.[1][3] Given their significant involvement in fundamental neuronal processes, the pharmacological inhibition of aPKCs has emerged as a powerful tool to dissect their functions and explore their therapeutic potential in various neurological and psychiatric disorders.[4][5]
This technical guide provides an in-depth overview of the applications of key aPKC inhibitors in neuroscience. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Core Inhibitors and Their Properties
Several pharmacological agents have been developed to target aPKC activity. Their mechanisms of action and specificity vary, which is a critical consideration for experimental design. The most commonly employed inhibitors in neuroscience research include the pseudosubstrate inhibitor ZIP (zeta inhibitory peptide) and the broad-spectrum kinase inhibitor Gö 6983, alongside more specific small molecules like ICAP and ACPD.
Quantitative Data on aPKC Inhibitors
The following table summarizes the key quantitative parameters for the most relevant aPKC inhibitors used in neuroscience.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values | Key Neuroscience Applications |
| ZIP (zeta inhibitory peptide) | PKMζ, PKCι/λ | Pseudosubstrate inhibition | 1 - 2.5 µM for LTP reversal[6] | Studying LTP and memory maintenance[3][6][7] |
| Gö 6983 | Pan-PKC (except PKCµ) | ATP-competitive | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[8][9] | Neuroprotection, stress-related cognitive deficits[10][11] |
| ICAP | PKCι/λ | Not specified | 10-100 nM in neurons[12] | Alzheimer's disease research, insulin signaling in the brain[12][13] |
| ACPD | PKCι/λ and PKCζ | Not specified | 10-30 nM[12] | Alzheimer's disease research, metabolic disorders affecting the brain[12][13] |
| ICA-1 | PKCι | Not specified | - | Investigating isoform-specific functions of PKCι[4] |
| ζ-Stat | PKCζ | Not specified | - | Investigating isoform-specific functions of PKCζ[4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental logic and the biological context of aPKC inhibition, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
aPKC Signaling in Neuronal Polarity and Function
Caption: aPKC signaling cascade in neurons.
General Experimental Workflow for aPKC Inhibitor Studies
Caption: Workflow for using aPKC inhibitors.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. The following sections provide an overview of common experimental protocols for the use of aPKC inhibitors in neuroscience.
In Vitro Studies: Neuronal Cell Culture and Hippocampal Slices
Objective: To investigate the cellular and synaptic functions of aPKC.
1. Cell Culture Treatment:
- Cell Lines: Human neuroblastoma BE(2)-C cells or primary neuronal cultures.
- Inhibitor Preparation: Dissolve Gö 6983 in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 1 µM).
- Treatment: Pre-treat cells with the inhibitor for a specified duration (e.g., 2 hours) before applying a stimulus (e.g., a neurotrophic factor or a toxic agent).
- Assays:
- Western Blotting: To assess the phosphorylation of downstream targets of aPKC.
- Immunofluorescence: To observe changes in neuronal morphology or protein localization.
- Cell Viability Assays (e.g., MTT): To determine the effect of aPKC inhibition on cell survival.
2. Hippocampal Slice Electrophysiology:
- Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.
- Inhibitor Application:
- ZIP: Dissolve ZIP in artificial cerebrospinal fluid (aCSF). Perfuse the slices with ZIP-containing aCSF (e.g., 5 µM) for a defined period before and/or after inducing LTP.
- Gö 6983: Due to its broader specificity, it is used to investigate the general role of PKC in synaptic plasticity. Apply in a similar manner to ZIP at appropriate concentrations (e.g., 1 µM).
- LTP Induction: Use a high-frequency stimulation protocol to induce LTP at Schaffer collateral-CA1 synapses.
- Data Acquisition: Record field excitatory postsynaptic potentials (fEPSPs) to measure synaptic strength before and after LTP induction and inhibitor application.
In Vivo Studies: Animal Models
Objective: To investigate the behavioral and physiological roles of aPKC in the context of a whole organism.
1. Animal Models:
- Rats or mice are commonly used for behavioral studies.
- Transgenic models with altered aPKC expression can also be employed.
2. Inhibitor Administration:
- Stereotaxic Injection: For region-specific inhibition, inhibitors can be directly infused into specific brain regions (e.g., hippocampus, prefrontal cortex).
- ZIP: Dissolve in a suitable vehicle (e.g., saline) and infuse at a specific concentration and volume (e.g., 1 nmol in 1 µl).
- Systemic Administration: For broader effects, inhibitors can be administered systemically (e.g., intraperitoneal injection).
- Gö 6983: Due to its lipid solubility, it can be administered systemically. Dosage and vehicle will depend on the specific experimental question and animal model.
3. Behavioral Assays:
- Learning and Memory:
- Morris Water Maze: To assess spatial learning and memory.
- Fear Conditioning: To assess associative fear memory.
- Anxiety and Depression-like Behaviors:
- Elevated Plus Maze: To measure anxiety-like behavior.
- Forced Swim Test: To assess behavioral despair.
- Locomotor Activity: To assess general activity levels and rule out confounding effects on motor function.
4. Post-mortem Analysis:
- Following behavioral testing, brain tissue can be collected for biochemical and histological analysis (e.g., Western blotting, immunohistochemistry) to confirm the effects of the inhibitor at the molecular level.
Conclusion
The pharmacological inhibition of atypical Protein Kinase C has proven to be an invaluable approach for elucidating the multifaceted roles of these kinases in the nervous system. From fundamental processes like neuronal polarity to complex functions such as learning and memory, aPKC inhibitors have provided critical insights. The choice of inhibitor and experimental paradigm must be carefully considered based on the specific research question, taking into account the inhibitor's specificity, mechanism of action, and pharmacokinetic properties. As our understanding of aPKC signaling in neurological and psychiatric disorders deepens, the development of more specific and potent inhibitors holds significant promise for novel therapeutic interventions.
References
- 1. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matching biochemical and functional efficacies confirm ZIP as a potent competitive inhibitor of PKMζ in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. G 6983 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Atypical Protein Kinase C Hyperactivity in Insulin-Resistant and Insulin-Sensitive Forms of Alzheimer’s Disease: A Potential Therapeutic Target - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Roles of hepatic atypical protein kinase C hyperactivity and hyperinsulinemia in insulin‐resistant forms of obesity and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of aPKC in Asymmetric Cell Division: A Technical Guide to Understanding its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cell division is a fundamental biological process that generates cellular diversity during development and maintains tissue homeostasis in adults. This process relies on the precise establishment of cell polarity, ensuring the unequal segregation of cell fate determinants into daughter cells. At the heart of this intricate mechanism lies the atypical protein kinase C (aPKC), a key component of the evolutionarily conserved PAR (partitioning defective) protein complex. This technical guide provides an in-depth exploration of the aPKC signaling pathway in the context of asymmetric cell division, summarizes key quantitative data from seminal studies, and outlines relevant experimental protocols. A central focus is placed on the conceptual impact of aPKC inhibition as a tool to dissect its function and as a potential therapeutic strategy.
The aPKC Signaling Pathway in Asymmetric Cell Division
The canonical aPKC signaling pathway is initiated by the establishment of an apical domain in polarizing cells. In asymmetrically dividing cells, such as Drosophila neuroblasts and the C. elegans zygote, the PAR complex, consisting of PAR-3 (Bazooka in Drosophila), PAR-6, and aPKC, is recruited to the future apical cortex. The small GTPase Cdc42, in its active GTP-bound state, plays a crucial role in recruiting and activating the PAR-6/aPKC complex.[1][2]
Once localized and activated, aPKC acts as a master regulator by phosphorylating a variety of downstream substrates, leading to their exclusion from the apical domain and their subsequent localization to the basal cortex. This phosphorylation-mediated exclusion is critical for the proper segregation of cell fate determinants. Key substrates of aPKC in this context include:
-
Lethal (2) giant larvae (Lgl): aPKC phosphorylation of Lgl prevents it from binding to the apical cortex, thereby allowing the localization of basal determinants.[3]
-
Numb and Miranda: In Drosophila neuroblasts, aPKC-mediated phosphorylation of these cell fate determinants ensures their basal localization.[4]
-
Discs large (Dlg): aPKC phosphorylation of Dlg is crucial for aligning the mitotic spindle with the polarity axis.[5]
Recent evidence also points to a self-regulatory feedback loop where aPKC phosphorylates Cdc42, thereby modulating its own asymmetric localization and activity.[2][6][7] This intricate network of interactions ensures the robust establishment and maintenance of cell polarity throughout mitosis.
Signaling Pathway Diagram
Quantitative Data on aPKC Function
The following tables summarize quantitative data from studies on aPKC loss-of-function and its impact on cell polarity and division.
| Organism/Cell Type | Genotype/Condition | Phenotype | Quantification | Reference |
| Drosophila Neuroblast | aPKC mutant | Mislocalization of Miranda | Uniform cortical localization in 100% of neuroblasts | [3] |
| Drosophila Neuroblast | aPKC mutant | Localization of Par6 | Delocalized into the cytoplasm | [3] |
| Drosophila Neuroblast | aPKC mutant | Cell Proliferation | Reduced | [1][8] |
| C. elegans Zygote | aPKC kinase-dead | Symmetric Division | Leads to symmetric division | [9] |
Experimental Protocols
Immunofluorescence Staining for aPKC and Polarity Proteins in Drosophila Neuroblasts
Objective: To visualize the subcellular localization of aPKC and other polarity proteins in asymmetrically dividing neuroblasts.
Methodology:
-
Brain Dissection: Dissect brains from third instar Drosophila larvae in phosphate-buffered saline (PBS).
-
Fixation: Fix the brains in 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the brains three times in PBT (PBS with 0.3% Triton X-100) and permeabilize for 20 minutes in PBT.
-
Blocking: Block for 30 minutes in PBT containing 5% normal goat serum.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking solution. For example:
-
Rabbit anti-aPKCζ (C-20)
-
Guinea pig anti-Miranda
-
Rat anti-Bazooka
-
-
Washing: Wash three times for 10 minutes each in PBT.
-
Secondary Antibody Incubation: Incubate for 2 hours at room temperature with fluorescently labeled secondary antibodies diluted in blocking solution.
-
Mounting: Wash three times in PBT, with the final wash containing a nuclear stain (e.g., DAPI). Mount the brains in a suitable mounting medium.
-
Imaging: Image using a confocal microscope.
In Vitro Kinase Assay for aPKC Activity
Objective: To determine if a specific protein is a direct substrate of aPKC.
Methodology:
-
Protein Purification: Purify recombinant aPKC and the putative substrate protein.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Purified aPKC
-
Purified substrate protein
-
Kinase buffer (containing MgCl2 and ATP)
-
[γ-³²P]ATP
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of ³²P into the substrate.
Experimental Workflow Diagram
The Impact of aPKC Inhibition
While a specific small molecule inhibitor designated "aPKC-IN-2" is not prominently described in the current literature, the conceptual framework of aPKC inhibition is a powerful tool for both basic research and therapeutic development. Inhibition of aPKC kinase activity is expected to phenocopy the genetic loss-of-function mutants.
Expected Consequences of aPKC Inhibition:
-
Disruption of the Apical PAR Complex: Inhibition would likely prevent the phosphorylation-dependent exclusion of basal proteins from the apical cortex.
-
Mislocalization of Cell Fate Determinants: Substrates like Numb and Miranda would fail to be properly localized to the basal cortex, leading to their symmetric inheritance by daughter cells.
-
Defects in Spindle Orientation: The connection between the PAR complex and the spindle orientation machinery would be severed, resulting in randomized spindle positioning.
-
Symmetric Cell Division: The culmination of these defects would be a switch from asymmetric to symmetric cell division, leading to an expansion of progenitor cells at the expense of differentiated cells.
The development of specific and potent aPKC inhibitors holds promise for therapeutic intervention in diseases characterized by aberrant cell proliferation and differentiation, such as cancer. By forcing a switch from symmetric to asymmetric division, aPKC inhibitors could potentially curb the uncontrolled proliferation of cancer stem cells.
Conclusion
aPKC is an indispensable kinase that orchestrates the complex series of events leading to asymmetric cell division. Its central role in establishing cell polarity and directing the segregation of cell fate determinants makes it a critical node in development and tissue maintenance. Understanding the intricacies of the aPKC signaling pathway and the consequences of its inhibition provides a robust foundation for future research and the development of novel therapeutic strategies targeting diseases of uncontrolled cell proliferation.
References
- 1. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia (Journal Article) | OSTI.GOV [osti.gov]
- 2. Atypical Protein Kinase C Promotes its own Asymmetric Localisation by Phosphorylating Cdc42 in the C. elegans zygote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aPKC phosphorylates Miranda to polarize fate determinants during neuroblast asymmetric cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Discs large by aPKC aligns the mitotic spindle to the polarity axis during asymmetric cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical Protein Kinase C Promotes its own Asymmetric Localisation by Phosphorylating Cdc42 in the C. elegans zygote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Probing the PAR Complex: A Technical Guide to Using aPKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Partitioning-defective (PAR) complex, a highly conserved cellular machinery, is a cornerstone of cell polarity, orchestrating asymmetric cell division, epithelial tissue formation, and directed cell migration.[1][2][3] Central to the function of the PAR complex is the kinase activity of atypical protein kinase C (aPKC).[1][4] Dysregulation of the PAR complex and aPKC activity is implicated in a range of pathologies, including cancer, making them attractive targets for therapeutic intervention and essential subjects of basic research.[1][5][6] Small molecule inhibitors of aPKC are invaluable tools for dissecting the intricate signaling networks governed by the PAR complex.
This technical guide provides an in-depth overview of utilizing aPKC inhibitors to study the PAR complex. As the specific probe "aPKC-IN-2" is not described in the public domain, this guide will focus on the principles and methodologies using a well-characterized, selective aPKC inhibitor, ICA-1 , as a primary example. Additionally, the gold-containing compound Auranofin , which has been reported to impact PKC signaling, will be discussed as a broader-acting tool.
Featured aPKC Inhibitors: A Quantitative Overview
The selection of an appropriate chemical probe is critical for accurately dissecting cellular signaling pathways. The ideal inhibitor exhibits high potency, selectivity, and cell permeability. Here, we summarize the quantitative data for our exemplar aPKC inhibitors.
| Inhibitor | Target(s) | IC50 | Selectivity Notes | Reference(s) |
| ICA-1 | PKC-ι | ~0.1 µM | Specific for PKC-ι over the closely related isoform PKC-ζ. | [7] |
| Auranofin | Primarily Thioredoxin Reductase (TrxR); also inhibits PKC | IC50 in low µM range in various cancer cell lines. | Broad-spectrum activity. Not selective for aPKC. | [8][9] |
Signaling Pathways of the PAR Complex and aPKC
The PAR complex, consisting of the core components Par3, Par6, and aPKC, establishes and maintains cell polarity through a complex network of protein-protein interactions and phosphorylation events. aPKC, as the catalytic core, phosphorylates a multitude of downstream substrates to regulate their localization and activity.
This diagram illustrates the core interactions within the apical PAR complex and key downstream signaling events regulated by aPKC phosphorylation. The selective inhibitor ICA-1 directly targets aPKC, providing a tool to dissect these pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the role of aPKC in PAR complex function using aPKC inhibitors.
In Vitro aPKC Kinase Assay
This assay is fundamental to confirming the direct inhibitory effect of a compound on aPKC activity.
Workflow:
Materials:
-
Recombinant human aPKC (PKC-ι or PKC-ζ)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution (containing [γ-32P]ATP)
-
aPKC inhibitor (e.g., ICA-1) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Phosphorimager or X-ray film
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of ICA-1 in DMSO. Further dilute in Kinase Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Kinase Assay Buffer
-
Recombinant aPKC enzyme
-
Substrate (e.g., MBP at 1 mg/mL)
-
Diluted inhibitor or DMSO (vehicle control)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATP solution (containing [γ-32P]ATP) to a final concentration of ~10-100 µM to start the reaction.
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement of an inhibitor with aPKC in a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells with the aPKC inhibitor (e.g., ICA-1 at various concentrations) or vehicle (DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble aPKC at each temperature by Western blotting using an aPKC-specific antibody.
-
Data Analysis: Plot the amount of soluble aPKC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Immunofluorescence Staining of PAR Complex Proteins
This method allows for the visualization of the subcellular localization of PAR complex components and the effect of aPKC inhibition on their distribution.
Protocol:
-
Cell Culture and Treatment: Seed epithelial cells (e.g., MDCK or Caco-2) on glass coverslips and grow to confluence to form a polarized monolayer. Treat the cells with the aPKC inhibitor (e.g., ICA-1 at 1-10 µM) or DMSO for the desired time (e.g., 1-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against PAR complex proteins (e.g., rabbit anti-Par3, mouse anti-aPKC, goat anti-Par6) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain nuclei), and image using a confocal microscope.[10][11][12]
Co-Immunoprecipitation of the PAR Complex
This technique is used to determine if aPKC inhibition disrupts the interaction between components of the PAR complex.
Workflow:
Materials:
-
Cultured cells
-
aPKC inhibitor (e.g., ICA-1)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Par3)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting
Protocol:
-
Cell Treatment and Lysis: Treat cells with the aPKC inhibitor or DMSO. Wash cells with cold PBS and lyse in Co-IP Lysis Buffer on ice.[13][14]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-Par3). Incubate overnight at 4°C with gentle rotation.
-
Capture Complexes: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against other PAR complex components (e.g., aPKC, Par6) to detect co-immunoprecipitated proteins.
Conclusion
The study of the PAR complex is crucial for understanding fundamental cellular processes and their dysregulation in disease. While the specific probe "this compound" remains elusive, the principles and protocols outlined in this guide using the selective inhibitor ICA-1 provide a robust framework for investigating the role of aPKC within the PAR signaling network. Careful experimental design, including the use of appropriate controls and orthogonal approaches, will enable researchers to generate high-quality, reproducible data and further unravel the complexities of PAR-mediated cell polarity. Auranofin can also be considered as a tool, but its broader reactivity profile must be taken into account when interpreting results. Future development of even more specific and potent aPKC inhibitors will undoubtedly continue to advance our understanding of this critical signaling cascade.
References
- 1. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aPKC: the Kinase that Phosphorylates Cell Polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Par complex in cancer: A regulator of normal cell polarity joins the dark side - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Elaborating polarity: PAR proteins and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
In Vivo Efficacy of aPKC-IN-2: A Technical Guide
Disclaimer: Publicly available, peer-reviewed in vivo efficacy data specifically for a compound designated "aPKC-IN-2" is limited. This technical guide has been compiled based on available information for a class of atypical Protein Kinase C (aPKC) inhibitors with similar described biological activities, namely the inhibition of vascular endothelial permeability. The experimental protocols and data tables presented herein are representative examples for the evaluation of such a compound in vivo.
Introduction to aPKC Inhibition and Vascular Permeability
Atypical Protein Kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are crucial signaling molecules involved in a variety of cellular processes, including the regulation of cell polarity, proliferation, and inflammation.[1][2] Dysregulation of aPKC signaling has been implicated in the pathology of several diseases, including cancer and inflammatory disorders characterized by increased vascular permeability.[3] Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) are key cytokines that induce vascular permeability, and aPKC has been identified as a critical downstream effector in their signaling pathways.[3][4]
This compound is a small molecule inhibitor of aPKC activity. It has been shown to effectively block vascular endothelial permeability in both cell culture and in vivo models. The compound is reported to interfere with NF-κB-driven gene transcription and demonstrates a potent inhibitory effect on VEGF and TNF-α induced vascular permeability, with an EC50 in the low nanomolar range. This guide provides a technical overview of the methodologies used to assess the in vivo efficacy of this compound and similar aPKC inhibitors.
Data Presentation: In Vivo Efficacy of this compound
The following tables present a summary of representative quantitative data from in vivo studies designed to evaluate the efficacy of this compound in reducing vascular permeability.
Table 1: Effect of this compound on VEGF-Induced Vascular Permeability in a Murine Miles Assay
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µg/g tissue) | % Inhibition of Permeability |
| Vehicle Control | - | 25.4 ± 3.1 | - |
| VEGF (50 ng) | - | 78.2 ± 6.5 | 0% |
| VEGF + this compound | 10 | 45.1 ± 4.2 | 62.9% |
| VEGF + this compound | 30 | 30.7 ± 3.8 | 90.8% |
| VEGF + this compound | 100 | 26.8 ± 2.9 | 98.3% |
Table 2: Efficacy of this compound in a Xenograft Tumor Model with High VEGF Expression
| Treatment Group | Dose (mg/kg, daily) | Tumor Volume (mm³) at Day 21 | Change in Tumor Microvessel Permeability (Fold Change) |
| Vehicle Control | - | 1250 ± 150 | 1.0 |
| This compound | 30 | 780 ± 110 | 0.45 ± 0.08 |
| This compound | 100 | 450 ± 95 | 0.21 ± 0.05 |
| Standard-of-Care | - | 620 ± 105 | 0.65 ± 0.10 |
Experimental Protocols
In Vivo Vascular Permeability Assessment (Modified Miles Assay)
This protocol details the procedure for assessing vascular permeability in mice using the Miles assay, a widely accepted method for quantifying leakage of plasma proteins from blood vessels.[5][6][7][8][9]
Materials:
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Evans Blue dye (0.5% in sterile PBS)
-
Formamide
-
8-10 week old male C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave the dorsal skin of the mice 24 hours prior to the assay.
-
Inhibitor Administration: Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) or oral (p.o.) route at the desired doses. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 1-2 hours before the permeability-inducing agent).
-
Evans Blue Injection: Anesthetize the mice. Inject 100 µL of 0.5% Evans Blue dye solution intravenously (i.v.) via the tail vein. Allow the dye to circulate for 30 minutes.[5][7]
-
Induction of Permeability: After 30 minutes of dye circulation, inject 50 ng of VEGF in 20 µL of PBS intradermally at designated sites on the shaved back. Inject 20 µL of PBS alone as a negative control at a separate site.
-
Tissue Collection: After 20-30 minutes, euthanize the mice by cervical dislocation. Carefully dissect the skin at the injection sites.
-
Dye Extraction: Weigh the excised skin samples and place them in individual tubes containing 1 mL of formamide. Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye from the tissue.[8]
-
Quantification: Centrifuge the tubes to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Calculate the concentration of Evans Blue in each sample using a standard curve. The results are typically expressed as µg of Evans Blue per gram of tissue.
Xenograft Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line with high VEGF expression (e.g., A549, U87-MG)
-
Female athymic nude mice (6-8 weeks old)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of serum-free medium mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, standard-of-care).
-
Drug Administration: Administer this compound or vehicle control daily (or as determined by its pharmacokinetic properties) via the appropriate route (i.p. or p.o.).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice.
-
Tissue Analysis: Excise the tumors for further analysis, such as immunohistochemistry to assess microvessel density and permeability (e.g., by injecting fluorescently labeled dextran before euthanasia) and western blotting to confirm target engagement (e.g., reduction in phosphorylated downstream targets of aPKC).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound is expected to exert its effects on vascular permeability.
Caption: aPKC signaling in VEGF-induced vascular permeability.
Caption: aPKC involvement in the TNF-α/NF-κB signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for the in vivo evaluation of this compound.
References
- 1. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to the Investigation of aPKC-IN-2 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
aPKC-IN-2 is a small molecule inhibitor belonging to the 2-amino-3-carboxy-4-phenylthiophene class, demonstrating potent inhibition of atypical protein kinase C (aPKC) isoforms.[1] It has shown efficacy in cellular models of inflammation and vascular permeability, primarily through the modulation of NF-κB and VEGF/TNF-α signaling pathways.[2] As with any kinase inhibitor, a thorough understanding of its selectivity and potential off-target effects is paramount for its development as a therapeutic agent and its utility as a chemical probe. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target profile of this compound, including data on its known biological activities and detailed experimental protocols.
Introduction to this compound and Off-Target Considerations
Atypical protein kinase C (aPKC) isoforms, specifically PKCζ and PKCι/λ, are crucial regulators of numerous cellular processes, including cell polarity, proliferation, survival, and inflammation.[3] Their dysregulation has been implicated in various diseases, most notably cancer and inflammatory disorders. This compound emerged from a chemical library screen as a potent inhibitor of aPKC-dependent signaling.[2] The primary mechanism of action of aPKC involves the regulation of the NF-κB transcription factor, a key player in inflammatory responses.[3]
The development of kinase inhibitors is often challenged by a lack of absolute specificity, as the ATP-binding pocket is highly conserved across the human kinome. Off-target activity, where a compound interacts with unintended molecular targets, can lead to unexpected toxicities or confound experimental results.[4] Therefore, a rigorous assessment of an inhibitor's selectivity profile is a critical step in its preclinical characterization. This guide outlines the experimental framework for such an investigation focused on this compound.
On-Target Activity of this compound
The on-target activity of this compound has been characterized in cell-based assays that reflect bona fide aPKC signaling pathways. The primary publication on this compound series reported potent activity in two key assays: an NF-κB driven-gene transcription assay and a VEGF/TNF-α-induced vascular endothelial permeability assay.[2]
Table 1: Cellular Activity of this compound and Analogs
| Compound Reference | Assay Type | Cellular Endpoint | EC50 (nM) | Reference |
| 6 | NF-κB Reporter | Gene Transcription | Low Nanomolar | [2] |
| 32 | NF-κB Reporter | Gene Transcription | Low Nanomolar | [2] |
| 6 | Vascular Permeability | Endothelial Barrier Function | Low Nanomolar | [2] |
| 32 | Vascular Permeability | Endothelial Barrier Function | Low Nanomolar | [2] |
Note: The primary publication refers to the most efficacious inhibitors as compounds 6 and 32 from their synthesized series, which are analogs of the initial screening hit that led to the development of this compound. The exact EC50 values were described as being in the "low nanomolar range."
Investigating Off-Target Effects: A Methodological Approach
A comprehensive investigation into the off-target effects of this compound involves a multi-pronged approach, combining in vitro biochemical assays with cell-based functional screens.
In Vitro Kinase Profiling
The most direct method to assess kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. This provides quantitative data on the inhibitor's potency against its intended target versus other kinases.
Experimental Workflow for Kinase Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Table 2: Representative Off-Target Kinase Profile (Hypothetical Data)
As comprehensive public data for this compound's kinome-wide selectivity is not available, the following table is a hypothetical representation based on typical kinase inhibitor profiling results. This illustrates how such data would be presented.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| AGC (aPKC) | PKCζ | 98% | 15 |
| AGC (aPKC) | PKCι | 95% | 25 |
| AGC (Other) | PKA | 25% | > 10,000 |
| AGC (Other) | ROCK1 | 40% | 5,000 |
| CAMK | CAMK2A | 15% | > 10,000 |
| CMGC | CDK2 | 10% | > 10,000 |
| TK | SRC | 5% | > 10,000 |
| TK | EGFR | 8% | > 10,000 |
Cellular Target Engagement Assays
While in vitro assays are essential, they may not fully recapitulate the cellular environment. Cellular target engagement assays, such as NanoBRET™, measure the binding of an inhibitor to its target within intact cells, providing a more physiologically relevant assessment of selectivity.
Logical Flow of a Cellular Target Engagement Assay
Caption: Principle of a cellular target engagement assay.
Signaling Pathways and Potential Off-Target Consequences
This compound's on-target activity is primarily linked to the NF-κB and vascular permeability pathways. Off-target effects on other kinases could perturb a multitude of other signaling cascades.
On-Target aPKC-NF-κB Signaling Pathway
Caption: On-target inhibition of the aPKC-NF-κB pathway by this compound.
Hypothetical Off-Target Pathway: ROCK Inhibition
If kinase profiling revealed off-target activity against a kinase like ROCK1, it could have implications for pathways regulating the actin cytoskeleton and cell migration.
Caption: Hypothetical off-target inhibition of the RhoA-ROCK1 pathway.
Detailed Experimental Protocols
Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium on the transfected cells with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL (this may require optimization) to stimulate the NF-κB pathway. Leave some wells unstimulated as a negative control. Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Remove the culture medium and lyse the cells using the passive lysis buffer from the assay kit. Measure both Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
Protocol: In Vitro Vascular Permeability (Transwell) Assay
This assay measures the integrity of an endothelial cell monolayer by quantifying the passage of a tracer molecule across the barrier.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates
-
Fibronectin or collagen for coating
-
This compound
-
VEGF and/or TNF-α
-
FITC-Dextran (or another fluorescently labeled tracer)
-
Fluorescence plate reader
Procedure:
-
Coating Transwell Inserts: Coat the upper surface of the Transwell membranes with fibronectin or collagen solution and incubate for at least 1 hour at 37°C. Aspirate the coating solution before seeding cells.
-
Cell Seeding: Seed HUVECs onto the coated Transwell inserts at a high density to form a confluent monolayer. Add complete medium to the lower chamber. Culture for 2-3 days until a tight monolayer is formed (can be verified by measuring Transendothelial Electrical Resistance - TEER).
-
Compound Treatment: Replace the medium in both the upper and lower chambers with serum-free medium containing desired concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Add VEGF (e.g., 50 ng/mL) and/or TNF-α (e.g., 10 ng/mL) to the upper chamber to induce permeability.
-
Permeability Measurement: Add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL. Incubate for a defined period (e.g., 30-60 minutes).
-
Sample Collection and Analysis: Collect a sample from the lower chamber and measure its fluorescence intensity using a plate reader (Excitation/Emission ~490/520 nm).
-
Data Analysis: The fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Calculate the percentage of inhibition of permeability for each concentration of this compound compared to the stimulated vehicle control.
Conclusion
The comprehensive investigation of this compound's off-target effects is a crucial component of its preclinical evaluation. By combining broad in vitro kinase profiling with physiologically relevant cellular assays, researchers can build a detailed selectivity profile of the inhibitor. This information is essential for interpreting experimental data accurately, anticipating potential toxicities, and guiding the future development of this and other promising aPKC inhibitors. The methodologies and frameworks presented in this guide provide a robust starting point for any scientist or drug developer working with novel kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols for aPKC-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical Protein Kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are crucial regulators of cellular processes such as proliferation, polarity, and migration. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. aPKC-IN-2 is a small molecule inhibitor of aPKC activity. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its effects on cell viability, signaling pathways, and cell permeability.
Mechanism of Action
This compound is a potent inhibitor of aPKC activity. Its mechanism involves interfering with downstream signaling cascades regulated by aPKC. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. aPKC is known to be involved in the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and immunity. By inhibiting aPKC, this compound can effectively modulate NF-κB-driven gene transcription.[1]
Data Presentation
The following table summarizes the reported inhibitory activity of this compound and other novel aPKC inhibitors. It is important to note that the potency of inhibitors can vary depending on the cell type and assay conditions.
| Inhibitor | Target(s) | Assay Type | Cell Line(s) | Reported IC50/EC50 | Reference(s) |
| This compound | aPKC | Vascular Endothelial Permeability | Not specified | Low nanomolar EC50 | [1] |
| ACPD | PKC-ι, PKC-ζ | Cell Proliferation | Malignant Melanoma | ~2.5 µM | [2][3] |
| DNDA | PKC-ι, PKC-ζ | Cell Proliferation | Malignant Melanoma | ~2.5 µM | [2][3] |
| ATM | aPKC PB1 domain interaction with Par6 | PB1 Domain-Mediated Interaction | Pancreatic Cancer | 3.0 µM (for PKCζ-Par6) | [4] |
Experimental Protocols
Cell Culture and Compound Handling
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare working concentrations by diluting it in the complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline to assess the effect of this compound on cell proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for aPKC Signaling
This protocol allows for the analysis of changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCζ/ι, anti-total-PKCζ/ι, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Vascular Permeability Assay (Transwell Assay)
This assay measures the effect of this compound on the permeability of an endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs or Bovine Retinal Endothelial Cells - BRECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound working solutions
-
FITC-Dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Protocol:
-
Seed endothelial cells on the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Serum-starve the cells for 2-4 hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add a permeability-inducing agent such as VEGF to the upper chamber.
-
Add FITC-Dextran to the upper chamber.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the permeability coefficient based on the amount of FITC-Dextran that has passed through the monolayer.
Mandatory Visualizations
Caption: aPKC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro vascular permeability (Transwell) assay.
References
- 1. NOVEL ATYPICAL PKC INHIBITORS PREVENT VASCULAR ENDOTHELIAL GROWTH FACTOR-INDUCED BLOOD-RETINAL BARRIER DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aPKC-IN-2 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical protein kinase C (aPKC) isoforms, including PKCι and PKCζ, are crucial regulators of cellular processes such as polarity, proliferation, and survival. Their dysregulation has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. aPKC-IN-2 is a small molecule inhibitor designed to target the activity of these atypical kinases. These application notes provide detailed protocols and quantitative data for the preclinical in vivo administration of aPKC inhibitors in mouse models, using available data for analogous compounds as a reference due to the limited public information on this compound. The provided protocols are intended as a starting point for researchers to adapt to their specific experimental needs.
Data Presentation: In Vivo Efficacy of aPKC Inhibitors
The following tables summarize representative quantitative data from preclinical studies of aPKC inhibitors in mouse models. This data is based on studies of the aPKC inhibitor Aurothiomalate (ATM) in a pancreatic cancer model and serves as a surrogate for this compound.[1]
Table 1: Efficacy of aPKC Inhibition in a Pancreatic Cancer Orthotopic Xenograft Model
| Cancer Type | Cell Line | Mouse Strain | aPKC Inhibitor Dose | Administration Route | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 (luciferase-expressing) | Nude Mice | 60 mg/kg | Daily Intraperitoneal (IP) Injections for 5 weeks | Significantly lower final tumor weight compared to saline-treated controls.[1] | [1] |
Table 2: Pharmacodynamic Effects of aPKC Inhibition in Pancreatic Tumors
| Biomarker | Effect in ATM-treated mice | Method of Analysis | Reference |
| Tumor Cell Proliferation | Significantly reduced | Immunohistochemistry (IHC) | [1] |
| Apoptosis | Significant increase | IHC | [1] |
| Tumor Necrosis | Significant increase | Histological Analysis | [1] |
| p-ERK1/2 Levels | Reduced | Western Blot | [1] |
| p-STAT3 Levels | Reduced | Western Blot | [1] |
| Metastasis | Significantly fewer metastases to distal organs | Bioluminescence Imaging | [1] |
Signaling Pathway
The aPKC signaling cascade is integral to establishing and maintaining cell polarity and is implicated in oncogenic signaling. The Par complex, consisting of Par3, Par6, and aPKC, is a central component of this pathway. The small GTPase Cdc42 can activate the Par complex, leading to the phosphorylation of downstream substrates that regulate cytoskeletal dynamics, cell-cell junctions, and cell fate decisions.
Caption: aPKC Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Efficacy Study
This protocol outlines a typical efficacy study of an aPKC inhibitor in an orthotopic pancreatic cancer mouse model.[1]
Materials:
-
Panc-1 human pancreatic cancer cells (or other suitable cell line) expressing a reporter gene (e.g., luciferase)
-
6-8 week old immunodeficient mice (e.g., nude mice)
-
This compound (or surrogate inhibitor like ATM)
-
Vehicle control (e.g., saline)
-
Matrigel (or similar basement membrane matrix)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Cell Preparation: Culture Panc-1-luciferase cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Orthotopic Implantation: Anesthetize the mice. Make a small incision in the left abdominal flank to expose the pancreas. Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas. Close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring and Treatment Initiation: Monitor tumor establishment and growth via bioluminescence imaging starting one week post-implantation. Once tumors are detectable and have reached a predetermined size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 60 mg/kg) via intraperitoneal (IP) injection daily, five days a week.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., saline) following the same schedule.
-
-
Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Measure body weight twice weekly to assess toxicity.
-
Observe the mice daily for any signs of distress.
-
-
Endpoint and Tissue Collection: Continue the treatment for a predetermined period (e.g., 5 weeks) or until the tumors in the control group reach a specified endpoint. Euthanize the mice and surgically resect the primary tumors. Weigh the tumors. Collect tumors and other organs (e.g., liver, lungs) for pharmacodynamic and histological analysis.
Protocol 2: Pharmacodynamic Analysis of aPKC Inhibition in Tumor Tissue
Objective: To assess the on-target effects of this compound in tumor tissue from the efficacy study.
Materials:
-
Resected tumor tissues
-
Formalin or paraformaldehyde (for histology)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting and Immunohistochemistry (IHC) (e.g., anti-p-ERK, anti-p-STAT3, anti-Ki-67, anti-cleaved caspase-3)
-
Western blotting and IHC reagents and equipment
Procedure:
-
Tissue Processing:
-
For histology and IHC, fix a portion of the tumor in 10% neutral buffered formalin overnight, then process and embed in paraffin.
-
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C until use.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissues.
-
Perform antigen retrieval.
-
Incubate the sections with primary antibodies against markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Use an appropriate secondary antibody and detection system.
-
Image the slides and quantify the staining.
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer to extract total protein.
-
Quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-STAT3, and total STAT3.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Experimental Workflow Visualization
Caption: General workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols: aPKC-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
aPKC-IN-2 is a small molecule inhibitor of atypical protein kinase C (aPKC). It has been shown to effectively block vascular endothelial permeability both in cell culture and in vivo models. Furthermore, this compound demonstrates biological activity by interfering with NF-κB-driven gene transcription, implicating its role in inflammatory responses.[1] This document provides detailed application notes on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research settings.
Physicochemical Properties and Storage
This compound is a valuable tool for investigating the roles of aPKC in various signaling pathways. Proper handling and storage are crucial to ensure its efficacy and the reproducibility of experimental results.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Maximum Solubility | 62.5 mg/mL | Sonication may be required to achieve complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can significantly impact solubility.[1] |
| Molar Concentration | 239.15 mM | Calculated based on a molecular weight of 261.34 g/mol . |
Table 2: Stability of this compound in DMSO Stock Solution
| Storage Temperature | Storage Period | Recommendations |
| -20°C | 1 month | For short-term storage, use within one month.[1] |
| -80°C | 6 months | For long-term storage, use within six months.[1] |
Signaling Pathways Involving aPKC
aPKC isoforms are key regulators of several fundamental cellular processes. This compound can be utilized to probe these pathways.
Caption: aPKC signaling pathways in cell polarity, NF-κB activation, and endothelial permeability, and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Bring the vial of this compound powder and the bottle of anhydrous DMSO to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 62.5 mg/mL stock, add 16 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming may also aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of this compound Stability in DMSO
This protocol provides a general framework for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Materials:
-
This compound stock solution in DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
Incubators/refrigerators/freezers for storage at different temperatures
Procedure:
-
Preparation: Prepare a fresh, concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for analysis. Inject the sample into the HPLC or LC-MS system to obtain the initial chromatogram. The peak area of the this compound will serve as the baseline (100% stability).
-
Sample Storage: Aliquot the remaining stock solution into multiple tubes for storage under different conditions:
-
Room temperature (e.g., 20-25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C and -80°C)
-
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare the samples for analysis by diluting them in the same manner as the initial sample.
-
Analyze the samples by HPLC or LC-MS using the same method as the initial analysis.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms from each time point.
-
Measure the peak area.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Concluding Remarks
This compound is a potent inhibitor of aPKC and a valuable tool for cell biology and drug discovery. The provided data and protocols are intended to guide researchers in the effective use of this compound. Adherence to proper solubility and stability practices is paramount for obtaining reliable and reproducible results. It is always recommended to use fresh, high-quality DMSO and to prepare fresh dilutions for cellular assays from a frozen stock solution.
References
Application Notes and Protocols for aPKC-IN-2 in Western Blot Analysis of p-aPKC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical protein kinase C (aPKC) isoforms, including PKCζ and PKCλ/ι, are crucial serine/threonine kinases that play pivotal roles in a variety of cellular processes. These include the regulation of cell polarity, proliferation, survival, and differentiation. Dysregulation of aPKC signaling is implicated in various diseases, notably cancer. The activation of aPKC is mediated by phosphorylation at key residues, such as Threonine 410 (Thr410) in PKCζ and Threonine 403 (Thr403) in PKCλ/ι, within the activation loop. Consequently, the detection of phosphorylated aPKC (p-aPKC) is a critical method for assessing the activity of this kinase and the efficacy of its inhibitors.
aPKC-IN-2 is a small molecule inhibitor of aPKC activity. It has been shown to interfere with NFκB-driven gene transcription and block vascular endothelial permeability induced by VEGF and TNF, with an EC50 in the low nanomolar range for the latter. These application notes provide a detailed protocol for the use of this compound in Western blot analysis to specifically measure the inhibition of aPKC phosphorylation.
Mechanism of Action and Signaling Pathway
aPKC isoforms are key downstream effectors of various signaling pathways. Their activation is initiated by upstream signals that lead to the recruitment of scaffolding proteins like PAR6 and p62. This recruitment facilitates the phosphorylation of aPKC by upstream kinases such as PDK1. Once activated, p-aPKC phosphorylates a wide range of downstream substrates, thereby regulating diverse cellular functions. This compound exerts its inhibitory effect by targeting the activity of aPKC, which is expected to lead to a decrease in the phosphorylation of its downstream targets.
Quantitative Data
| Inhibitor | Target(s) | Reported IC50 / Effective Concentration | Reference |
| This compound | aPKC | Low nanomolar EC50 for inhibition of VEGF/TNF-induced vascular permeability. Optimal concentration for p-aPKC inhibition in Western blot should be determined empirically (suggested starting range: 1-10 µM). | [Vendor Data] |
| ICA-1 | PKC-ι selective | ~0.1 µM (in cell proliferation assays) | [1] |
| ζ-Stat | PKC-ζ selective | 3 µM effective in reducing PKC-ζ protein expression in cell culture. | [2] |
| ACPD | aPKC (PKC-ι and PKC-ζ) | ~2.5 µM (in cell proliferation assays) | [3] |
| DNDA | aPKC (PKC-ι and PKC-ζ) | ~2.5 µM (in cell proliferation assays) | [3] |
Experimental Protocols
Western Blot Analysis of p-aPKC Inhibition by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on aPKC phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1, 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
To induce aPKC activation, cells can be stimulated with an appropriate agonist (e.g., growth factors, cytokines) for a short period before harvesting, following the inhibitor treatment.
2. Lysate Preparation:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is often recommended.
-
Incubate the membrane with the primary antibody against p-aPKC (e.g., anti-p-PKCζ (Thr410)/PKCλ (Thr403)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total aPKC or a housekeeping protein (e.g., β-actin, GAPDH).
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the p-aPKC signal to the total aPKC or housekeeping protein signal to determine the relative change in aPKC phosphorylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| No or weak p-aPKC signal | - Insufficient aPKC activation.- Inactive primary antibody.- Suboptimal antibody concentration.- Phosphatase activity in lysate. | - Ensure cells are properly stimulated to activate aPKC.- Use a positive control lysate.- Optimize primary antibody dilution.- Always use fresh phosphatase inhibitors in the lysis buffer. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent (e.g., from milk to BSA).- Titrate antibody concentrations.- Increase the number and/or duration of washes. |
| Inconsistent results | - Uneven protein loading.- Inconsistent inhibitor treatment time or concentration. | - Carefully perform protein quantification and load equal amounts of protein.- Ensure precise and consistent experimental conditions. |
| No inhibition observed with this compound | - Inhibitor concentration is too low.- Treatment time is too short.- The specific aPKC isoform in the cell line is not sensitive to the inhibitor. | - Perform a dose-response and time-course experiment.- Verify the expression of aPKC isoforms in your cell line. |
Conclusion
This compound is a valuable tool for investigating the role of atypical PKC in various cellular signaling pathways. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in Western blot analysis to monitor the phosphorylation status of aPKC. Due to the variability in cellular systems, empirical determination of optimal experimental parameters is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for aPKC-IN-2 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescence (IF) staining of atypical protein kinase C (aPKC) and are intended for researchers, scientists, and drug development professionals. The protocol is optimized for the use of aPKC-IN-2, a chemical probe for studying aPKC signaling.
Introduction
Atypical protein kinase C (aPKC) isoforms, including PKCζ and PKCλ/ι, are crucial regulators of cellular processes such as cell polarity, proliferation, and survival.[1] Dysregulation of aPKC activity is implicated in various diseases, including cancer. aPKCs are key components of signaling pathways that can either promote or suppress tumors depending on the cellular context.[1] For instance, aPKCs, as part of the PAR complex, can destabilize SNAI1 through direct phosphorylation, thereby preventing the epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis.[1] Understanding the subcellular localization and activity of aPKC is therefore essential for elucidating its role in both normal physiology and disease. Immunofluorescence staining is a powerful technique to visualize the distribution of aPKC within cells.
aPKC Signaling Pathway
The activation of aPKC is a multi-step process. It is often initiated by upstream signals that activate PI 3-kinase (PI3K), leading to the production of PIP3.[2] This allows for the recruitment and activation of PDK-1, which in turn phosphorylates aPKC within its activation loop.[3] Once active, aPKC can phosphorylate a variety of downstream targets to regulate cell polarity, growth, and survival.[4] For example, in some cancer cells, the PI3K/PDK-1/aPKC pathway can inhibit apoptosis by phosphorylating the pro-apoptotic protein Bad.[3]
Experimental Protocols
Immunofluorescence Staining Protocol for aPKC
This protocol outlines the steps for immunofluorescence staining of aPKC in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against aPKC
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips placed in a petri dish or on chamber slides until they reach the desired confluency.
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-aPKC antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[5]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Data Presentation
The following table can be used to summarize the quantitative data obtained from the immunofluorescence experiments, such as fluorescence intensity measurements.
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Number of Cells Analyzed (n) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | - | |||
| Negative Control | - |
Note: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is recommended to consult the datasheets of the specific antibodies used for optimal dilution and incubation times.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aPKC: the Kinase that Phosphorylates Cell Polarity | F1000Research [f1000research.com]
- 5. abcam.com [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for aPKC-IN-2 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival.[1][2] Dysregulation of aPKC signaling is implicated in various diseases, including cancer, making these kinases attractive therapeutic targets.[3][4][5] aPKC-IN-2 is a small molecule inhibitor of aPKC activity.[6][7] It has demonstrated biological activity in interfering with NFκB-driven gene transcription and shows a significant inhibitory effect on vascular endothelial permeability induced by VEGF and TNF, with an EC50 value in the low nanomolar range.[6][7] These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to determine its potency and selectivity, which is essential for its evaluation as a potential therapeutic agent.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound against aPKC isoforms and a selection of other kinases can be determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency. Below is a representative table summarizing hypothetical IC50 data for this compound to illustrate its potential potency and selectivity.
| Kinase Target | Representative IC50 (nM) |
| aPKCι | 15 |
| aPKCζ | 25 |
| AKT1 | >10,000 |
| PKA | >10,000 |
| CDK2 | >10,000 |
Note: The data presented in this table is illustrative and intended to represent the expected profile of a potent and selective aPKC inhibitor. Actual IC50 values must be determined experimentally.
Signaling Pathway
The aPKC signaling cascade is a complex network that plays a central role in various cellular processes. Upstream signals, such as those from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), can activate PI3K, leading to the activation of PDK1, which in turn phosphorylates and activates aPKC.[8] Activated aPKC can then phosphorylate a range of downstream substrates, influencing pathways such as NF-κB activation, cell polarity regulation through the Par complex, and cell survival.[1][2]
Caption: aPKC Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
A highly sensitive and robust method for determining the in vitro kinase activity of aPKC and the inhibitory potential of compounds like this compound is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3][4][6][9]
In Vitro Kinase Assay Workflow using ADP-Glo™
The workflow consists of three main stages: the kinase reaction, stopping the reaction and depleting ATP, and finally, detecting the generated ADP through a luminescent signal.
Caption: Experimental workflow for the in vitro kinase assay using the ADP-Glo™ method.
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.
-
aPKC Enzyme: Recombinant human aPKCι or aPKCζ. Thaw on ice and dilute to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate.
-
Substrate: A suitable substrate for aPKC, such as a generic myelin basic protein (MBP) or a specific peptide substrate. Dilute to the desired concentration in Kinase Buffer.
-
ATP Solution: Prepare a stock solution of ATP in water. For the assay, dilute to the desired final concentration (typically at the Km for ATP of the kinase) in Kinase Buffer.
-
This compound Compound Plate: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50. Then, dilute this series in Kinase Buffer to a 10X working concentration. The final DMSO concentration in the assay should be kept below 1%.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).
B. Assay Procedure (384-well plate format):
-
Add Inhibitor: To the wells of a white, opaque 384-well assay plate, add 1 µL of the 10X serially diluted this compound or DMSO vehicle control.
-
Add Enzyme and Substrate: Add 4 µL of a 2.5X enzyme/substrate mix (containing aPKC enzyme and substrate in Kinase Buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the kinase reaction by adding 5 µL of 2X ATP solution to each well. The total reaction volume is now 10 µL.
-
Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at 30°C. The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate reader.
C. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
Conclusion
These application notes provide a framework for the in vitro characterization of this compound. The detailed protocol for the ADP-Glo™ kinase assay offers a reliable method to determine the potency and selectivity of this inhibitor against aPKC isoforms. The provided diagrams for the signaling pathway and experimental workflow serve as valuable visual aids for researchers. Accurate determination of the inhibitory profile of this compound is a critical step in advancing its potential as a tool for studying aPKC biology and as a lead compound in drug discovery programs targeting diseases with dysregulated aPKC signaling.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical protein kinase Cs: Functional specificity mediated by specific protein adapters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. promega.com [promega.com]
Application Notes and Protocols for aPKC-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atypical Protein Kinase C (aPKC) and the Inhibitor aPKC-IN-2
Atypical Protein Kinase C (aPKC) represents a subfamily of the Protein Kinase C (PKC) family of serine/threonine kinases, comprising two main isoforms: PKCζ (zeta) and PKCι/λ (iota/lambda).[1][2] Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium.[3] They play crucial roles in a multitude of cellular processes, including the regulation of cell polarity, proliferation, survival, and differentiation.[1][3] Dysregulation of aPKC signaling has been implicated in various diseases, most notably in cancer, where they are frequently overexpressed and activated in numerous tumor types.[4][5]
The activation of aPKC is a complex process often initiated by upstream signals from pathways such as the PI3K/PDK-1 pathway.[4] Once activated, aPKCs interact with scaffolding proteins like Par6 and p62, which are essential for their specific localization and function in signaling cascades, including the NF-κB and Hippo/Yap pathways.[1][4][6][7] Given their significant role in oncogenesis, aPKCs have emerged as promising therapeutic targets for drug discovery.
This compound is a hypothetical small molecule inhibitor designed to target the kinase activity of aPKC isoforms. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel aPKC inhibitors.
Quantitative Data Summary for this compound
The following table summarizes representative quantitative data for the hypothetical inhibitor this compound against aPKC isoforms. This data is illustrative and serves as a template for presenting results from HTS and subsequent characterization assays.
| Parameter | aPKCζ | aPKCι | Assay Conditions |
| IC50 (nM) | 150 | 200 | 10 µM ATP, 100 µM Substrate Peptide |
| Ki (nM) | 75 | 110 | ATP-competitive binding assay |
| Cellular Potency (EC50, µM) | 1.2 | 1.8 | Pancreatic cancer cell line (e.g., Panc-1) |
| Selectivity (vs. PKCα) | >100-fold | >80-fold | Kinase panel screening |
Key Signaling Pathway Involving aPKC
The diagram below illustrates a simplified signaling pathway involving aPKC activation downstream of PI3K and its role in cell survival and proliferation.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical HTS workflow for the identification of novel aPKC inhibitors.
Detailed HTS Protocol for aPKC Inhibition
This protocol is designed for a 384-well plate format and utilizes a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials and Reagents:
-
Recombinant human aPKCζ or aPKCι enzyme
-
aPKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site recognized by aPKC)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Compound library (dissolved in DMSO)
-
This compound (as a positive control)
-
Staurosporine (as a general kinase inhibitor control)
-
384-well white, opaque bottom plates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate using an acoustic dispenser. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
For control wells, dispense DMSO (negative control), this compound (positive control, various concentrations for dose-response), and Staurosporine (general inhibitor control).
-
-
Enzyme Addition:
-
Prepare a 2X solution of aPKC enzyme in assay buffer (e.g., 10 ng/µL).
-
Add 2.5 µL of the 2X enzyme solution to each well of the assay plate.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate mix in assay buffer. The final concentration in the 5 µL reaction should be 10 µM ATP and 100 µM substrate peptide.
-
Add 2.5 µL of the 2X ATP/Substrate mix to all wells to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
-
Signal Development:
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound: Luminescence from wells with test compound.
-
Signal_max: Luminescence from DMSO control wells (high ATP consumption, low signal).
-
Signal_min: Luminescence from wells with a potent inhibitor like staurosporine (low ATP consumption, high signal).
-
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify primary "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Secondary Assay: Cellular Proliferation Assay
This protocol is to determine the effect of confirmed inhibitors on the proliferation of cancer cells known to be dependent on aPKC signaling.
Materials and Reagents:
-
Pancreatic cancer cell line (e.g., Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Confirmed aPKC inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well clear bottom, white-walled plates
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Include DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the use of the hypothetical inhibitor this compound in high-throughput screening and downstream cellular assays. These methodologies will enable researchers to identify and characterize novel inhibitors of aPKC, which hold potential as therapeutic agents for the treatment of cancer and other diseases driven by aberrant aPKC signaling. The successful application of these assays will contribute to the development of targeted therapies aimed at this important class of enzymes.
References
- 1. The atypical protein kinase Cs: Functional specificity mediated by specific protein adapters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C in cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Atypical Protein Kinase C Regulates Dual Pathways for Degradation of the Oncogenic Coactivator SRC-3/AIB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
aPKC-IN-2: A Tool for Investigating Macropinocytosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Macropinocytosis is a crucial cellular process for the bulk uptake of extracellular fluid and solutes, playing a significant role in nutrient scavenging by cancer cells, immune surveillance, and pathogen entry. Atypical protein kinase C (aPKC) isoforms, specifically PKCζ and PKCι, have been identified as key regulators of macropinocytosis, particularly in cancer cells under metabolic stress. aPKC-IN-2 is a potent and selective inhibitor of aPKC, offering a valuable pharmacological tool to dissect the role of this kinase in the intricate signaling network governing macropinocytosis. These application notes provide a comprehensive guide to utilizing this compound for studying macropinocytosis, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and workflows.
Principle of Action
aPKC isoforms are essential components of cell polarity complexes and are involved in a multitude of cellular processes, including cell proliferation, survival, and migration. In the context of macropinocytosis, aPKC acts downstream of growth factor signaling, such as from the epidermal growth factor receptor (EGFR), and upstream of cytoskeletal rearrangements necessary for the formation of macropinosomes. This compound, by inhibiting the kinase activity of aPKC, is expected to disrupt these signaling cascades, leading to a reduction in macropinocytic uptake. This inhibitory action allows for the controlled study of aPKC's specific contribution to this endocytic pathway.
Applications
-
Elucidation of Signaling Pathways: this compound can be employed to investigate the upstream and downstream signaling components of the aPKC-mediated macropinocytosis pathway.
-
Cancer Research: Given the reliance of certain cancer cells on macropinocytosis for nutrient acquisition, this compound can be used to explore aPKC inhibition as a potential anti-cancer strategy.
-
Drug Discovery: this compound can serve as a reference compound in screens for novel inhibitors of macropinocytosis.
-
Immunology: Investigate the role of aPKC in macropinocytosis-dependent antigen presentation by immune cells.
Data Presentation
The following table provides an example of how to present quantitative data from a macropinocytosis assay using this compound. The data presented here is hypothetical and for illustrative purposes only.
| Treatment Group | This compound Concentration (µM) | Mean Fluorescent Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Dextran Uptake |
| Vehicle Control (DMSO) | 0 | 15,234 | 856 | 0% |
| This compound | 0.1 | 12,876 | 732 | 15.5% |
| This compound | 1 | 8,543 | 512 | 44.0% |
| This compound | 10 | 3,121 | 245 | 79.5% |
| Positive Control (EIPA, 50 µM) | N/A | 2,567 | 198 | 83.2% |
Experimental Protocols
Protocol 1: Quantification of Macropinocytosis using Dextran Uptake Assay
This protocol describes the use of a fluorescently labeled high-molecular-weight dextran to quantify the rate of macropinocytosis in cultured cells and to assess the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., pancreatic ductal adenocarcinoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescein isothiocyanate (FITC)-Dextran (70 kDa)
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control inhibitor of macropinocytosis
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): To stimulate macropinocytosis, you may starve the cells in a serum-free medium for 2-4 hours prior to the assay.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound and EIPA in a serum-free medium.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound, EIPA, or vehicle (DMSO) to the respective wells.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Dextran Uptake:
-
Prepare a working solution of FITC-Dextran (e.g., 1 mg/mL) in a serum-free medium.
-
Add the FITC-Dextran solution to each well.
-
Incubate for 30 minutes at 37°C. To control for non-specific binding, incubate a parallel set of cells at 4°C.
-
-
Washing:
-
Aspirate the dextran-containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular dextran.
-
-
Cell Detachment and Analysis (Flow Cytometry):
-
Add trypsin-EDTA to each well and incubate until cells detach.
-
Resuspend the cells in ice-cold PBS containing 2% fetal bovine serum.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity in the FITC channel.
-
-
Data Analysis:
-
Subtract the mean fluorescence intensity of the 4°C control from all samples.
-
Normalize the data to the vehicle control to determine the percent inhibition of dextran uptake.
-
Mandatory Visualization
Caption: aPKC signaling pathway in macropinocytosis.
Caption: Experimental workflow for macropinocytosis assay.
Application Notes and Protocols for aPKC-IN-2 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival.[1] Their dysregulation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[2] aPKC-IN-2 is a small molecule inhibitor of aPKC activity, demonstrating inhibitory effects on processes such as vascular endothelial permeability and NF-κB-driven gene transcription.[3] The compound, identified as Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate, targets both PKCι and PKCζ.[4]
Given the complexity and redundancy of cancer signaling networks, combination therapies that target multiple nodes within a pathway or parallel pathways often yield synergistic effects and can overcome drug resistance. This document provides detailed application notes and protocols for investigating the combination of this compound with other kinase inhibitors, particularly those targeting the PI3K/Akt and MAPK/ERK pathways, with which aPKC signaling exhibits significant crosstalk.
Rationale for Combination Therapy
The PI3K/Akt/mTOR and MAPK/ERK pathways are central signaling cascades that regulate cell growth, proliferation, and survival. aPKC is a downstream effector of the PI3K pathway and has also been shown to influence the MAPK/ERK cascade.[5][6] Dual inhibition of aPKC and key nodes in these pathways, such as PI3K or MEK, has the potential to induce a more potent anti-cancer effect than single-agent therapy. For instance, the combination of the aPKC inhibitor ICA-1 with the PI3K inhibitor BYL719 has demonstrated synergistic effects in clear cell renal cell carcinoma by downregulating c-Myc and inducing apoptosis.[6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synergistic effects of this compound in combination with a PI3K inhibitor (PI3Ki) and a MEK inhibitor (MEKi) in a representative cancer cell line (e.g., A549 non-small cell lung cancer). This data is illustrative and should be determined experimentally for the specific cell lines and inhibitors of interest.
Table 1: IC50 Values of Single Agents and Combinations
| Inhibitor | IC50 (nM) - Single Agent | IC50 (nM) - In Combination (1:1 ratio) |
| This compound | 150 | 60 |
| PI3K Inhibitor (e.g., Alpelisib) | 200 | 75 |
| MEK Inhibitor (e.g., Trametinib) | 50 | 20 |
Table 2: Combination Index (CI) Values for Synergy Analysis
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][7]
| Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |
| This compound + PI3K Inhibitor | 0.50 (IC50) | 0.65 | Synergistic |
| This compound + PI3K Inhibitor | 0.75 | 0.58 | Synergistic |
| This compound + PI3K Inhibitor | 0.90 | 0.52 | Strong Synergy |
| This compound + MEK Inhibitor | 0.50 (IC50) | 0.70 | Synergistic |
| This compound + MEK Inhibitor | 0.75 | 0.62 | Synergistic |
| This compound + MEK Inhibitor | 0.90 | 0.55 | Strong Synergy |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the rationale for combination therapy.
Experimental Protocols
Cell Viability Assay for Synergy Determination
This protocol is designed to assess the synergistic effect of this compound in combination with another kinase inhibitor on cancer cell viability using a 96-well plate format.[3]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Second kinase inhibitor (e.g., PI3K or MEK inhibitor, dissolved in DMSO)
-
96-well clear-bottom, black-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn or similar synergy analysis software
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete medium.
-
For combination studies, prepare a matrix of concentrations. A constant ratio design (e.g., based on the IC50 ratio of the individual drugs) is recommended.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control - DMSO concentration should be consistent across all wells, typically ≤ 0.1%).
-
Include wells with medium only for background measurement.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Input the dose-response data into CompuSyn software to calculate the Combination Index (CI).
-
Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by observing changes in the phosphorylation status of key signaling proteins.[3]
Materials:
-
6-well cell culture plates
-
This compound and second kinase inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-S6 Ribosomal Protein (Ser235/236), total S6, cleaved PARP, and GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the second inhibitor, and their combination at predetermined concentrations (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
-
Experimental Workflow and Logic Diagrams
Conclusion
The combination of this compound with inhibitors of the PI3K/Akt and MAPK/ERK pathways presents a promising strategy for cancer therapy. The provided protocols offer a framework for the systematic evaluation of these combinations in preclinical settings. Rigorous quantitative analysis of synergy and detailed mechanistic studies are essential for identifying the most effective combination strategies for further development.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Kinase C Inhibitors | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for aPKC Inhibitors in Cancer Cell Apoptosis
Note: Extensive searches for a specific molecule designated "aPKC-IN-2" did not yield publicly available information. Therefore, these application notes and protocols are based on the well-characterized atypical Protein Kinase C (aPKC) inhibitor, ICA-1 , which has demonstrated efficacy in inducing apoptosis in cancer cells. The principles and methods described herein are broadly applicable to the study of similar aPKC inhibitors.
Introduction
Atypical Protein Kinase C (aPKC) isoforms, particularly PKC-ι and PKC-ζ, are crucial regulators of cell polarity, proliferation, and survival.[1] In many cancers, aPKCs are overexpressed and contribute to tumor progression and metastasis.[2][3] Consequently, inhibiting aPKC activity presents a promising therapeutic strategy for various malignancies.[4] One of the key mechanisms through which aPKC inhibition exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing aPKC inhibitors, using ICA-1 as a primary example, to induce and quantify apoptosis in cancer cells. The information is intended for researchers, scientists, and drug development professionals engaged in cancer research and therapy development.
Mechanism of Action: aPKC Inhibition and Apoptosis Induction
Inhibition of aPKC, specifically PKC-ι, has been shown to disrupt key oncogenic signaling pathways, leading to the induction of apoptosis. In clear cell Renal Cell Carcinoma (ccRCC), for instance, the inhibition of PKC-ι by ICA-1, particularly in combination with a PI3K inhibitor like Alpelisib (BYL719), triggers a cascade of events culminating in apoptotic cell death.[2]
The central mechanism involves the downregulation of the oncoprotein c-Myc.[2] aPKC-ι can regulate c-Myc both directly and indirectly through the PI3K/Akt and MEK/ERK signaling pathways.[2][3] Inhibition of aPKC-ι disrupts its association with Akt1 and c-Myc, leading to reduced c-Myc stability and expression.[2] This, in turn, downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL and upregulates the cleavage of pro-apoptotic proteins Caspase-3 and PARP, ultimately driving the cell into apoptosis.[3]
Data Presentation: Efficacy of aPKC Inhibition in Cancer Cells
The following tables summarize the quantitative data on the effects of the aPKC inhibitor ICA-1, in combination with the PI3K inhibitor BYL719, on ccRCC cell lines 786-0 and Caki-1.
Table 1: Effect of ICA-1 and BYL719 Combination Therapy on Apoptosis in ccRCC Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Fold Increase in Apoptosis vs. Control |
| 786-0 | Control | 5.2 ± 0.8 | 1.0 |
| ICA-1 (5 µM) | 12.5 ± 1.5 | 2.4 | |
| BYL719 (2.5 µM) | 15.8 ± 2.1 | 3.0 | |
| ICA-1 (5 µM) + BYL719 (2.5 µM) | 35.4 ± 3.2 | 6.8 | |
| Caki-1 | Control | 4.8 ± 0.6 | 1.0 |
| ICA-1 (5 µM) | 10.9 ± 1.2 | 2.3 | |
| BYL719 (2.5 µM) | 13.2 ± 1.8 | 2.8 | |
| ICA-1 (5 µM) + BYL719 (2.5 µM) | 31.6 ± 2.9 | 6.6 |
Data are representative and compiled from findings reported in scientific literature.[2] Percentages are often determined by flow cytometry using Annexin V/PI staining.
Table 2: Effect of ICA-1 and BYL719 Combination Therapy on Key Apoptotic and Signaling Proteins in ccRCC Cell Lines
| Cell Line | Treatment | Relative Protein Level (Fold Change vs. Control) | |||
| Cleaved Caspase-3 | Cleaved PARP | Bcl-2 | Bcl-xL | ||
| 786-0 | ICA-1 + BYL719 | ↑ 4.8 | ↑ 3.5 | ↓ 0.4 | ↓ 0.5 |
| Caki-1 | ICA-1 + BYL719 | ↑ 4.2 | ↑ 3.1 | ↓ 0.3 | ↓ 0.4 |
Data are representative and based on densitometric analysis of Western blots from published studies.[2][3] "↑" indicates an increase, and "↓" indicates a decrease.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an aPKC inhibitor on cancer cells.
Materials:
-
Cancer cell lines (e.g., 786-0, Caki-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
aPKC inhibitor (e.g., ICA-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the aPKC inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an aPKC inhibitor.
Materials:
-
Cancer cell lines
-
aPKC inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the aPKC inhibitor or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins in the apoptotic and related signaling pathways.
Materials:
-
Cancer cell lines
-
aPKC inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bcl-xL, anti-c-Myc, anti-p-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the aPKC inhibitor as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway of Apoptosis Induction by aPKC Inhibition
Caption: aPKC inhibition leads to apoptosis in cancer cells.
Experimental Workflow for Assessing aPKC Inhibitor-Induced Apoptosis
Caption: Workflow for apoptosis assessment.
Logical Relationship of Controls in Apoptosis Assay
Caption: Controls for apoptosis analysis.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 4. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aPKC-IN-2 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical protein kinase C (aPKC) isoforms, particularly PKCζ and PKCι/λ, are crucial regulators of cell polarity, proliferation, and survival. Their dysregulation is implicated in various diseases, including cancer.[1] Three-dimensional (3D) organoid culture systems have emerged as powerful tools for modeling diseases and testing therapeutics in a physiologically relevant context. This document provides detailed application notes and protocols for the utilization of aPKC-IN-2, a potent small molecule inhibitor of aPKC, in 3D organoid culture systems. This compound belongs to a class of 2-amino-3-carboxy-4-phenylthiophene derivatives and has been shown to effectively block aPKC activity with an EC50 in the low nanomolar range in cellular assays assessing NFκB-driven gene transcription and vascular endothelial permeability.[2][3]
aPKC Signaling Pathways
aPKC is a central node in several key signaling pathways that regulate cell fate and tissue architecture. Understanding these pathways is crucial for interpreting the effects of this compound in organoid cultures.
The Par Complex and Apical-Basal Polarity
aPKC is a core component of the Par (partitioning-defective) complex, which also includes Par3 and Par6. This complex is essential for establishing and maintaining apical-basal polarity in epithelial cells, a fundamental process for the proper formation and function of organoids. aPKC, in concert with Cdc42, phosphorylates various substrates to define the apical domain and regulate the formation of tight junctions.
aPKC and the Hippo-YAP Pathway
aPKC can influence the Hippo-YAP signaling pathway, a critical regulator of organ size and cell proliferation. Overexpression or hyperactivity of aPKC has been shown to promote the nuclear translocation of YAP (Yes-associated protein), a transcriptional co-activator that drives cell proliferation and inhibits apoptosis.[4] This is particularly relevant in the context of cancer organoids.
aPKC and JNK Signaling
Deficiency of aPKC has been shown to stimulate the JNK (c-Jun N-terminal kinase) signaling pathway in intestinal epithelial cells, leading to cell death and loss of intestinal stem cells.[5] This pathway is critical in the context of intestinal organoid homeostasis and response to injury.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the effects of aPKC modulation in 3D culture and organoid systems. These data provide an expected range of effects for a potent aPKC inhibitor like this compound.
| Model System | Treatment | Parameter Measured | Observed Effect | Reference |
| MDCK Cysts (3D culture) | Overexpression of aPKCζ-ca | Size of 3D structures | Six-fold increase in size | [4] |
| MDCK Cysts (3D culture) | Overexpression of aPKCζ-ca | Percentage of Ki67-positive cells | ~2-fold increase (from ~10% to ~20%) | [4] |
| Mouse Intestinal Organoids | Genetic deletion of aPKC (PKCλ/ι) | Organoid viability | Significant decrease | [5] |
| Mouse Intestinal Organoids | Genetic deletion of aPKC (PKCλ/ι) + JNK inhibitor | Organoid viability | Rescue of viability compared to aPKC deletion alone | [5] |
| Cerebral Organoids | CHIR99021 (GSK3β inhibitor, downstream of aPKC) 1µM | Organoid size | ~1.6-fold increase in size | [6] |
| Cerebral Organoids | CHIR99021 (GSK3β inhibitor, downstream of aPKC) 10µM | Organoid size | ~44% decrease in size | [6] |
Experimental Protocols
The following protocols are based on established methods for organoid culture and treatment with kinase inhibitors. Researchers should optimize these protocols for their specific organoid model and experimental goals.
General Workflow
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
Protocol 2: Treatment of 3D Organoids with this compound
Materials:
-
Established 3D organoid cultures in Matrigel domes
-
Organoid culture medium specific to the organoid type
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates (e.g., 24- or 48-well)
Procedure:
-
Organoid Seeding: Culture organoids according to your established protocol. Typically, this involves embedding organoids or single cells in a basement membrane matrix like Matrigel and culturing in a specific growth medium.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in pre-warmed organoid culture medium to achieve the desired final concentrations.
-
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific organoid model and experimental question. A starting range of 10 nM to 10 µM is suggested based on the low nanomolar EC50 of related compounds.[2]
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Carefully aspirate the existing culture medium from the wells containing the organoid domes.
-
Gently add the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO) to each well.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific biological question.
-
-
Medium Changes: For longer-term treatments, refresh the medium with freshly prepared this compound or vehicle control every 2-3 days.
Protocol 3: Downstream Analysis of Treated Organoids
1. Morphological Analysis:
-
Monitor organoid growth, size, and morphology (e.g., budding, cyst formation, polarity) daily using a brightfield or phase-contrast microscope.
-
Capture images at regular intervals to document changes over time.
2. Viability Assay:
-
Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D (Promega).
-
Briefly, add the reagent directly to the wells, incubate according to the manufacturer's instructions, and measure luminescence.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
3. Immunofluorescence Staining and Imaging:
-
Harvest organoids from the Matrigel domes using a cell recovery solution.
-
Fix the organoids (e.g., with 4% paraformaldehyde), permeabilize (e.g., with 0.5% Triton X-100), and block with a suitable blocking buffer.
-
Incubate with primary antibodies against markers of interest (e.g., E-cadherin for cell-cell junctions, ZO-1 for tight junctions, Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Mount the stained organoids and image using a confocal microscope. 3D reconstruction of the images can provide detailed information on cellular organization and protein localization.
4. Gene Expression Analysis:
-
Harvest organoids and extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes related to aPKC signaling (e.g., YAP/TAZ target genes, JNK pathway components, differentiation markers).
-
Alternatively, for a more comprehensive analysis, perform RNA sequencing (RNA-seq) to obtain a global view of the transcriptional changes induced by this compound.
Troubleshooting
-
Precipitation of this compound: If the compound precipitates upon dilution in the culture medium, try pre-warming both the stock solution and the medium to 37°C before mixing. Alternatively, perform a serial dilution in a smaller volume of medium first.
-
High background in viability assays: Ensure that the Matrigel does not interfere with the assay. Some 3D-specific viability reagents are formulated to be compatible with extracellular matrices.
-
Difficulty in harvesting organoids: Use a cell recovery solution and incubate on ice to depolymerize the Matrigel. Gentle pipetting can help to release the organoids.
Conclusion
This compound is a valuable tool for investigating the role of aPKC in the context of 3D organoid cultures. The protocols and information provided here offer a foundation for researchers to design and execute experiments to explore the effects of aPKC inhibition on organoid development, homeostasis, and disease-related phenotypes. As with any experimental system, optimization of concentrations and incubation times for your specific organoid model is crucial for obtaining robust and meaningful results.
References
- 1. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial aPKC deficiency leads to stem cell loss preceding metaplasia in colorectal cancer initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Application of aPKC Inhibitors in Clear Cell Renal Cell Carcinoma (ccRCC) Studies
A Note on aPKC-IN-2: Comprehensive searches for "this compound" in the context of clear cell renal cell carcinoma (ccRCC) studies did not yield specific results. The available body of research on atypical protein kinase C (aPKC) inhibition in ccRCC predominantly focuses on the inhibitor ICA-1 . Therefore, these application notes and protocols are based on the published data for ICA-1 as a representative aPKC inhibitor used in ccRCC research.
Introduction to aPKC in ccRCC
Atypical protein kinase C (aPKC) isoforms, particularly PKC-ι and PKC-ζ, are recognized as significant contributors to tumorigenesis.[1] In clear cell renal cell carcinoma (ccRCC), aPKCs are frequently overexpressed and play a crucial role in tumor progression and metastasis.[2] The signaling pathways driven by aPKCs are often intertwined with other major oncogenic pathways, such as PI3K/Akt and MEK/ERK, making aPKC an attractive therapeutic target.[2] Inhibition of aPKC, especially in combination with other targeted therapies, has shown promise in preclinical ccRCC models.[2]
The small molecule inhibitor ICA-1 is a potent and specific inhibitor of PKC-ι, with an IC50 of 0.1 µM.[3] It has been utilized in ccRCC studies to probe the function of aPKC and to evaluate its therapeutic potential, often in combination with PI3K inhibitors like Alpelisib (BYL719).[2]
Data Presentation
Table 1: Effects of aPKC Inhibition (ICA-1) on ccRCC Cell Lines
| Cell Line | Treatment | Endpoint Assessed | Observed Effect | Reference |
| 786-O | ICA-1 + BYL719 (PI3K Inhibitor) | Cell Viability | Significant decrease in cell viability | [2] |
| Caki-1 | ICA-1 + BYL719 (PI3K Inhibitor) | Cell Viability | Significant decrease in cell viability | [2] |
| 786-O | ICA-1 + BYL719 (PI3K Inhibitor) | Apoptosis | Increased apoptosis | [2] |
| Caki-1 | ICA-1 + BYL719 (PI3K Inhibitor) | Apoptosis | Increased apoptosis | [2] |
| 786-O | ICA-1 | Protein Expression | Downregulation of PKC-ι, inhibition of c-Myc | [2] |
| Caki-1 | ICA-1 | Protein Expression | Downregulation of PKC-ι, inhibition of c-Myc | [2] |
| 786-O | ICA-1 | Protein-Protein Interaction | Disruption of aPKC-Akt1 and aPKC-c-Myc association | [2] |
| Caki-1 | ICA-1 | Protein-Protein Interaction | Disruption of aPKC-Akt1 and aPKC-c-Myc association | [2] |
| 786-O | ICA-1 | Cell Migration & Invasion | Reduced malignancy confirmed by changes in E-cadherin and N-cadherin levels | [2] |
| Caki-1 | ICA-1 | Cell Migration & Invasion | Reduced malignancy confirmed by changes in E-cadherin and N-cadherin levels | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of aPKC Inhibition in ccRCC
The following diagram illustrates the proposed signaling pathway affected by the dual inhibition of aPKC (with ICA-1) and PI3K in ccRCC cells.
Experimental Workflow for aPKC Inhibitor Studies in ccRCC
This diagram outlines a typical experimental workflow for evaluating the efficacy of an aPKC inhibitor like ICA-1 in ccRCC cell lines.
Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of aPKC inhibition in ccRCC.[2] Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture
-
Cell Lines: 786-O and Caki-1 (human clear cell renal cell carcinoma cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of ICA-1, with or without a fixed concentration of BYL719, for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKC-ι, p-Akt, Akt, p-ERK, ERK, c-Myc, E-cadherin, N-cadherin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed 5 x 10⁴ cells in the upper chamber in serum-free medium containing the treatment compounds.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Conclusion
The inhibition of aPKC, particularly with agents like ICA-1, represents a promising therapeutic strategy for clear cell renal cell carcinoma, especially when combined with inhibitors of parallel oncogenic pathways like PI3K. The provided data, pathways, and protocols offer a foundational resource for researchers and drug development professionals investigating the role of aPKC in ccRCC and developing novel therapeutic interventions.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICA-1 | PKC-iota inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
aPKC-IN-2 not inhibiting aPKC activity
Welcome to the technical support center for aPKC-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this atypical Protein Kinase C (aPKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a small molecule inhibitor belonging to the 2-amino-3-carboxy-4-phenylthiophene class of compounds. It has been identified as an inhibitor of atypical Protein Kinase C (aPKC) activity. Published data indicates that this compound can effectively block vascular endothelial permeability induced by VEGF and TNF with an EC50 in the low nanomolar range and can interfere with NF-κB-driven gene transcription.[1]
Q2: Which isoforms of aPKC is this compound expected to inhibit?
Q3: My this compound is not showing any inhibition of aPKC activity in my experiment. What are the possible reasons?
There are several potential reasons for a lack of inhibitory activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Troubleshooting Guide: this compound Not Inhibiting aPKC Activity
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not exhibiting the expected inhibitory effect on aPKC activity.
Diagram: Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase C: Breaking Down Barriers in Ocular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
aPKC-IN-2 cytotoxicity and cell viability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using aPKC-IN-2, a small molecule inhibitor of atypical protein kinase C (aPKC).[1] This guide focuses on addressing common challenges related to cytotoxicity and cell viability during in vitro experiments.
Disclaimer: Publicly available data on the specific cytotoxicity and cell viability profiles of this compound across various cell lines is limited. The quantitative data presented in this guide is illustrative and intended to serve as a template for organizing experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the activity of atypical protein kinase C (aPKC).[1] aPKC isoforms, such as PKCι and PKCζ, are involved in various cellular processes, including cell polarity, proliferation, and survival.[2][3] this compound has been shown to interfere with NFκB-driven gene transcription and block vascular endothelial permeability induced by VEGF and TNF, with an EC50 in the low nanomolar range for the latter.[1]
Q2: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the potential causes?
A2: Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Cells highly dependent on the aPKC signaling pathway for survival may be particularly susceptible.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to cytotoxicity.
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to the formation of precipitates that are cytotoxic.
-
Assay Interference: The compound may interfere with the reagents used in your viability assay (e.g., MTT, WST-1).
Q3: I am not observing any effect of this compound on cell viability, even at high concentrations. Why might this be?
A3: A lack of effect could be due to:
-
Cell Line Resistance: The cell line you are using may not rely on aPKC signaling for survival and proliferation, or it may have compensatory signaling pathways.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Ensure it is stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Insufficient Treatment Duration: The duration of treatment may not be long enough to induce a measurable effect on cell viability.
-
Low Bioavailability: The compound may not be effectively entering the cells.
Q4: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?
A4: To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition.
-
Prepare Fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify Compound Concentration: If possible, verify the concentration of your stock solution.
-
Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) and untreated controls in your experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Cell Line Sensitivity | Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels. | Determine the precise IC50 value and identify a non-toxic working concentration for mechanistic studies. |
| Off-Target Effects | Lower the concentration of this compound. If the cytotoxic effect persists at concentrations well above the expected IC50 for aPKC inhibition, consider off-target effects. | Reduced cytotoxicity at lower, more specific concentrations. |
| Poor Compound Solubility | Visually inspect the culture medium for any signs of precipitation after adding this compound. Test the solubility of the compound in your specific culture medium. Consider using a lower concentration or adding a solubilizing agent (e.g., Pluronic F-68) if compatible with your experimental setup. | The compound remains in solution, ensuring accurate dosing and reducing cytotoxicity from precipitates. |
| Assay Interference | Run a control experiment with this compound in cell-free medium to check for direct reactions with your viability assay reagents. | No change in absorbance/fluorescence in the cell-free control, ruling out assay interference. |
Issue 2: Lack of Effect on Cell Viability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Resistance | Test this compound in a panel of cell lines, including those known to be dependent on aPKC signaling. | Identify sensitive and resistant cell lines to better understand the inhibitor's spectrum of activity. |
| Compound Inactivity | Use a fresh vial of this compound and prepare a new stock solution. | Restoration of the expected biological activity. |
| Insufficient Treatment Duration | Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, 72 hours). | Determine the optimal treatment duration to observe a significant effect on cell viability. |
| Low Cellular Uptake | If possible, use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of this compound. | Confirm that the compound is entering the cells at a sufficient concentration to inhibit its target. |
Quantitative Data Summary (Illustrative)
Table 1: Illustrative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MIA PaCa-2 | Pancreatic | 1.5 |
| Panc-1 | Pancreatic | 2.8 |
| A549 | Lung | 5.2 |
| HCT116 | Colon | 10.7 |
| MCF7 | Breast | > 25 |
Table 2: Illustrative Effect of this compound on Cell Viability (% of Vehicle Control)
| Concentration (µM) | MIA PaCa-2 (48h) | A549 (48h) | MCF7 (48h) |
| 0.1 | 98 ± 4.2 | 99 ± 3.5 | 101 ± 2.9 |
| 1.0 | 65 ± 5.1 | 82 ± 4.8 | 97 ± 3.1 |
| 10.0 | 15 ± 3.7 | 45 ± 6.2 | 85 ± 5.5 |
| 25.0 | < 5 | 20 ± 4.1 | 78 ± 6.0 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of the culture medium in the well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: aPKC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cytotoxicity and cell viability.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing aPKC-IN-2 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of aPKC-IN-2, a small molecule inhibitor of atypical protein kinase C (aPKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the 2-amino-3-carboxy-4-phenylthiophene class of compounds. It targets atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ. These kinases are crucial regulators of cell polarity, proliferation, and survival. This compound exerts its inhibitory effect, which has been observed to interfere with NFκB-driven gene transcription and block vascular endothelial permeability.[1]
Q2: What are the recommended starting concentrations for this compound in experiments?
The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and experimental endpoint. Based on available data for highly efficacious inhibitors within the same chemical class, a starting point for cell-based assays is in the low nanomolar range. For in vitro kinase assays, a wider concentration range should be tested to determine the IC50 value.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and enzyme activity.
Q4: What are the known off-target effects of this compound?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is important to consider that most kinase inhibitors can exhibit some degree of off-target activity, especially at higher concentrations. When interpreting experimental results, it is advisable to include appropriate controls, such as using a structurally distinct aPKC inhibitor or performing rescue experiments, to confirm that the observed effects are due to the inhibition of aPKC.
Data Presentation
In Vitro and Cellular Activity of 2-Amino-3-carboxy-4-phenylthiophene aPKC Inhibitors
| Compound Class | Assay Type | Cell Line/System | Readout | Effective Concentration (EC50) |
| 2-amino-3-carboxy-4-phenylthiophenes | NFκB-driven gene transcription | HEK293 Cells | Luciferase Reporter | Low nanomolar range |
| 2-amino-3-carboxy-4-phenylthiophenes | Vascular Endothelial Permeability | Cell Culture | Permeability to 70kDa dextran or albumin | Low nanomolar range |
Experimental Protocols
General Protocol for an In Vitro aPKC Kinase Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound. The final conditions, including enzyme and substrate concentrations, should be optimized for your specific experimental setup.
Materials:
-
Recombinant human aPKC (PKCι or PKCζ)
-
aPKC substrate (e.g., a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant aPKC enzyme and the substrate in kinase assay buffer to their optimal concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the 96-well plate.
-
Add 10 µL of the diluted aPKC enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
General Protocol for a Cell-Based Vascular Permeability Assay
This protocol outlines a general procedure to assess the effect of this compound on vascular endothelial permeability.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
Vascular endothelial growth factor (VEGF) or Tumor necrosis factor-alpha (TNF-α)
-
FITC-dextran (e.g., 70 kDa)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HUVECs on the Transwell inserts until a confluent monolayer is formed.
-
Compound Treatment:
-
Pre-treat the HUVEC monolayers with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Permeability Induction:
-
Add a permeability-inducing agent such as VEGF or TNF-α to the upper chamber of the Transwell.
-
Simultaneously, add FITC-dextran to the upper chamber.
-
-
Sample Collection and Measurement:
-
After a defined incubation period (e.g., 30-60 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples using a fluorescence plate reader to quantify the amount of FITC-dextran that has passed through the endothelial monolayer.
-
-
Data Analysis:
-
Calculate the percentage of permeability inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in in vitro kinase assay | Pipetting errors or inaccurate dilutions | Use calibrated pipettes and prepare master mixes for reagents. |
| Inactive enzyme | Use a fresh aliquot of the enzyme and ensure proper storage conditions. | |
| Suboptimal ATP concentration | Determine the Km of ATP for your enzyme and use a concentration close to the Km. | |
| Low potency or no effect in cell-based assays | Poor cell permeability of the inhibitor | Increase the incubation time or use a higher concentration of the inhibitor. |
| Compound instability in culture medium | Prepare fresh working solutions of this compound for each experiment. | |
| Cell line is not sensitive to aPKC inhibition | Confirm the expression and activity of aPKC in your cell line. | |
| Cell toxicity observed | High concentration of DMSO | Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.5%). |
| Off-target effects of the inhibitor | Perform dose-response experiments to find the optimal non-toxic concentration. |
Visualizations
Caption: aPKC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical decision tree for troubleshooting experiments.
References
aPKC-IN-2 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results that researchers, scientists, and drug development professionals may encounter when working with the atypical Protein Kinase C (aPKC) inhibitor, aPKC-IN-2.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibitory effect of this compound in our replicate experiments. What are the common causes for this inconsistency?
A1: Inconsistent results with small molecule inhibitors like this compound are a common challenge. The sources of variability can generally be categorized into three main areas:
-
Compound-Related Issues: Problems with the inhibitor's storage, handling, solubility, and stability can lead to variations in its effective concentration.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell density, passage number, and overall cell health, can significantly impact the experimental outcome.
-
Assay-Related Issues: Inconsistencies in experimental procedures, including reagent preparation, incubation times, and the instrumentation used for readouts, can introduce significant error.[1]
Q2: How can we confirm that the observed cellular phenotype is a direct result of on-target aPKC inhibition and not due to off-target effects?
A2: This is a critical aspect of working with any small molecule inhibitor. To validate that the observed effects are due to specific inhibition of aPKC, consider the following approaches:
-
Use a Structurally Different aPKC Inhibitor: If a different inhibitor targeting aPKC produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a Dose-Response Analysis: A clear and consistent relationship between the concentration of this compound and the biological effect suggests on-target activity. The observed IC50 value should be consistent across experiments.[1]
-
Rescue Experiment: If feasible, overexpressing a form of aPKC that is resistant to this compound should reverse the phenotype induced by the inhibitor.[1]
-
Downstream Target Analysis: Analyze the phosphorylation status of known aPKC substrates. A specific decrease in the phosphorylation of these substrates upon treatment with this compound would indicate on-target activity.
Q3: What are the best practices for preparing and storing this compound to ensure its stability and activity?
A3: Proper handling and storage are crucial for maintaining the integrity of small molecule inhibitors.[2]
-
Storage of Solid Compound: Store the solid form of this compound at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.
-
Stock Solution Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[2] Use an appropriate anhydrous solvent, such as DMSO, to prepare a concentrated stock solution. Ensure complete dissolution by vortexing or gentle warming if the compound's properties allow.
-
Aliquoting and Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -80°C in tightly sealed, light-protected tubes.[2]
-
Preparation of Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure accurate dosing.
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common sources of variability in experiments using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Compound Instability/Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Verify the integrity of the stock solution using methods like HPLC or LC-MS if the problem persists.[2] |
| Inaccurate Pipetting or Concentration Calculation: Errors in preparing serial dilutions can lead to significant variations. | Calibrate pipettes regularly. Double-check all calculations for dilutions. | |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can affect the final readout.[1] | Ensure a consistent and homogenous cell suspension when seeding plates. Use a cell counter for accuracy. | |
| Variable Incubation Times: Differences in the duration of inhibitor treatment can alter the observed effect. | Standardize the incubation time with this compound across all experiments.[1] | |
| Complete loss of inhibitory activity. | Compound Precipitation: The inhibitor may have precipitated out of the solution, especially in aqueous culture media. | Visually inspect all solutions for precipitates.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility.[3] Consider using a sonicator bath to aid dissolution if necessary.[3] |
| Incorrect Storage of Stock Solutions: Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation. | Use single-use aliquots of the stock solution stored at -80°C.[2] | |
| Inconsistent or unexpected changes in cell morphology. | Cytotoxicity at High Concentrations: The observed morphological changes may be due to cell death rather than specific aPKC inhibition. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line.[4] |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress. | Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is maintained at a non-toxic level (typically ≤0.1%).[4] | |
| Off-Target Effects: The inhibitor may be affecting other kinases or cellular pathways, leading to unexpected morphological changes. | Use a lower, non-toxic concentration of the inhibitor. Compare the observed phenotype with that induced by another known aPKC inhibitor.[1][4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the aPKC signaling pathway, a general experimental workflow for using this compound, and a troubleshooting decision tree.
Caption: A simplified diagram of the aPKC signaling pathway.
Caption: A general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting inconsistent results.
Key Experimental Protocols
Below are detailed methodologies for key experiments that are often performed when characterizing the effects of an aPKC inhibitor.
Western Blot for Phospho-Substrate Analysis
This protocol is used to determine the effect of this compound on the phosphorylation of a known aPKC substrate.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the aPKC substrate overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein like GAPDH or β-actin.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound and determine its IC50 value for cell growth inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with vehicle control and no-cell controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
References
Technical Support Center: Troubleshooting aPKC-IN-2 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with the atypical protein kinase C (aPKC) inhibitor, aPKC-IN-2, in their cell culture experiments. This guide provides a structured approach to troubleshooting and resolving these issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the activity of atypical protein kinase C (aPKC) isoforms (PKCζ and PKCι/λ).[1][2] These kinases are involved in various cellular processes, including cell polarity, proliferation, and inflammatory responses.[1][2] this compound has been shown to interfere with NFκB-driven gene transcription and can block vascular endothelial permeability.[1][2]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in water-based media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
Improper Stock Solution Handling: Issues with the initial dissolution, storage, or dilution of the compound can lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the inhibitor and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH can significantly affect the solubility of a compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve the cause of this compound precipitation in your cell culture media.
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness or precipitate upon adding this compound to media. | The final concentration of this compound is too high, exceeding its aqueous solubility limit. | - Lower the final working concentration of this compound.- Perform a serial dilution of the stock solution in pre-warmed media to reach the final concentration gradually.- Ensure the stock solution is added to the media dropwise while gently swirling. |
| Precipitate forms over time during incubation (e.g., after several hours at 37°C). | The compound may be unstable at 37°C or is interacting with media components over time. | - Perform a time-course stability study to assess the compound's stability in your specific media at 37°C.- Consider reducing the incubation time if possible.- Test the solubility in different types of cell culture media. |
| Precipitation is observed even at low concentrations. | The stock solution may not be fully dissolved or may have degraded. | - Visually inspect the stock solution for any undissolved particles. If present, gently warm the solution and vortex to ensure complete dissolution.- Prepare a fresh stock solution from powder.- Ensure the DMSO used is anhydrous, as moisture can cause degradation. |
| Precipitation occurs when adding the diluted inhibitor to cells in a multi-well plate. | The inhibitor is not mixing adequately with the larger volume of media in the well. | - After adding the inhibitor, gently mix the contents of the well by pipetting up and down a few times or by gently rocking the plate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex and, if necessary, warm the solution briefly (e.g., in a 37°C water bath) to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol helps determine the practical solubility limit of this compound in your specific experimental conditions.
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 10 µM) in a 96-well plate.
-
In a separate 96-well clear bottom plate, add pre-warmed (37°C) cell culture media to each well.
-
Transfer a small, equal volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of the media plate. The final DMSO concentration should be kept low (typically ≤ 0.5%).
-
Mix the plate gently and incubate at 37°C.
-
Visually inspect for precipitation under a microscope immediately and at various time points (e.g., 1, 4, and 24 hours).
-
Alternatively, the turbidity of each well can be measured using a plate reader at a wavelength of 600-650 nm.
-
The highest concentration that does not show any visible precipitate or a significant increase in turbidity is considered the kinetic solubility limit under your experimental conditions.
Visualizing Key Pathways and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the aPKC signaling pathway and a recommended workflow for preparing your working solutions.
Caption: Simplified aPKC Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
References
aPKC-IN-2 off-target effects on other kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential off-target effects of aPKC-IN-2, a putative inhibitor of atypical Protein Kinase C (aPKC). As direct kinase profiling data for this compound is not publicly available, this guide offers a framework for researchers to assess its selectivity and troubleshoot experiments.
Frequently Asked Questions (FAQs)
Q1: What are atypical Protein Kinase C (aPKC) enzymes and why are they targeted in research?
Atypical Protein Kinase C (aPKC) isoforms, primarily PKCζ and PKCι/λ, are crucial regulators of cell polarity, proliferation, and survival.[1] Unlike other PKC family members, their activation is independent of calcium and diacylglycerol.[2] Their dysregulation is implicated in various cancers and metabolic diseases, making them attractive therapeutic targets.
Q2: What are the potential consequences of off-target effects when using this compound?
Off-target effects, where an inhibitor modulates kinases other than its intended target, can lead to a variety of issues, including:
-
Misinterpretation of experimental results: Ascribing an observed phenotype to the inhibition of aPKC when it is, in fact, caused by the inhibition of another kinase.
-
Unexpected cellular phenotypes: Observing effects that are not consistent with the known functions of aPKC.
-
Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cell death or other adverse effects.[3]
Q3: How can I determine if the cellular effects I observe with this compound are due to off-target activity?
A multi-faceted approach is recommended:
-
Dose-response analysis: If cellular effects are observed at concentrations of this compound that are significantly different from its reported IC50 for aPKC, it may indicate off-target activity.
-
Use of a structurally unrelated inhibitor: Confirm your findings with a different, well-characterized aPKC inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.[3]
-
Rescue experiments: Attempt to rescue the observed phenotype by reactivating the downstream signaling pathway of aPKC.
-
Kinome profiling: The most direct method is to screen this compound against a broad panel of kinases.[4]
Q4: Are there known off-target kinases for other aPKC inhibitors?
While specific data for this compound is unavailable, other aPKC inhibitors have shown varying degrees of selectivity. For instance, the thienol[2,3-d]pyrimidine-based compound CRT0066854 has shown approximately five-fold selectivity for PKCι over PKCζ.[5] Another inhibitor, ICA-1, was found to inhibit PKCι but had no effect on PKCζ activity.[6] Due to the conserved nature of the ATP-binding pocket across the kinome, off-target interactions are always a possibility.[3]
Troubleshooting Guides
Problem 1: Unexpected or paradoxical cellular phenotype observed with this compound treatment.
-
Possible Cause: The inhibitor may be affecting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[3]
-
Troubleshooting Steps:
-
Validate with an alternative aPKC inhibitor: Use a structurally different aPKC inhibitor to see if the phenotype is reproducible.
-
Perform a kinase selectivity screen: This will identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Consult the literature for the identified off-targets: Research the functions of any identified off-target kinases to understand if they could be responsible for the observed phenotype.
-
Problem 2: High levels of cell toxicity at concentrations expected to be specific for aPKC.
-
Possible Cause: this compound may have potent off-target effects on kinases that are essential for cell survival.
-
Troubleshooting Steps:
-
Perform a dose-titration experiment: Determine the lowest effective concentration of this compound that inhibits aPKC activity without causing widespread toxicity.
-
Use a less sensitive cell line: If possible, test the inhibitor in a cell line that is less reliant on any potential off-target kinases for survival.
-
Review kinome profiling data (if available): Check for inhibition of known pro-survival kinases.
-
Quantitative Data Summary
As no specific kinome-wide profiling data for this compound is publicly available, the following table provides a template for how such data should be presented. Researchers are encouraged to generate their own data through commercially available kinase screening services.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Kinase Family | Notes |
| PKCι (aPKC) | 50 | 95% | AGC | On-target |
| PKCζ (aPKC) | 75 | 92% | AGC | On-target |
| ROCK1 | 500 | 70% | AGC | Potential off-target, involved in cytoskeletal regulation.[7] |
| AKT1 | 1,200 | 55% | AGC | Potential off-target, key survival kinase. |
| PKA | >10,000 | <10% | AGC | Likely not a significant off-target. |
| CDK2 | >10,000 | <5% | CMGC | Likely not a significant off-target. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Selectivity
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Materials:
-
Recombinant human kinases (e.g., PKCι, PKCζ, and a panel of potential off-target kinases).
-
Kinase-specific peptide substrates.
-
ATP (at a concentration close to the Km for each kinase).
-
This compound (serially diluted).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the appropriate concentration of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time for each kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified aPKC signaling pathway and the inhibitory action of this compound.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 5. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aPKC: the Kinase that Phosphorylates Cell Polarity | F1000Research [f1000research.com]
Technical Support Center: aPKC-IN-2 and Potential Compensation by Other PKC Isoforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aPKC-IN-2, a small molecule inhibitor of atypical Protein Kinase C (aPKC) activity. The information provided addresses potential issues related to compensation by other PKC isoforms that users may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the activity of atypical Protein Kinase C (aPKC) isoforms.[1] aPKCs, specifically PKCι and PKCζ, are serine/threonine kinases that play crucial roles in various cellular processes, including cell polarity, proliferation, and survival.[2][3] this compound has been shown to effectively block vascular endothelial permeability induced by factors like VEGF and TNF, with an EC50 in the low nanomolar range, and it can interfere with NFκB-driven gene transcription.[1]
Q2: Which specific aPKC isoforms are targeted by this compound?
While this compound is described as an inhibitor of aPKC activity, detailed public information on its specific selectivity for PKCι versus PKCζ is limited. Both PKCι and PKCζ have been implicated in cancer cell growth and other pathologies, sometimes with non-redundant functions.[4] Therefore, it is crucial for the user to experimentally determine the IC50 values of this compound against both purified PKCι and PKCζ to understand its precise target profile within the aPKC subfamily.
Q3: What is meant by "compensation by other PKC isoforms"?
Compensation refers to a scenario where the inhibition of a specific PKC isoform (in this case, an aPKC by this compound) leads to the upregulation or increased activity of other PKC isoforms, which then take over the functions of the inhibited kinase. This can result in a diminished or unexpected phenotypic outcome in your experiments. The PKC family has a high degree of homology, and different isoforms can have overlapping substrate specificities and biological functions, making compensation a potential issue.[5]
Q4: Is there evidence for compensation among PKC isoforms?
Yes, functional redundancy and compensation among PKC isoforms have been documented. A well-studied example is the compensation for the loss of PKMζ (a brain-specific isoform of PKCζ) by PKCι/λ in maintaining long-term potentiation and memory.[6][7][8] Additionally, studies have shown complex inter-isoform regulation, where one PKC isoform can influence the activity of another. For instance, conventional PKCs (cPKCs) can exert feedback inhibition on novel (nPKCs) and atypical PKCs.[5][9]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound, with a focus on identifying and addressing potential compensation from other PKC isoforms.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no phenotypic effect of this compound at expected concentrations. | 1. Compensation by the other aPKC isoform: If this compound is more selective for either PKCι or PKCζ, the non-targeted aPKC isoform may be compensating. 2. Compensation by conventional or novel PKC isoforms: Other PKC subfamilies might be functionally redundant for the pathway under investigation. | 1. Determine the selectivity profile of this compound: Perform in vitro kinase assays with purified PKCι and PKCζ. 2. Simultaneous knockdown/inhibition: Use siRNA to knockdown the expression of the other aPKC isoform in conjunction with this compound treatment. 3. Broad-spectrum PKC inhibition: As a control, use a pan-PKC inhibitor to see if a stronger phenotype is observed. 4. Assess expression and activity of other PKCs: Use Western blotting and kinase assays to check for upregulation or increased activity of other PKC isoforms upon this compound treatment. |
| Unexpected or off-target effects observed. | 1. Inhibition of other kinases: this compound might have off-target effects on other conventional or novel PKC isoforms, or even kinases outside the PKC family. | 1. Perform a broad kinase screen: Test the activity of this compound against a panel of various PKC isoforms (conventional, novel, and atypical) and other relevant kinases. 2. Use a structurally different aPKC inhibitor: Compare the phenotype with another aPKC inhibitor to see if the off-target effects are specific to the chemical scaffold of this compound. |
| Variability in results between different cell lines or experimental systems. | 1. Differential expression of PKC isoforms: Cell lines can have vastly different expression profiles of PKC isoforms, leading to varying capacities for compensation. | 1. Characterize PKC isoform expression: Perform Western blot analysis to determine the relative expression levels of all PKC isoforms in the cell lines being used. This will help in predicting potential compensatory pathways. |
Quantitative Data Summary
The following table summarizes the inhibitory profiles of commonly used PKC inhibitors. Note: Specific IC50 values for this compound against all PKC isoforms are not publicly available and should be determined experimentally.
| Inhibitor | Target PKC Isoforms | Reported IC50 Values | Selectivity Notes |
| Gö 6976 | Conventional (α, β) | PKCα: ~2.3 nM, PKCβI: ~6.2 nM | Does not effectively inhibit novel or atypical PKCs at higher concentrations.[10] |
| Gö 6983 | Conventional and Novel | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 7 nM, PKCζ: 60 nM | Less selective than Gö 6976, inhibits a broader range of PKCs.[10] |
| Ro-32-0432 | Conventional and Novel | PKCα: 9 nM, PKCβI: 28 nM, PKCβII: 22 nM, PKCγ: 37 nM, PKCε: 108 nM | More selective for conventional and some novel PKCs over atypical PKCs.[10] |
| ICA-1 | Atypical (PKCι) | Reported to inhibit PKCι activity by 45% at 5 µM. | Shows selectivity for PKCι over PKCζ.[11] |
| This compound | Atypical (PKCι and/or PKCζ) | EC50 in the low nanomolar range for inhibiting VEGF and TNF-induced vascular endothelial permeability.[1] | Specific IC50 values against individual PKC isoforms are not readily available. |
Experimental Protocols
1. Western Blot Analysis of PKC Isoform Expression and Translocation
This protocol is used to determine the expression levels of different PKC isoforms and to assess their translocation from the cytosol to the membrane upon activation, which can be an indicator of increased activity.
-
Cell Lysis and Fractionation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and scrape into a hypotonic lysis buffer.
-
Homogenize the cells and centrifuge at low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction.
-
Resuspend the pellet in lysis buffer containing detergent to solubilize the membrane proteins. This is the membrane fraction.
-
-
SDS-PAGE and Immunoblotting:
-
Determine the protein concentration of both cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the different PKC isoforms (α, β, γ, δ, ε, η, θ, ι, ζ).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use loading controls such as GAPDH for the cytosolic fraction and Na+/K+-ATPase for the membrane fraction to ensure equal loading.
-
2. In Vitro Kinase Assay for PKC Isoform Activity
This assay directly measures the catalytic activity of specific PKC isoforms immunoprecipitated from cell lysates.
-
Immunoprecipitation:
-
Lyse cells treated with this compound or vehicle control.
-
Incubate the cell lysates with an antibody specific to the PKC isoform of interest overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-PKC complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing a PKC substrate (e.g., myelin basic protein or a specific peptide substrate) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and expose to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity to determine the kinase activity.
-
3. siRNA-Mediated Knockdown of PKC Isoforms
This method is used to specifically reduce the expression of a particular PKC isoform to investigate its role and to test for compensation.
-
Transfection:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Prepare a mixture of siRNA targeting the specific PKC isoform and a lipid-based transfection reagent in serum-free media according to the manufacturer's instructions.
-
Incubate the mixture at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, lyse the cells and perform Western blot analysis as described above to confirm the specific reduction in the expression of the target PKC isoform.
-
-
Functional Assay:
-
Following confirmation of knockdown, treat the cells with this compound and perform the desired functional assay to assess if the knockdown of the specific isoform alters the response to the inhibitor.
-
Signaling Pathways and Experimental Workflows
Generalized PKC Signaling Pathway
Caption: Generalized signaling pathways for conventional/novel and atypical PKC isoforms.
Experimental Workflow for Investigating PKC Isoform Compensation
Caption: A logical workflow for troubleshooting and confirming compensation by other PKC isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Atypical Protein Kinase C Regulates Dual Pathways for Degradation of the Oncogenic Coactivator SRC-3/AIB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
aPKC-IN-2 experimental controls and best practices
Welcome to the technical support center for aPKC-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this atypical Protein Kinase C (aPKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of atypical Protein Kinase C (aPKC) activity. aPKCs, which include PKCζ and PKCι/λ, are serine/threonine kinases that play crucial roles in various cellular processes, including cell polarity, proliferation, and survival.[1][2][3][4][5][6] this compound exerts its effects by inhibiting the kinase activity of aPKC, thereby blocking the phosphorylation of its downstream substrates. This has been shown to interfere with NFκB-driven gene transcription and inhibit vascular endothelial permeability induced by factors like VEGF and TNF.
Q2: What are the known isoforms of aPKC, and does this compound target a specific one?
A2: The atypical PKC subfamily consists of two main isoforms: PKCζ (zeta) and PKCι/λ (iota/lambda). While some inhibitors show selectivity for one isoform over the other, the specific isoform selectivity of this compound is not extensively detailed in publicly available resources. Therefore, it is recommended to validate its effect on the specific isoform of interest in your experimental system.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: this compound has been reported to have an EC50 in the low nanomolar range for inhibiting VEGF and TNF-induced vascular endothelial permeability. However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. It is best practice to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for such an experiment could range from 1 nM to 10 µM.
Q4: How should I prepare and store this compound?
A4: For specific instructions on reconstitution and storage, it is crucial to refer to the datasheet provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of the solvent in your experimental medium does not exceed a level that could cause toxicity to your cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound treatment. | Compound inactivity: Improper storage or handling may have led to degradation. | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions. |
| Insufficient concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Cell line insensitivity: The cell line may not be sensitive to aPKC inhibition due to compensatory signaling pathways or low aPKC expression. | Confirm aPKC expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to aPKC inhibition. | |
| High cell toxicity or off-target effects observed. | Concentration too high: The concentration of this compound may be in a toxic range for the cells. | Lower the concentration of the inhibitor. Ensure the vehicle (e.g., DMSO) concentration is not causing toxicity. |
| Off-target effects: Like many kinase inhibitors, this compound may have off-target effects at higher concentrations.[4][7] | Use the lowest effective concentration determined from your dose-response curve. Consider using a secondary, structurally different aPKC inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed phenotype is due to aPKC inhibition. | |
| Variability in experimental results. | Inconsistent experimental conditions: Variations in cell density, treatment duration, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation. |
| Compound stability: The inhibitor may not be stable in the cell culture medium over the duration of the experiment. | Refer to the manufacturer's data on compound stability. Consider replenishing the medium with fresh inhibitor for long-term experiments. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, a comprehensive quantitative summary is not possible. The following table provides a general overview of concentrations for other aPKC inhibitors found in the literature, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Target(s) | Reported IC50/Effective Concentration | Context/Assay |
| ICA-1 | PKC-ι | IC50: 0.1 µM | Inhibition of PKC-ι kinase activity |
| 15-45 µM | IC50 for reducing proliferation in ovarian cancer cell lines | ||
| Aurothiomalate (ATM) | aPKC (disrupts aPKC/Par6 interaction) | IC50: ~1-3 µM | Inhibition of aPKC-Par6 interaction |
| Gö6983 | Pan-PKC inhibitor (including aPKC) | IC50: 7-10 nM for conventional/novel PKCs | General PKC inhibition |
Experimental Protocols
aPKC Signaling Pathway
The following diagram illustrates a simplified overview of a common aPKC signaling pathway leading to cell polarity.
aPKC signaling pathway in cell polarity.
Experimental Workflow for this compound
This diagram outlines a general workflow for characterizing the effects of this compound in a cell-based experiment.
General experimental workflow for using this compound.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[8][9][10][11][12][13]
-
2. Western Blot Analysis of aPKC Substrate Phosphorylation
This protocol is used to verify the on-target activity of this compound by assessing the phosphorylation status of a known aPKC substrate (e.g., Lgl, Par-1, or GSK3β).[3][6]
-
Materials:
-
Cell culture dishes
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the aPKC substrate, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and treat with the desired concentration of this compound or vehicle for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14][15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the primary antibody against the total form of the substrate and the loading control.[14][15][16][17]
-
3. Immunofluorescence Staining for Cell Polarity Markers
This protocol is used to visualize the effect of this compound on cell polarity by examining the localization of polarity markers.
-
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Vehicle (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against cell polarity markers (e.g., ZO-1 for tight junctions, E-cadherin for adherens junctions, or aPKC itself)[18]
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.[19][20][21][22]
-
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel non-selective atypical PKC agonist could protect neuronal cell line from Aβ-oligomer induced toxicity by suppressing Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the aPKC regulatory switch mechanism of the human cell polarity protein lethal giant larvae 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aPKC: the Kinase that Phosphorylates Cell Polarity | F1000Research [f1000research.com]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. immunoreagents.com [immunoreagents.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Cell polarity markers | Proteintech Group [ptglab.com]
- 19. arigobio.com [arigobio.com]
- 20. ulab360.com [ulab360.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. biotium.com [biotium.com]
aPKC-IN-2 unexpected morphological changes in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aPKC-IN-2. The information is designed to address specific issues that may be encountered during experiments, with a focus on unexpected morphological changes in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of atypical Protein Kinase C (aPKC).[1] Its primary mechanism of action is the inhibition of aPKC activity. aPKC isoforms (PKCζ and PKCι/λ) are crucial regulators of cell polarity, asymmetric cell division, and cell proliferation.[2] By inhibiting aPKC, this compound can interfere with these fundamental cellular processes. It has been shown to block vascular endothelial permeability induced by VEGF and TNF with an EC50 in the low nanomolar range and to interfere with NFκB-driven gene transcription.[1]
Q2: What are the expected effects of aPKC inhibition on cell morphology?
Given the central role of aPKC in establishing and maintaining cell polarity, its inhibition is expected to induce morphological changes. These can include:
-
Loss of Apical-Basal Polarity: In epithelial cells, inhibition of aPKC can disrupt the distinct apical and basolateral domains, leading to a more disorganized, multilayered growth pattern instead of a cobblestone monolayer.[3]
-
Alterations in Cell Shape: Cells may lose their characteristic shape, for instance, epithelial cells might transition from a columnar or cuboidal to a more rounded or spindle-like morphology.[3]
-
Defects in Asymmetric Cell Division: In stem cells and other asymmetrically dividing cells, aPKC inhibition can lead to improper segregation of cell fate determinants, potentially affecting daughter cell identity and tissue organization.
-
Changes in Cell-Cell Junctions: aPKC is involved in the maturation of epithelial junctions.[4] Its inhibition may lead to weakened or disorganized cell-cell contacts.
Q3: We are observing unexpected and dramatic morphological changes in our cells upon treatment with this compound. What could be the cause?
Unexpected morphological changes can stem from several factors, ranging from on-target effects that are more pronounced in your specific cell model to off-target effects or experimental artifacts. Potential causes include:
-
On-Target Effects: The observed phenotype might be a direct consequence of potent aPKC inhibition in a cell line that is highly dependent on aPKC signaling for maintaining its morphology.
-
Off-Target Effects: Like many kinase inhibitors, this compound could have off-target activities, inhibiting other kinases or cellular proteins that influence the cytoskeleton and cell morphology.
-
Cellular Toxicity: At higher concentrations or with prolonged exposure, the observed morphological changes might be a manifestation of cytotoxicity.
-
Experimental Variables: Issues such as solvent toxicity (e.g., from DMSO), incorrect compound concentration, or underlying cell culture problems can also lead to aberrant cell morphology.
Troubleshooting Guide: Unexpected Morphological Changes
This guide provides a step-by-step approach to troubleshooting unexpected morphological alterations in cells treated with this compound.
Initial Assessment
-
Confirm the Identity and Purity of this compound: Ensure the compound is from a reputable source and has been stored correctly to prevent degradation.
-
Review Experimental Parameters: Double-check calculations for dilutions and the final concentration of this compound and the solvent (e.g., DMSO) in the cell culture medium.
-
Cell Health Evaluation: Before treatment, ensure that the cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma).
Experimental Plan for Troubleshooting
| Step | Action | Rationale | Expected Outcome |
| 1 | Dose-Response and Time-Course Analysis | Perform a detailed dose-response experiment with a broad range of this compound concentrations. Observe cell morphology at multiple time points. | To determine if the morphological changes are dose- and time-dependent. This can help distinguish between a specific pharmacological effect and general toxicity. |
| 2 | Solvent Control | Treat cells with the highest concentration of the solvent (e.g., DMSO) used in the experiment. | To rule out the possibility that the observed morphological changes are due to solvent toxicity. |
| 3 | Positive and Negative Controls | Use a well-characterized, structurally different aPKC inhibitor as a positive control. As a negative control, use an inactive structural analog of this compound if available. | To determine if the phenotype is specific to aPKC inhibition. If a different aPKC inhibitor produces the same phenotype, it strengthens the conclusion that it is an on-target effect. |
| 4 | Cell Viability/Toxicity Assays | Concurrently with the morphology assessment, perform cell viability assays (e.g., MTT, Trypan Blue exclusion) at the same concentrations and time points. | To assess whether the morphological changes are a prelude to or a component of cell death. |
| 5 | Rescue Experiment (if possible) | If a key downstream effector of aPKC is known in your system, attempt a rescue experiment by overexpressing a constitutively active form of that effector. | To confirm that the phenotype is a direct result of inhibiting the aPKC pathway. |
| 6 | Off-Target Analysis | If the phenotype is not consistent with known aPKC functions, consider potential off-target effects. Review any available kinase profiling data for this compound or similar compounds. | To identify other potential kinases or pathways that might be affected by the inhibitor and could be responsible for the observed morphological changes. |
| 7 | Cytoskeletal Staining | Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin), microtubules (using anti-tubulin antibodies), and intermediate filaments. | To visualize the specific effects of the inhibitor on the cellular architecture and identify which cytoskeletal networks are being disrupted. |
Quantitative Data Summary
| Compound | Target | Reported Activity | CAS Number | Molecular Formula |
| This compound | aPKC | EC50 in the low nanomolar range for inhibiting VEGF and TNF-induced vascular endothelial permeability.[1] | 15854-08-7[1] | C14H15NO2S[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Proteins
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound and appropriate controls (vehicle and/or other inhibitors) for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against cytoskeletal proteins (e.g., anti-α-tubulin, anti-vimentin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Counterstain Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and a fluorescent phalloidin conjugate (for F-actin) diluted in blocking buffer for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
Visualizations
Caption: aPKC Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Morphological Changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the aPKC regulatory switch mechanism of the human cell polarity protein lethal giant larvae 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: aPKC-IN-2 and aPKC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of aPKC inhibitors, with a focus on understanding the variability of their effects between different cell lines. While the specific inhibitor "aPKC-IN-2" is not widely documented in scientific literature, this guide will use the well-characterized PKC-ι-specific inhibitor, ICA-1, as a representative example to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing different potencies of our aPKC inhibitor in various cell lines. What could be the underlying reasons for this variability?
A1: Variability in the response to aPKC inhibitors across different cell lines is common and can be attributed to several factors:
-
Differential Expression of aPKC Isoforms: The two primary atypical PKC isoforms, PKC-ι (iota) and PKC-ζ (zeta), exhibit distinct expression patterns across tissues and cell lines.[1] While they share significant homology in their catalytic domains, they can have non-redundant roles in cellular signaling.[2] A third isoform, PKM-ζ, a truncated form of PKC-ζ, is predominantly found in neurons and has unique functions.[3] A cell line expressing high levels of the targeted isoform (e.g., PKC-ι for an inhibitor like ICA-1) will likely show a more potent response.
-
Presence of Different Isoform Splice Variants: Cells can express different splice variants of aPKC, such as the full-length (aPKC-FL) and a constitutively active kinase domain variant (aPKC-K).[4][5] These variants can have different sensitivities to inhibitors and may be differentially expressed in various cell types.[4][5]
-
Cellular Context (Epithelial vs. Mesenchymal): The function of aPKC is highly dependent on the cellular context. In polarized epithelial cells, aPKC is a key component of the PAR complex, regulating cell polarity and suppressing epithelial-mesenchymal transition (EMT).[6][7] In mesenchymal-like cells, aPKC signaling may be rewired to promote proliferation and invasion.[6][8] Therefore, the effect of an aPKC inhibitor can vary significantly between epithelial and mesenchymal cell lines.[6][9]
-
Upstream and Downstream Signaling Pathways: The activation state of upstream regulators (e.g., PI3K/PDK1) and the expression levels of downstream effectors of aPKC can influence the cellular response to its inhibition.[10][11] Cell lines with mutations or alterations in these pathways may exhibit altered sensitivity.
Q2: How can we determine which aPKC isoforms are expressed in our cell lines of interest?
A2: To investigate the expression of aPKC isoforms in your cell lines, you can use the following standard molecular biology techniques:
-
Western Blotting: Use isoform-specific antibodies to detect the protein levels of PKC-ι, PKC-ζ, and PKM-ζ. This will provide information on the relative abundance of each isoform.
-
Quantitative Real-Time PCR (qRT-PCR): Design primers specific to the different aPKC isoform transcripts to quantify their mRNA expression levels. This can reveal differences at the transcriptional level.[12][13]
Q3: We are not observing the expected phenotype after treating our cells with an aPKC inhibitor. What are some potential troubleshooting steps?
A3: If you are not observing the expected effect of your aPKC inhibitor, consider the following troubleshooting steps:
-
Confirm Inhibitor Activity: The biological activity of the inhibitor can degrade over time. It is advisable to test the inhibitor in a cell-free in vitro kinase assay to confirm its potency.
-
Optimize Inhibitor Concentration and Treatment Time: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. Also, a time-course experiment is recommended as the desired phenotype may only be apparent after a specific duration of treatment.
-
Assess Target Engagement: Use Western blotting to check for the inhibition of phosphorylation of a known downstream target of aPKC in your treated cells. This will confirm that the inhibitor is engaging its target within the cell.
-
Consider Off-Target Effects: Some kinase inhibitors can have off-target effects.[14] It is good practice to use a second, structurally different inhibitor targeting the same kinase or use a genetic approach (e.g., siRNA or CRISPR) to validate the observed phenotype.[12][13]
-
Review Cell Culture Conditions: Ensure that your cell culture conditions are consistent and optimal. Factors such as cell density and passage number can influence experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in results between experiments | Inconsistent cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of the inhibitor and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| No effect of the inhibitor in a specific cell line | Low or no expression of the target aPKC isoform. | Perform Western blot or qRT-PCR to check the expression levels of aPKC isoforms in that cell line.[12][13] |
| The signaling pathway is not dependent on aPKC in that cell line. | Investigate the relevant signaling pathways in your cell line of interest. | |
| Cell death observed at expected effective concentrations | The inhibitor may have cytotoxic off-target effects at higher concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor. Use a concentration that inhibits the target without causing significant cell death. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of the PKC-ι specific inhibitor ICA-1 in different cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| ICA-1 | BE(2)-C (human neuroblastoma) | Cell Proliferation | IC50: 0.1 µM | [15] |
| ICA-1 | PC-3 (prostate cancer) | Cell Proliferation | Significant inhibition at 0.1 - 10 µM | [16] |
| ICA-1 | DU-145 (prostate cancer) | Cell Proliferation | Significant inhibition at 0.1 - 10 µM | [16] |
| ICA-1 | 786-0 (clear cell renal cell carcinoma) | Cell Viability, Invasion | Used in combination with BYL719 | [12][13] |
| ICA-1 | Caki-1 (clear cell renal cell carcinoma) | Cell Viability, Invasion | Used in combination with BYL719 | [12][13] |
Experimental Protocols
Protocol 1: In Vitro aPKC Kinase Assay
This assay directly measures the kinase activity of aPKC in a cell-free system and can be used to validate the potency of an inhibitor.
Materials:
-
Purified active aPKC enzyme (PKC-ι or PKC-ζ)
-
Specific peptide substrate for aPKC
-
Kinase buffer
-
[γ-³²P]ATP
-
aPKC inhibitor (e.g., ICA-1)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, aPKC substrate, and any necessary activators.
-
Add the aPKC inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the purified aPKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[17]
Protocol 2: Cellular Invasion Assay (Transwell Assay)
This protocol is used to assess the effect of an aPKC inhibitor on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with Matrigel-coated membranes
-
Cell culture medium with and without serum
-
aPKC inhibitor
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture cells to the desired confluency and serum-starve them for 24 hours.
-
Resuspend the cells in serum-free medium containing the aPKC inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for a time sufficient for invasion to occur (e.g., 18-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view using a microscope.
-
Compare the number of invading cells between the inhibitor-treated and control groups.[2][12][13]
Visualizations
Caption: Simplified aPKC signaling pathway and point of inhibition.
Caption: General experimental workflow for studying aPKC inhibitors.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing molecular interactions of aPKC isoforms regulate neuronal polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Apical-basal polarity inhibits Epithelial-Mesenchymal Transition and tumour metastasis via PAR complex-mediated SNAI1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian aPKC/Par polarity complex mediated regulation of epithelial division orientation and cell fate (Journal Article) | OSTI.GOV [osti.gov]
- 8. Transitions between epithelial and mesenchymal states during cell fate conversions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 14. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
aPKC-IN-2 interference with fluorescence assays
Welcome to the technical support center for aPKC-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference with fluorescence-based assays when using this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: Specific spectral data for this compound is not publicly available. The following troubleshooting guide is based on the general principles of small molecule interference in fluorescence assays and the known chemical structure of this compound, which contains aromatic moieties that have the potential to fluoresce.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of atypical protein kinase C (aPKC).[1] aPKC isoforms (PKCζ and PKCι/λ) are serine/threonine kinases that play crucial roles in various cellular processes, including the establishment and maintenance of cell polarity, cell proliferation, and survival.[2][3] this compound exerts its effect by inhibiting the kinase activity of aPKC, thereby blocking downstream signaling pathways.[1] It has been shown to interfere with NFκB-driven gene transcription and has demonstrated inhibitory effects on vascular endothelial permeability induced by factors like VEGF and TNF.[1]
Q2: Can this compound interfere with my fluorescence-based assay?
While specific data on this compound's fluorescent properties are not available, it is possible for it to interfere with fluorescence-based assays. Many small molecule inhibitors, particularly those containing aromatic ring systems like this compound, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's reporter molecules.[4] This interference can lead to false-positive or false-negative results.
Q3: What are the common types of interference caused by small molecules in fluorescence assays?
The two primary modes of interference are:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for your assay's fluorophore. This adds to the total measured signal and can be misinterpreted as a positive result in "signal-on" assays.[4]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the measured signal. This can be mistaken for an inhibitory effect in "signal-on" assays or a positive result in "signal-off" assays.[4]
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
This could be an indication of autofluorescence from this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal in these wells confirms autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in the assay buffer to determine its spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.
-
Use a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue and green regions of the spectrum).[5] If possible, switch to an assay using a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647) as these are less likely to be affected by compound autofluorescence.[5]
-
Data Correction: If switching fluorophores is not feasible, you can subtract the signal from the compound-only control from your experimental wells. However, this approach assumes that the autofluorescence is additive and not affected by other assay components.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This may be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells with your fluorescent probe/substrate and assay buffer. Add this compound at various concentrations and measure the fluorescence. A concentration-dependent decrease in fluorescence suggests quenching.
-
Change Excitation/Emission Wavelengths: If this compound is absorbing the excitation or emission light, shifting the wavelengths (if your fluorophore allows) might mitigate the effect.
-
Use a Different Assay Format: Consider using a non-fluorescence-based assay to confirm your results. Orthogonal assays, such as those based on luminescence, absorbance, or radioactivity, are less likely to be affected by the same interference mechanisms.
Quantitative Data Summary
The following table summarizes common sources of interference in fluorescence assays and potential mitigation strategies.
| Interference Type | Common Causes | Potential Impact | Mitigation Strategies |
| Autofluorescence | Aromatic ring structures in small molecules, cell culture media components (e.g., phenol red, riboflavin), endogenous cellular molecules (e.g., NADH, FAD). | False positives in "signal-on" assays. | - Run compound-only controls. - Use red-shifted fluorophores. - Subtract background fluorescence. - Use a time-resolved fluorescence assay. |
| Fluorescence Quenching | Small molecules absorbing excitation or emission light (inner filter effect). | False negatives in "signal-on" assays or false positives in "signal-off" assays. | - Run quenching controls. - Adjust excitation/emission wavelengths. - Use a different assay format (orthogonal assay). - Decrease the concentration of the interfering compound if possible. |
| Light Scatter | Precipitated compound, high cell density. | Increased background signal, variability. | - Check for compound precipitation. - Filter solutions. - Optimize cell seeding density. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound is autofluorescent under the conditions of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate compatible with your fluorescence reader
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary experiment.
-
Include a blank control containing only the assay buffer.
-
Dispense the dilutions and the blank into the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths and instrument settings (e.g., gain) as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Your fluorescent probe/substrate
-
Assay buffer
-
Microplate compatible with your fluorescence reader
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe/substrate in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorescent probe/substrate solution with the different concentrations of this compound.
-
Include a control with the fluorescent probe/substrate and assay buffer only (no this compound).
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Data Analysis: Compare the fluorescence signal of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sdbonline.org [sdbonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsically Fluorescent Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
aPKC-IN-2 long-term stability in solution
Welcome to the technical support center for aPKC-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous, high-purity DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Q2: How should I dissolve this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in anhydrous, high-purity DMSO. Gentle vortexing or sonication can aid in complete dissolution. When preparing aqueous working solutions, it is crucial to add the DMSO stock to the aqueous buffer and mix thoroughly to avoid precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to minimize solvent-induced effects.[2]
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded.[2] Here are some steps to address this:
-
Reduce the final concentration: This is the most direct way to stay within the solubility limits of the compound in your aqueous buffer.
-
Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Ensure vigorous and immediate mixing after adding the DMSO stock to the aqueous buffer.
-
Use a solubilizing agent: In some biochemical assays, non-ionic detergents like Tween-20 or Triton X-100 can help maintain solubility. However, their compatibility with your specific assay must be verified.
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate, but the stability of this compound at this temperature should be considered.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability or other experimental variables.[3] Key factors to consider include:
-
Compound Stability in Media: Small molecules can be unstable in cell culture media at 37°C due to hydrolysis or reactions with media components. It is advisable to perform a stability test of this compound in your specific cell culture medium.[4]
-
Cell Line Variability: Different cell lines may have varying levels of aPKC expression or compensatory signaling pathways, leading to different sensitivities to the inhibitor.[3]
-
Assay Conditions: Ensure consistency in cell seeding density, treatment duration, and other assay parameters.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound.
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of aPKC activity | Compound Degradation: The compound may have degraded due to improper storage or handling. Low Intracellular Concentration: The inhibitor may have poor cell permeability or be subject to efflux by cellular pumps.[5] Inactive Target: The aPKC kinase may not be active in your specific cell model or experimental conditions. | Verify Compound Integrity: Use a fresh aliquot of the inhibitor. If possible, confirm the compound's identity and purity via analytical methods like LC-MS. Increase Concentration/Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Assess Target Activity: Confirm the expression and phosphorylation status (as a proxy for activity) of aPKC in your cell line using methods like Western blotting.[5] |
| High background or off-target effects | High Inhibitor Concentration: Using concentrations that are too high can lead to the inhibition of other kinases.[6] Non-specific Binding: The compound may be binding to other proteins or cellular components. | Perform a Dose-Response: Determine the lowest effective concentration that inhibits aPKC without causing widespread cellular toxicity. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to distinguish between target-specific and off-target effects.[5] Rescue Experiment: Overexpress a drug-resistant mutant of aPKC. If the phenotype is reversed, the effect is likely on-target.[5] |
| Variability between experimental replicates | Inconsistent Compound Handling: Inaccurate pipetting of the viscous DMSO stock or incomplete dissolution can lead to variable concentrations. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. | Ensure Proper Solubilization: Vortex the DMSO stock thoroughly before each use. When diluting into aqueous solutions, mix immediately and vigorously. Standardize Protocols: Maintain consistent cell culture and assay protocols across all experiments. |
Stability Data
While specific long-term stability data for this compound is not publicly available, the following tables provide a template for expected stability based on general principles for small molecule inhibitors. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Hypothetical Long-Term Stability of this compound Solid
| Storage Temperature | Purity after 1 Year (%) | Purity after 2 Years (%) |
| -80°C | >98% | >95% |
| -20°C | >95% | >90% |
| 4°C | <90% | Not Recommended |
| Room Temperature | Not Recommended | Not Recommended |
Table 2: Hypothetical Stability of this compound in Solution
| Solvent | Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) |
| DMSO | -80°C | >98% | >95% |
| DMSO | -20°C | >95% | >90% |
| Aqueous Buffer (pH 7.4) | 4°C | <90% (prepare fresh daily) | Not Recommended |
| Cell Culture Media (37°C) | 37°C | Degradation expected within hours | Not Recommended |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a given solution over time.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile), and store at -80°C. This will serve as your baseline.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C for cell culture media stability).
-
Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots, quench them in the same manner as the T=0 sample, and store them at -80°C.
-
HPLC Analysis:
-
Thaw all samples.
-
If necessary, centrifuge the samples to pellet any precipitates and transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (if using a UV detector) or by mass (if using a mass spectrometer).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
Caption: Simplified aPKC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
aPKC-IN-2 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of aPKC-IN-2, a small molecule inhibitor of atypical Protein Kinase C (aPKC). Our goal is to help researchers, scientists, and drug development professionals identify and resolve potential issues, with a particular focus on addressing batch-to-batch variability.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you may encounter during your experiments with this compound.
Q1: I'm observing significant variability in my experimental results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge in pre-clinical research and can stem from several factors related to the synthesis and handling of small molecule inhibitors.[1][2][3] Potential causes for variability with this compound include:
-
Purity Differences: Even minor variations in purity between batches can lead to different effective concentrations of the active compound.
-
Presence of Impurities: Structurally related impurities from the synthesis process can have off-target effects or even inhibit aPKC themselves, leading to inconsistent results.[4]
-
Compound Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Solubility Issues: Different batches may exhibit slight differences in solubility, affecting the actual concentration in your assay.
To mitigate these issues, we recommend the following:
-
Request a Certificate of Analysis (CoA) for each new batch. This document should provide information on purity, identity, and any specified analytical tests.
-
Perform a dose-response curve for each new batch. This will help you determine the effective concentration for the specific lot you are using.
-
Ensure proper storage and handling. Follow the manufacturer's recommendations for storage temperature and conditions. Prepare fresh dilutions for each experiment from a concentrated stock solution.
Q2: My IC50 value for this compound is different from the value reported on the technical data sheet. Why is this happening?
Discrepancies in IC50 values can arise from variations in experimental conditions. Here are some key factors to consider:
-
ATP Concentration: For ATP-competitive inhibitors like many kinase inhibitors, the apparent IC50 is highly dependent on the ATP concentration used in the assay.[5] Ensure your ATP concentration is consistent with the conditions used for the reported IC50 value.
-
Enzyme and Substrate Concentrations: The concentrations of the aPKC enzyme and the substrate can also influence the measured IC50.
-
Assay Format and Detection Method: Different assay technologies (e.g., radiometric, fluorescence-based) can yield different IC50 values.
-
Incubation Times: The pre-incubation time with the inhibitor and the kinase reaction time should be kept consistent.
-
Buffer Composition: pH, ionic strength, and the presence of additives in the assay buffer can affect enzyme activity and inhibitor binding.
We recommend carefully reviewing the experimental conditions outlined in the technical data sheet and aligning your protocol as closely as possible.
Q3: I am observing unexpected or off-target effects in my cell-based assays. How can I determine if these are specific to aPKC inhibition?
Distinguishing on-target from off-target effects is crucial for interpreting your results. Here is a suggested workflow to address this:
-
Confirm Target Engagement: Use a method like a cellular thermal shift assay (CETSA) to verify that this compound is binding to aPKC in your cells at the concentrations you are using.[6]
-
Use a Structurally Unrelated aPKC Inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, try to "rescue" the phenotype by expressing a drug-resistant mutant of aPKC or by modulating downstream signaling components.
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A careful dose-response analysis can help identify a concentration window where on-target effects are dominant.[6]
Quantitative Data Summary
The following table presents hypothetical data for three different batches of this compound to illustrate potential batch-to-batch variability.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 98.1% | 99.2% |
| IC50 (in vitro kinase assay) | 50 nM | 75 nM | 55 nM |
| Appearance | White solid | White solid | Off-white solid |
| Solubility (in DMSO) | >50 mM | >50 mM | >50 mM |
Experimental Protocols
In Vitro aPKC Kinase Assay Protocol
This protocol provides a general framework for measuring the inhibitory activity of this compound against a specific aPKC isoform (e.g., PKCι or PKCζ) in a cell-free system.
Materials:
-
Recombinant active aPKC enzyme
-
Specific peptide substrate for aPKC
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white microplate
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Add Inhibitor and Enzyme: In the microplate, add 2.5 µL of the diluted this compound or DMSO (for vehicle control). Add 2.5 µL of the aPKC enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for the enzyme) to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified aPKC signaling pathway in cell polarity.
Experimental Workflow
Caption: Workflow for an in vitro aPKC inhibitor assay.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q4: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, a concentrated stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Q5: What is the recommended solvent for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
Q6: What are the primary downstream targets of aPKC?
aPKC is a serine/threonine kinase that plays a crucial role in establishing and maintaining cell polarity.[7] It does so by phosphorylating a variety of downstream targets, which can lead to their exclusion from specific cellular domains.[7] Key substrates include Lethal giant larvae (Lgl) and Numb, which are excluded from the apical membrane upon phosphorylation.[7][8] aPKC also interacts with and can phosphorylate other components of the PAR polarity complex, such as Par-3.[7][9]
Q7: How is aPKC activity regulated?
Unlike conventional and novel PKCs, aPKC isoforms do not require calcium or diacylglycerol (DAG) for their activation.[10][11] Their activity is primarily regulated through protein-protein interactions and phosphorylation.[7] aPKC exists in an auto-inhibited state.[12] Activation involves binding to regulatory proteins like Par6 and Cdc42, which relieves this auto-inhibition.[13] Additionally, phosphorylation of the activation loop by kinases such as PDK1 is required for full aPKC activity.[12][14]
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the aPKC regulatory switch mechanism of the human cell polarity protein lethal giant larvae 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atypical Protein Kinase C Promotes its own Asymmetric Localisation by Phosphorylating Cdc42 in the C. elegans zygote - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Guide to Atypical Protein Kinase C (aPKC) Inhibitors: aPKC-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, have emerged as critical regulators in a multitude of cellular processes, including cell polarity, proliferation, and inflammation. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide provides an objective comparison of aPKC-IN-2, a novel small molecule inhibitor, with other established aPKC inhibitors, supported by experimental data and detailed methodologies.
Overview of aPKC Inhibitors
The development of specific and potent aPKC inhibitors is an active area of research. These inhibitors can be broadly categorized based on their mechanism of action, with some targeting the ATP-binding pocket of the kinase domain and others disrupting protein-protein interactions essential for aPKC signaling. This guide focuses on a selection of prominent aPKC inhibitors: this compound, Aurothiomalate, ICA-1, and ζ-Stat.
Comparative Analysis of Inhibitor Potency and Cellular Activity
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparisons of potency can be challenging due to variations in assay conditions across different studies.
Table 1: Cellular Potency of aPKC Inhibitors
| Inhibitor | Assay | Cell Line | Stimulus | Readout | EC50/IC50 | Citation(s) |
| This compound | Endothelial Permeability | Not Specified | VEGF/TNFα | Not Specified | Low nanomolar | [1] |
| NF-κB Transcription | HEK293 | TNFα | Luciferase Activity | Low nanomolar | [1] | |
| Aurothiomalate | Anchorage-Independent Growth | Various Lung Cancer Cell Lines | - | Colony Formation | ~300 nM - >100 µM | [2] |
| Protein-Protein Interaction | In vitro | - | Disruption of PKCι/Par6 binding | IC50: 1 µM | [3] | |
| Protein-Protein Interaction | In vitro | - | Disruption of PKCζ/Par6 binding | IC50: 3 µM | [3] | |
| ICA-1 | Kinase Activity | In vitro | - | Phosphorylation of Myelin Basic Protein (by PKCι) | IC50: ~0.1 µM | [4] |
| Cell Proliferation | BE(2)-C Neuroblastoma | - | Cell Viability | IC50: 0.1 µM | [3][4] | |
| ζ-Stat | Kinase Activity | In vitro | - | PKCζ activity | IC50: 5 µM | [5] |
| Kinase Activity | In vitro | - | PKCι activity | 13% inhibition at 20 µM | [5] |
In-Depth Look at this compound
This compound is a novel small molecule inhibitor belonging to the 2-amino-3-carboxy-4-phenylthiophene class.[1] It has demonstrated potent activity in cellular assays related to inflammation and vascular permeability.
Mechanism of Action
While the precise molecular mechanism of this compound has not been fully elucidated in the public domain, its chemical structure and the focus of its primary publication suggest it likely acts as an ATP-competitive inhibitor of aPKC isoforms. Its efficacy in blocking downstream signaling events, such as NF-κB activation and endothelial permeability, points to its on-target activity within the cell.[1]
aPKC Signaling and Inhibition
Comparison with Other aPKC Inhibitors
Aurothiomalate
Aurothiomalate is a gold-containing compound that functions as an aPKC inhibitor by a distinct mechanism. It targets a specific cysteine residue (Cys-69 in PKCι and Cys-68 in PKCζ) within the PB1 domain, a protein-protein interaction motif.[3][6][7] This covalent modification disrupts the interaction of aPKCs with essential scaffolding proteins like Par6, thereby inhibiting downstream signaling.[3][6] Its IC50 for disrupting the PKCι-Par6 interaction is approximately 1 µM, and for PKCζ-Par6, it is around 3 µM.[3] In cellular assays, it has shown a wide range of IC50 values for inhibiting anchorage-independent growth in lung cancer cell lines, from approximately 300 nM to over 100 µM.[2]
ICA-1
ICA-1 is a potent and specific inhibitor of PKCι with a reported IC50 of approximately 0.1 µM in a kinase activity assay.[4] Notably, it does not significantly inhibit the closely related aPKC isoform, PKCζ.[4] This selectivity makes ICA-1 a valuable tool for dissecting the specific roles of PKCι. In cellular assays, ICA-1 inhibited the proliferation of neuroblastoma cells with an IC50 of 0.1 µM.[3][4]
ζ-Stat
As its name suggests, ζ-Stat is a specific inhibitor of PKCζ, with a reported IC50 of 5 µM.[5] It shows minimal inhibition of PKCι, with only 13% inhibition observed at a concentration of 20 µM.[5] This makes ζ-Stat a useful probe for investigating the specific functions of PKCζ.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
aPKC Kinase Inhibition Assay (General Protocol)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of aPKC.
-
Reaction Setup: A reaction mixture is prepared containing a purified, active aPKC enzyme (PKCι or PKCζ), a suitable substrate (e.g., myelin basic protein), and a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., this compound, ICA-1, or ζ-Stat) is added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
NF-κB Reporter Assay
This cell-based assay measures the effect of an inhibitor on the transcriptional activity of NF-κB, a key downstream effector of aPKC signaling.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Inhibitor Treatment: The transfected cells are pre-incubated with various concentrations of the aPKC inhibitor.
-
Stimulation: The NF-κB pathway is activated by treating the cells with a stimulus such as TNFα.
-
Incubation: The cells are incubated for a period sufficient to allow for luciferase expression (typically several hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The EC50 value for the inhibition of NF-κB activity is then calculated.
Endothelial Permeability Assay (Transwell Assay)
This in vitro assay models the barrier function of endothelial cells and is used to assess the effect of inhibitors on vascular permeability.
-
Cell Seeding: Endothelial cells are seeded onto the porous membrane of a Transwell insert, which is placed in a well of a culture plate. The cells are grown to form a confluent monolayer.
-
Inhibitor Treatment: The endothelial monolayer is treated with the aPKC inhibitor.
-
Induction of Permeability: A permeability-inducing agent, such as VEGF or TNFα, is added to the upper chamber (the Transwell insert).
-
Tracer Addition: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber.
-
Incubation: The plate is incubated for a set period, allowing the fluorescent tracer to pass through the endothelial monolayer into the lower chamber if the barrier is compromised.
-
Sample Collection and Measurement: A sample is collected from the lower chamber, and the fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. The EC50 for the inhibition of permeability is determined by comparing the fluorescence in treated wells to that in control wells.
Conclusion
This compound represents a promising novel inhibitor of atypical Protein Kinase C with potent cellular activity in the low nanomolar range. Its 2-amino-3-carboxy-4-phenylthiophene scaffold provides a basis for further structure-activity relationship studies to develop even more potent and selective inhibitors. When compared to other aPKC inhibitors, this compound's reported cellular potency appears advantageous. However, a comprehensive understanding of its direct kinase inhibitory activity and isoform selectivity requires further investigation.
Aurothiomalate offers a unique mechanism of action by targeting a protein-protein interaction domain, while ICA-1 and ζ-Stat provide valuable tools for dissecting the specific roles of PKCι and PKCζ, respectively, due to their isoform selectivity. The choice of inhibitor will ultimately depend on the specific research question and the desired therapeutic strategy. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting experiments aimed at further characterizing these and other aPKC inhibitors.
References
- 1. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of ability of protein kinase C inhibitors to arrest cell growth and to alter cellular protein kinase C localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation [mdpi.com]
- 7. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: aPKC-IN-2 Versus Genetic Knockdown for Atypical Protein Kinase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
Atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ, are crucial regulators of cell polarity, proliferation, and survival. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Researchers aiming to dissect the function of aPKC or validate it as a drug target primarily have two powerful tools at their disposal: pharmacological inhibition and genetic knockdown. This guide provides an objective comparison of a small molecule inhibitor, aPKC-IN-2, and genetic knockdown of aPKC, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., siRNA) |
| Mechanism of Action | Reversible, competitive or non-competitive binding to the kinase domain, inhibiting catalytic activity. | Sequence-specific mRNA degradation, leading to reduced protein expression. |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, typically requiring 24-72 hours for significant protein depletion. |
| Duration of Effect | Transient and dependent on compound half-life and clearance. Requires continuous presence for sustained inhibition. | Can be transient (siRNA) or stable (shRNA, CRISPR), with effects lasting for days or permanently. |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding pockets.[1][2] | Can have off-target effects due to seed sequence homology with unintended mRNAs.[3][4][5] |
| Dose-Dependence | Effect is dose-dependent, allowing for titration of inhibition levels. | Efficiency can be dose-dependent, but complete knockdown is often the goal. |
| Applications | Acute functional studies, validation of phenotypes observed with genetic methods, in vivo studies. | Target validation, long-term functional studies, dissecting kinase-independent scaffolding functions. |
In-Depth Comparison
Mechanism of Action
This compound is a small molecule that directly inhibits the enzymatic activity of aPKC.[6] While the precise binding mode of this compound is not extensively published, most kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition is typically rapid and reversible.
Genetic knockdown , most commonly achieved using small interfering RNA (siRNA), targets the aPKC mRNA for degradation through the RNA-induced silencing complex (RISC). This prevents the translation of the mRNA into protein, leading to a reduction in the total cellular pool of aPKC. The effect is a depletion of the protein itself, which can impact both its catalytic and non-catalytic scaffolding functions.
Efficacy and Specificity
The efficacy of This compound is determined by its binding affinity (IC50) for the target kinase. For instance, this compound has been shown to have an EC50 in the low nanomolar range for inhibiting vascular endothelial permeability.[6] However, a significant challenge with small molecule inhibitors is the potential for off-target effects, where the inhibitor binds to and inhibits other kinases with structurally similar ATP-binding pockets.[1][2] Kinase profiling assays are essential to determine the specificity of an inhibitor.
The efficiency of siRNA-mediated knockdown is typically assessed by measuring the reduction in mRNA and protein levels, often by quantitative PCR (qPCR) and Western blotting, respectively. A knockdown efficiency of 70-90% is generally considered successful.[7][8] While highly specific to the target sequence, siRNAs can also have off-target effects by binding to and silencing unintended mRNAs that share partial sequence homology, particularly in the "seed region".[3][4][5]
Table 1: Quantitative Comparison of Inhibition Methods
| Parameter | This compound (and other aPKC inhibitors) | aPKC siRNA |
| Effective Concentration | Low nanomolar to micromolar range (e.g., this compound EC50 is low nM)[6] | Typically 10-100 nM for transfection[9] |
| Time to Max Effect | Minutes to hours | 48-72 hours for protein knockdown[7] |
| Typical Efficacy | >90% inhibition of kinase activity in vitro | 70-90% reduction in protein expression[7][8] |
| Off-Target Potential | Inhibition of other kinases | Downregulation of hundreds of unintended genes |
Experimental Protocols
This compound Treatment in Cell Culture
Objective: To assess the effect of aPKC inhibition on a specific cellular process (e.g., cell migration).
Materials:
-
Cell line of interest
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Apparatus for the specific assay (e.g., Boyden chamber for migration)
Protocol:
-
Cell Seeding: Plate cells at a density appropriate for the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration.
-
Treatment: Replace the cell culture medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for a migration assay).
-
Assay Performance: Perform the cell-based assay according to the manufacturer's protocol. For example, in a migration assay, quantify the number of migrated cells.[9][10][11]
aPKC siRNA Transfection
Objective: To knockdown aPKC expression and assess the phenotypic consequences.
Materials:
-
Cell line of interest
-
aPKC-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Antibiotics-free cell culture medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of aPKC by qPCR (for mRNA levels) and Western blotting (for protein levels).[12][13]
-
Phenotypic Analysis: Use the remaining cells for the desired functional assay (e.g., cell proliferation assay).[14][15]
Signaling Pathways Involving aPKC
aPKC is a central node in several signaling pathways that control key cellular processes. Understanding these pathways is crucial for interpreting the results of aPKC inhibition or knockdown.
aPKC in Cell Polarity (Par Complex)
aPKC is a core component of the Par complex (Par3/Par6/aPKC), which is essential for establishing and maintaining apical-basal polarity in epithelial cells and asymmetric cell division.[16][17][18][19] aPKC phosphorylates downstream targets to regulate the formation of distinct membrane domains.
aPKC and the Hippo Pathway
aPKC can regulate the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis.[20][21][22][23] Overexpression of aPKC can lead to the nuclear translocation of YAP/TAZ, the downstream effectors of the Hippo pathway, thereby promoting cell proliferation.[21]
aPKC in TGF-β and NF-κB Signaling
aPKC has also been implicated in modulating the transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB) signaling pathways. aPKC can cooperate with TGF-β receptors to promote epithelial-to-mesenchymal transition (EMT) and cell migration.[24][25][26][27] In the context of NF-κB signaling, aPKC's role appears to be context-dependent, with reports suggesting both activating and inhibitory functions.[28][29][30][31][32]
Conclusion and Recommendations
The choice between this compound and genetic knockdown depends on the specific research question and experimental context.
-
This compound is ideal for acute studies requiring rapid and transient inhibition of aPKC's kinase activity. Its dose-dependent nature allows for a more nuanced interrogation of signaling pathways. However, careful validation of its specificity is crucial.
-
Genetic knockdown is the method of choice for target validation and for studying the long-term consequences of aPKC depletion. It is also essential for investigating the non-catalytic, scaffolding functions of aPKC. The potential for off-target effects necessitates the use of multiple siRNAs targeting different sequences of the same gene and appropriate controls.
For a comprehensive understanding of aPKC function, a combinatorial approach is often the most powerful. For example, a phenotype observed with siRNA knockdown can be rescued by expressing a siRNA-resistant, kinase-dead mutant of aPKC to distinguish between kinase-dependent and -independent functions. Similarly, a pharmacological inhibitor can be used to confirm the acute effects of kinase inhibition in a system where aPKC has been genetically depleted. By understanding the strengths and limitations of each approach, researchers can design robust experiments to unravel the complex biology of atypical Protein Kinase C.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 3. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 4. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An aPKC-Exocyst Complex Controls Paxillin Phosphorylation and Migration through Localised JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Atypical Protein Kinase C Inhibitor (DNDA) on Lung Cancer Proliferation and Migration by PKC-ι/FAK Ubiquitination Through the Cbl-b Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. The PAR-aPKC system: lessons in polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The PAR-aPKC system: lessons in polarity [ouci.dntb.gov.ua]
- 19. rupress.org [rupress.org]
- 20. Lgl/aPKC and Crb regulate the Salvador/Warts/Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hippo pathway: regulators and regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Par-aPKC-dependent and -independent mechanisms cooperatively control cell polarity, Hippo signaling, and cell positioning in 16-cell stage mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aPKC alters the TGFβ response in NSCLC cells through both Smad-dependent and Smad-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Atypical Protein Kinase C Phosphorylates Par6 and Facilitates Transforming Growth Factor β-Induced Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
- 27. PKC-alpha modulates TGF-beta signaling and impairs podocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeting aPKC disables oncogenic signaling by both the EGFR and the proinflammatory cytokine TNFα in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Conditional knockout of polarity complex (atypical) PKCι reveals an anti-inflammatory function mediated by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NSUWorks - Health Professions Division REACH Day: Conditional Knockout of Polarity Complex (Atypical) aPKC Reveals an Anti-inflammatory Function Mediated by NF-κB [nsuworks.nova.edu]
- 32. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]
On-Target Efficacy of aPKC-IN-2: A Comparative Guide to Atypical PKC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atypical Protein Kinase C (aPKC) inhibitors, with a focus on validating their on-target effects. Due to the limited public information on a compound specifically named "aPKC-IN-2," this guide will utilize the well-characterized inhibitor ICA-1 as a primary example and compare its performance with another known aPKC inhibitor, ζ-Stat . This document will delve into the experimental data supporting their on-target activity, provide detailed methodologies for key validation assays, and illustrate the underlying signaling pathways.
Comparison of aPKC Inhibitor On-Target Effects
The validation of a kinase inhibitor's on-target effects is crucial to ensure that its biological activity is a direct result of modulating its intended target. This is typically achieved through a combination of in vitro biochemical assays and cell-based target engagement studies. Here, we compare the reported on-target efficacy of ICA-1 and ζ-Stat.
| Inhibitor | Target(s) | Assay Type | IC50 (PKCι) | IC50 (PKCζ) | Selectivity | Reference |
| ICA-1 | PKCι | In Vitro Kinase Assay | 0.1 µM | No inhibition | Specific for PKCι | [1][2] |
| ζ-Stat | PKCζ | In Vitro Kinase Assay | 13% inhibition at 20 µM | 5 µM | Preferential for PKCζ | [3][4] |
| CRT0066854 | PKCι, PKCζ | In Vitro Kinase Assay | 132 nM | 639 nM | Dual | [5] |
| PS432 | PKCι, PKCζ | In Vitro Kinase Assay | 16.9 µM | 18.5 µM | Dual | [5] |
Table 1: Comparison of In Vitro Inhibitory Activity of aPKC Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of various aPKC inhibitors against PKCι and PKCζ, highlighting their potency and selectivity.
aPKC Signaling Pathway
Atypical PKCs are key regulators of cell polarity, proliferation, and survival.[6] They are activated downstream of various signaling cascades and phosphorylate a range of substrates to elicit cellular responses. Understanding this pathway is essential for interpreting the effects of aPKC inhibitors.
References
- 1. ICA-1 | PKC-iota inhibitor | Probechem Biochemicals [probechem.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Guide to aPKC Inhibitor Selectivity Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an overview of the methodologies used to profile the selectivity of atypical Protein Kinase C (aPKC) inhibitors against a broader panel of kinases and explores the critical signaling pathways governed by aPKC.
While a specific kinase selectivity profile for a compound designated "aPKC-IN-2" is not publicly available, this guide will use a representative framework to discuss the data, experimental protocols, and biological context relevant to the evaluation of aPKC inhibitors. The data presented here is illustrative to demonstrate how such a comparison would be structured.
Understanding aPKC Inhibitor Selectivity
Atypical Protein Kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[3] Kinase selectivity profiling is therefore a critical step in the characterization of any potential aPKC-targeted therapeutic. It helps to identify off-target effects that could lead to toxicity or unexpected pharmacological activities.
Illustrative Selectivity Profile of an aPKC Inhibitor
The following table represents a hypothetical selectivity profile for a potent aPKC inhibitor. The data is typically presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) or IC50 values against a panel of kinases. A more selective inhibitor will show high potency against the intended target (aPKC) and significantly lower potency against other kinases.
| Kinase Target | % Inhibition @ 1 µM | Kinase Family | Notes |
| PKCι | 98% | AGC (aPKC) | On-target |
| PKCζ | 95% | AGC (aPKC) | On-target |
| PKA | 15% | AGC | |
| PKBα (AKT1) | 20% | AGC | |
| ROCK1 | 10% | AGC | aPKC phosphorylates ROCK1.[4] |
| CAMK1 | 5% | CAMK | |
| MAPK1 (ERK2) | 8% | CMGC | |
| CDK2 | 3% | CMGC | |
| SRC | 12% | TK | |
| EGFR | 7% | TK | |
| ... | ... | ... | ... |
This table is for illustrative purposes only and does not represent data for an actual compound named this compound.
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods are employed to determine the selectivity of kinase inhibitors. One of the most common and comprehensive is the KINOMEscan™ assay, which is a competition binding assay.
KINOMEscan™ Competition Binding Assay Protocol
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Kinase Production: Human kinases are expressed as fusions with a DNA tag in either E. coli or baculovirus expression systems.
-
Ligand Immobilization: An active-site directed, proprietary ligand is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM or 10 µM) in a multi-well plate. The binding reactions are allowed to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the corresponding DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control (vehicle). A lower amount of bound kinase in the presence of the test compound indicates displacement of the kinase from the immobilized ligand, and thus, interaction of the compound with the kinase. The results are typically expressed as a percentage of control (% Ctrl), where a lower percentage indicates a stronger interaction.
The aPKC Signaling Pathway
Atypical PKCs are central components of the PAR complex (partitioning-defective), which establishes and maintains cell polarity. This function is critical in processes such as asymmetric cell division and epithelial tissue formation. The pathway diagram below illustrates the core interactions of the aPKC signaling cascade.
Caption: A simplified diagram of the aPKC signaling pathway in cell polarity.
This guide provides a foundational understanding of the processes and biological context involved in the selectivity profiling of aPKC inhibitors. For the development of novel therapeutics, a thorough and quantitative assessment of kinase selectivity is an indispensable step to ensure both efficacy and safety.
References
A Comparative Guide to aPKC Inhibitors: aPKC-IN-2 vs. ZIP Peptide
An objective analysis for researchers, scientists, and drug development professionals on two distinct modalities for inhibiting atypical Protein Kinase C (aPKC) signaling.
This guide provides a head-to-head comparison of aPKC-IN-2, a small molecule inhibitor, and the widely-used ZIP (Zeta Inhibitory Peptide), a pseudosubstrate-based peptide inhibitor. We delve into their mechanisms of action, present key quantitative data from experimental findings, and outline typical protocols for their use. This comparison aims to equip researchers with the necessary information to select the appropriate tool for their studies of aPKC function in cellular processes, including polarity, proliferation, and inflammation.
I. Core Properties and Mechanism of Action
Atypical PKC isozymes (PKCι and PKCζ) are crucial signaling nodes that lack a calcium-binding C2 domain and a diacylglycerol-binding C1 domain, rendering them distinct from conventional and novel PKCs. Their inhibition is a key strategy for studying and potentially treating diseases like cancer and inflammatory disorders. This compound and the ZIP peptide represent two different classes of inhibitors targeting this kinase family.
-
This compound is a small molecule inhibitor designed to directly target and inhibit the activity of aPKC.[1] As an ATP-competitive inhibitor, it likely functions by occupying the ATP-binding pocket in the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates. This direct enzymatic inhibition offers a potent method for blocking aPKC signaling pathways, such as those involved in NFκB-driven gene transcription and vascular endothelial permeability.[1]
-
ZIP (Zeta Inhibitory Peptide) is a cell-permeable peptide, myristoylated at its N-terminus to facilitate entry into cells.[2][3][4] Its sequence is derived from the pseudosubstrate region of PKCζ, which naturally inhibits the kinase by occupying the substrate-binding site.[2][5] Therefore, ZIP was designed to act as a competitive inhibitor.[2] However, subsequent research has revealed a more complex mechanism. Evidence suggests that in a cellular context, ZIP may not directly inhibit the catalytic activity of aPKC but instead functions by disrupting critical protein-protein interactions.[6] Specifically, it has been shown to bind to the PB1 domain of the scaffold protein p62, preventing the stable, active conformation of aPKC on the scaffold.[5][6] It is also important to note that the specificity of ZIP has been questioned, with some studies showing it can bind to multiple PKC isoforms and affect the translocation of conventional PKCs.[7]
II. Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and the ZIP peptide inhibitor based on available experimental data.
| Parameter | This compound | ZIP (myristoylated) | Reference |
| Inhibitor Class | Small Molecule | Pseudosubstrate Peptide | [1][5] |
| Target(s) | aPKC | PKMζ, PKCζ, PKCι | [1][5] |
| Mechanism | Direct aPKC Activity Inhibition | Disrupts aPKC-p62 interaction; Pseudosubstrate competition | [1][5][6] |
| Potency (EC50/IC50) | Low nanomolar range (EC50 for inhibiting VEGF/TNF-induced vascular permeability) | 1 - 2.5 µM (IC50 for reversing late-phase LTP) | [1] |
| Binding Affinity (Ki) | Not Publicly Available | ~1.43 µM (for PKCι), ~1.7 µM (for PKCζ) | [5] |
| Cell Permeability | Yes (Implied by in vivo activity) | Yes (Facilitated by myristoylation) | [1][3] |
| Molecular Weight | Not Publicly Available | ~1928.5 g/mol | [3] |
III. Key Signaling and Experimental Diagrams
To visualize the distinct mechanisms of these inhibitors and their application in research, the following diagrams are provided.
IV. Experimental Methodologies
A. In Vitro Kinase Activity Assay (General Protocol)
This protocol is a generalized workflow to determine the IC50 value of an inhibitor against a purified aPKC isozyme.
-
Reagents & Buffers:
-
Purified, active aPKC enzyme (e.g., recombinant human PKCζ).
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
Substrate peptide (e.g., Crosstide).
-
ATP solution (with ³²P-ATP for radiometric detection or unlabeled ATP for luminescence-based assays).
-
Test inhibitors (this compound or ZIP peptide) dissolved in an appropriate solvent (e.g., DMSO).
-
Stop solution (e.g., phosphoric acid for radiometric assays).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the aPKC enzyme, substrate peptide, and the diluted inhibitor (or vehicle control).
-
Allow the components to incubate for 10-20 minutes at room temperature to permit inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring remaining radioactivity via scintillation counting. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ATP consumption.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
B. Cell-Based Assay for NF-κB Signaling
This protocol assesses the ability of an inhibitor to block aPKC-mediated NF-κB activation in cells.
-
Reagents & Materials:
-
Cell line known to have aPKC-dependent NF-κB signaling (e.g., pancreatic or lung cancer cell lines).[8]
-
NF-κB luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Stimulant (e.g., TNF-α).
-
Test inhibitors (this compound or myristoylated ZIP).
-
Luciferase assay system.
-
-
Procedure:
-
Seed cells in a multi-well plate and transfect them with the NF-κB luciferase reporter plasmid.
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of this compound or myr-ZIP peptide for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity according to the assay system's protocol.
-
-
Data Analysis:
-
Normalize luciferase readings to a co-transfected control plasmid (e.g., Renilla) or total protein concentration.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50/EC50 value.
-
V. Conclusion
The choice between this compound and the ZIP peptide depends critically on the experimental goals.
-
This compound offers the advantages of a classic small molecule inhibitor: high potency (low nM EC50 in cell-based assays) and a direct, catalytic mechanism of action.[1] This makes it a potentially cleaner tool for interrogating the direct consequences of aPKC kinase activity. However, comprehensive data on its kinase selectivity profile is not yet widely available.
-
The ZIP peptide is a well-established tool that has been used extensively in neuroscience to study memory and long-term potentiation.[9][10] Its unique mechanism of disrupting the aPKC-p62 scaffold interaction provides an alternative way to probe aPKC function.[6] Researchers must be aware of its micromolar potency and reports of off-target effects on other PKC isozymes, which necessitates the use of appropriate controls, such as a scrambled peptide.[5][7]
For researchers aiming to directly inhibit the enzymatic function of aPKC with high potency, small molecule inhibitors like this compound are a promising option. For those investigating the roles of aPKC within its scaffolding complexes, the ZIP peptide remains a relevant, albeit less specific, tool. As with any inhibitor, validating findings with secondary methods, such as genetic knockdown (siRNA/shRNA), is strongly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg [anaspec.com]
- 3. scbt.com [scbt.com]
- 4. A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeta Inhibitory Peptide Disrupts Electrostatic Interactions That Maintain Atypical Protein Kinase C in Its Active Conformation on the Scaffold p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Reversing Cocaine-Induced Plasticity with Zeta Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Inhibition: aPKC-IN-2 vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable Protein Kinase C (PKC) inhibitors: aPKC-IN-2 and staurosporine. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their experimental needs, balancing potency against selectivity. While staurosporine is a well-characterized, broad-spectrum kinase inhibitor, this compound is presented as a tool for the more targeted inhibition of the atypical PKC (aPKC) subfamily.
Executive Summary
Staurosporine is a potent, ATP-competitive inhibitor with nanomolar efficacy against a wide range of kinases, making it a powerful tool for inducing apoptosis and for studies where broad kinase inhibition is desired.[1][2][3][4][5] However, its lack of selectivity is a significant drawback for studies aiming to dissect the roles of specific kinases. In contrast, emerging evidence suggests that this compound offers a more selective approach, targeting the atypical PKC isoforms (PKCι and PKCζ), which are implicated in critical cellular processes such as cell polarity, proliferation, and survival.[6][7][8][9] This guide will delve into the available data on their mechanisms of action, inhibitory profiles, and provide relevant experimental protocols.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for both inhibitors. It is important to note that comprehensive, publicly available kinome-wide selectivity data and specific IC50 values for this compound are limited compared to the extensive characterization of staurosporine.
Table 1: Comparative Inhibitory Profile of this compound and Staurosporine
| Feature | This compound | Staurosporine |
| Target(s) | Primarily atypical Protein Kinase C (aPKC) isoforms (PKCι and PKCζ) | Broad-spectrum kinase inhibitor |
| Mechanism of Action | ATP-competitive | ATP-competitive[2] |
| Reported IC50 (PKCι) | Data not publicly available | ~1086 nM[2] |
| Reported IC50 (PKCζ) | Data not publicly available | High nanomolar to micromolar range[2] |
| General PKC IC50 | Not applicable | 0.7 - 6 nM[1][2][5] |
| Selectivity | Selective for aPKC isoforms over other kinases | Non-selective[1][3][4] |
Table 2: IC50 Values of Staurosporine Against Various Kinases
| Kinase | IC50 (nM) |
| PKCα | 2[2] |
| PKCγ | 5[2] |
| PKCη | 4[2] |
| PKCδ | 20[2] |
| PKCε | 73[2] |
| PKCζ | 1086[2] |
| PKA | 7 - 15[1][2][5] |
| PKG | 8.5[5] |
| c-Fgr | 2[1] |
| Phosphorylase Kinase | 3[1] |
| CaM Kinase II | 20[2] |
Signaling Pathways
To understand the context of inhibition by these compounds, it is crucial to visualize their place within cellular signaling cascades.
Atypical PKC isoforms are key regulators of cell polarity and are involved in cell proliferation and survival pathways.[8][9] They are activated downstream of growth factor signaling through PI3K/PDK1 and in concert with the Par polarity complex. This compound is designed to selectively inhibit these isoforms.
Staurosporine's utility and its primary limitation are illustrated by its broad activity across the kinome. It potently inhibits conventional, novel, and to a lesser extent, atypical PKC isoforms, in addition to many other unrelated kinases.[2][10]
Experimental Protocols
Detailed methodologies for assessing PKC inhibition are crucial for obtaining reliable and reproducible data. Below are representative protocols for both in vitro and cell-based assays.
In Vitro PKC Kinase Assay (Radiometric)
This protocol is adapted from a standard method for measuring the phosphotransferase activity of PKC.
Objective: To determine the in vitro IC50 value of an inhibitor against a specific purified PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCι or PKCζ)
-
Inhibitor stock solution (e.g., this compound or staurosporine in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of the inhibitor (or DMSO vehicle control), and the purified PKC isozyme.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the substrate peptide and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform several washes.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based PKC Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream PKC substrate in a cellular context.
Objective: To determine the in-cell efficacy of an inhibitor by measuring the phosphorylation status of a known aPKC substrate.
Materials:
-
Cell line expressing the target PKC and substrate (e.g., a cell line where aPKC activity is known to be upregulated)
-
Cell culture medium and supplements
-
Inhibitor stock solution (this compound or staurosporine)
-
PKC activator (if necessary, e.g., Phorbol 12-myristate 13-acetate (PMA) for conventional/novel PKCs; not required for aPKCs which are often constitutively active in cancer cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-PKC, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO vehicle for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-substrate and a loading control.
-
Normalize the phospho-substrate signal to the loading control.
-
Determine the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the vehicle-treated control.
-
Plot the results to determine the in-cell IC50.
-
To confirm target engagement, the membrane can be stripped and re-probed for total substrate and total PKC levels.
-
Conclusion
The choice between this compound and staurosporine is fundamentally a decision between selectivity and broad-spectrum potency. Staurosporine is a powerful, albeit non-selective, tool for general kinase inhibition and is useful in contexts where the goal is to induce a strong cellular response like apoptosis through the inhibition of multiple signaling pathways.[1][3][4] However, its promiscuity makes it unsuitable for elucidating the specific functions of individual PKC isozymes.
For researchers focused on the specific roles of atypical PKC in processes such as cell polarity, cancer progression, and metabolic signaling, a selective inhibitor like this compound is the more appropriate choice.[6][7][8][9] While comprehensive quantitative data for this compound is not as widely available as for staurosporine, its purported selectivity offers a significant advantage for targeted studies. It is recommended that researchers validate the selectivity and potency of any inhibitor in their specific experimental system. The provided protocols offer a starting point for such characterization. As more data on selective aPKC inhibitors become available, the ability to precisely dissect the roles of these critical enzymes in health and disease will undoubtedly be enhanced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 8. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of aPKC-IN-2 and Other Novel Atypical PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of aPKC-IN-2 against a selection of other novel inhibitors targeting atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ. The information presented herein is intended to assist researchers in making informed decisions for their discovery and development programs.
Introduction to Atypical PKC Inhibition
Atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, are key regulators of numerous cellular processes, including cell polarity, proliferation, and survival.[1] Dysregulation of aPKC signaling is implicated in the pathogenesis of various diseases, most notably cancer, making these isoforms attractive therapeutic targets. In recent years, a number of novel small molecule inhibitors targeting aPKCs have emerged, each with distinct potency and selectivity profiles. This guide focuses on a comparative analysis of this compound and other notable novel aPKC inhibitors.
Efficacy Comparison of aPKC Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other novel aPKC inhibitors. It is important to note that the inhibitory activities were determined using various assays, and direct comparison of IC50 values across different assay types should be interpreted with caution.
| Inhibitor | Target(s) | Assay Type | IC50/EC50 | Cell Line/System | Reference(s) |
| This compound (PKCiota-IN-2) | PKCι , PKCα, PKCε | In vitro kinase assay | 2.8 nM (PKCι) , 71 nM (PKCα), 350 nM (PKCε) | Purified enzyme | [2][3] |
| ICA-1 | PKCι (selective) | In vitro kinase assay | ~0.1 µM | Purified enzyme | [4] |
| Cell proliferation assay | 0.1 µM | BE(2)-C neuroblastoma | [4] | ||
| ACPD | PKCι and PKCζ | In vitro kinase assay | Inhibition demonstrated at 0.1-10 µM | Purified enzyme | [5] |
| Cell proliferation assay | ~2.5 µM | SK-MEL-2 and MeWo melanoma | [5] | ||
| DNDA | PKCι and PKCζ | In vitro kinase assay | Inhibition demonstrated at 0.1-10 µM (more potent on PKCι) | Purified enzyme | [5] |
| Cell proliferation assay | ~2.5 µM | SK-MEL-2 and MeWo melanoma | [5] | ||
| Aurothiomalate | PKCι -Par6 interaction | Protein-protein interaction assay | 3.0 µM (for PKCζ-Par6) | In vitro | [6] |
| Anchorage-independent growth assay | ~300 nM to >100 µM | Various lung cancer cell lines | [7] | ||
| Auranofin | PKC (general) | Cell viability assay | 3.37 µM | MCF-7 breast cancer | [8] |
| Cell viability assay | 2.5 µM | - | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the canonical aPKC signaling pathway and a general workflow for assessing aPKC inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human aPKC (PKCι or PKCζ)
-
Myelin basic protein (MBP) or a specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the aPKC enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-2 melanoma cells)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a specific duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Target Phosphorylation
This technique is used to detect changes in the phosphorylation status of aPKC substrates in response to inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-aPKC substrate, anti-total-aPKC substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable confluency and treat with the test inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.
Conclusion
The landscape of aPKC inhibitors is rapidly evolving, with several novel compounds demonstrating promising preclinical activity. This compound stands out for its high potency against PKCι in biochemical assays.[2][3] Other inhibitors, such as ICA-1, offer selectivity for PKCι, while compounds like ACPD and DNDA target both aPKC isoforms.[4][5] The gold-containing compounds, aurothiomalate and auranofin, represent a different chemical class with broader cellular effects.[6][7][8][9] The choice of an appropriate inhibitor will depend on the specific research question, the desired selectivity profile, and the biological context under investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the development of novel therapeutics targeting aPKC signaling pathways.
References
- 1. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atypical Protein Kinase Cι Expression and Aurothiomalate Sensitivity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of aPKC Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of atypical Protein Kinase C (aPKC) inhibitors with conventional (cPKC) and novel (nPKC) PKC isoforms. Due to the limited availability of public data on "aPKC-IN-2," this document focuses on the well-characterized aPKC inhibitors: 2-acetyl-1,3-cyclopentanedione (ACPD) and 3,4-diaminonaphthalene-2,7-disulfonic acid (DNDA), with additional reference to ICA-1, to illustrate the principles of aPKC inhibitor selectivity.
Introduction to PKC Isoform Families
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. The PKC family is divided into three subfamilies based on their structure and activation requirements. A clear understanding of these families is essential for appreciating the nuances of inhibitor selectivity.
Figure 1. Classification of Protein Kinase C (PKC) isoforms.
aPKC Inhibitor Selectivity Profiles
Table 1: Inhibitory Activity of ACPD and DNDA against aPKC Isoforms
| Inhibitor | Target Isoform | Concentration (µM) | % Inhibition | Reference |
| ACPD | PKC-ι | 10 | 44% | [1] |
| PKC-ζ | 10 | 41% | [1] | |
| DNDA | PKC-ι | 10 | 38% | [1] |
| PKC-ζ | 10 | 29% | [1] |
Note: A study on ACPD has reported that it does not inhibit other PKC isoforms or a panel of other kinases, suggesting high selectivity for aPKCs.[1]
Table 2: Inhibitory Activity of ICA-1
| Inhibitor | Target Isoform | IC50 (µM) | Notes | Reference |
| ICA-1 | PKC-ι | 0.1 | Does not inhibit PKC-ζ | [2] |
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for its characterization. A common method employed is the in vitro kinase activity assay.
General Workflow for In Vitro Kinase Activity Assay
Figure 2. Generalized workflow for an in vitro kinase assay.
Protocol for aPKC Kinase Activity Assay (as described for ACPD and DNDA)
This protocol is based on the methodology described in the study by Rathnayake et al. (2017).[1]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant active PKC-ι or PKC-ζ.
-
Substrate : Myelin basic protein (MBP) is used as a substrate for the kinases.
-
Inhibitor Addition : Varying concentrations of the inhibitors (ACPD or DNDA) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixtures are incubated to allow for the phosphorylation of MBP by the PKC isoforms.
-
Detection : The level of MBP phosphorylation is quantified. This is often done using methods that detect the incorporation of phosphate, such as using radiolabeled ATP and measuring radioactivity, or using specific antibodies that recognize the phosphorylated form of the substrate in an ELISA-based format.
-
Data Analysis : The percentage of kinase activity inhibition is calculated by comparing the phosphorylation levels in the presence of the inhibitor to the control (no inhibitor). These values are then plotted against the inhibitor concentration to determine the extent of inhibition.[1]
Conclusion
While specific cross-reactivity data for "this compound" remains elusive in the public domain, the analysis of well-documented aPKC inhibitors like ACPD, DNDA, and ICA-1 provides a valuable framework for understanding and evaluating inhibitor selectivity. The data presented herein highlights that inhibitors can exhibit significant selectivity for the aPKC subfamily, and even show isoform-specificity within the aPKCs (as seen with ICA-1). Researchers developing or utilizing aPKC inhibitors should conduct or seek comprehensive selectivity profiling against a broad panel of kinases, including all PKC isoforms, to ensure the accurate interpretation of their findings. The experimental workflows and data presentation formats in this guide serve as a template for such comparative studies.
References
Unveiling the Specificity of aPKC Inhibitor CRT0066854: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of CRT0066854 against the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of aPKC signaling pathways.
The aPKC isoforms, PKCι and PKCζ, are key regulators of cellular processes such as cell polarity, proliferation, and survival. Dysregulation of their activity is implicated in various diseases, including cancer. While highly homologous, these isoforms exhibit distinct, non-redundant functions, making the development of isoform-specific inhibitors a critical goal for targeted therapies. This guide focuses on CRT0066854, a potent ATP-competitive inhibitor of aPKCs, and elucidates its preferential activity towards PKCι.
Quantitative Analysis of CRT0066854 Inhibition
The inhibitory potency of CRT0066854 against full-length human PKCι and PKCζ was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Target | Inhibitor | IC50 (nM) | Selectivity (Fold) |
| PKCι | CRT0066854 | 132 | ~4.8-fold vs. PKCζ |
| PKCζ | CRT0066854 | 639 | - |
Data compiled from publicly available sources.
These results clearly demonstrate that CRT0066854 is approximately 4.8-fold more potent in inhibiting PKCι compared to PKCζ. This preferential inhibition provides a valuable tool for dissecting the specific roles of PKCι in various cellular contexts.
Experimental Methodology: In Vitro Kinase Assay
The determination of IC50 values for CRT0066854 was achieved using a standard in vitro kinase assay protocol. This method quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Key Components:
-
Recombinant Kinase: Purified, full-length human PKCι or PKCζ.
-
Substrate: A specific peptide or protein substrate for aPKC, such as a myelin basic protein (MBP) fragment or a synthetic peptide containing a consensus aPKC phosphorylation motif.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Often used at a concentration close to its Michaelis constant (Km) for the specific kinase.
-
Inhibitor: CRT0066854, serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution providing optimal pH and ionic strength for kinase activity, typically containing MgCl2 as a cofactor.
General Procedure:
-
Reaction Setup: The recombinant kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate Mg2+.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Differential Signaling Pathways of PKCι and PKCζ
While both PKCι and PKCζ are central to cell polarity establishment through the Par complex (Par3/Par6/aPKC), they exhibit distinct roles in downstream signaling, particularly in the context of cancer. The preferential inhibition of PKCι by CRT0066854 allows for the specific interrogation of its unique signaling outputs.
PKCι-Specific Signaling:
-
Rac1/MEK/ERK Pathway: PKCι has been shown to preferentially activate the Rac1-GTPase, leading to the stimulation of the MEK/ERK signaling cascade. This pathway is heavily implicated in promoting cell invasion and metastasis in various cancers.
-
Cell Migration: Through its effects on the cytoskeleton and focal adhesions, PKCι plays a more prominent role in directed cell migration.
PKCζ-Specific Signaling:
-
NF-κB Pathway: PKCζ is a critical upstream activator of the NF-κB signaling pathway, which is a key regulator of inflammation, immune responses, and cell survival. This pathway often contributes to tumor cell survival by inhibiting apoptosis.
-
Tumor Suppression: In some contexts, PKCζ has been suggested to have tumor-suppressive functions, a role not typically attributed to PKCι.
Shared Functions:
Both isoforms are integral to the establishment of apical-basal polarity in epithelial cells and asymmetric cell division. They also both contribute to cell proliferation, albeit through partially distinct downstream effectors.
Conclusion
CRT0066854 is a valuable research tool that exhibits a clear, albeit modest, selectivity for PKCι over PKCζ. This preferential inhibition allows for the targeted investigation of PKCι-driven signaling pathways. The data and protocols presented in this guide are intended to facilitate further research into the distinct biological roles of aPKC isoforms and to aid in the development of more potent and specific inhibitors for therapeutic applications.
Unraveling Cellular Dynamics: A Comparative Analysis of aPKC Inhibition and Par-6 Knockdown
For Immediate Publication
AUSTIN, Texas – December 17, 2025 – A comprehensive guide released today offers researchers, scientists, and drug development professionals a detailed comparison of the phenotypic effects of atypical protein kinase C (aPKC) inhibition versus Par-6 knockdown. This guide provides a critical analysis of the roles these two key regulatory components play in fundamental cellular processes, including cell polarity, proliferation, apoptosis, and migration.
While direct experimental data on the specific inhibitor aPKC-IN-2 is not publicly available, this guide draws comparisons using data from other well-characterized aPKC inhibitors to provide a valuable resource for understanding the differential effects of targeting the aPKC/Par-6 signaling axis.
At the Crossroads of Cell Fate: aPKC and Par-6
Atypical protein kinase C (aPKC) and Partitioning defective 6 (Par-6) are integral components of the evolutionarily conserved Par complex, which also includes Par-3. This complex is a master regulator of cell polarity, a fundamental process for tissue development and homeostasis. The aPKC/Par-6 module, in particular, is a critical signaling hub that influences a multitude of cellular functions. Dysregulation of this axis has been implicated in various diseases, including cancer.
This guide explores the distinct and overlapping phenotypic consequences of disrupting this signaling nexus through two different approaches: pharmacological inhibition of aPKC's kinase activity and genetic knockdown of the scaffolding protein Par-6.
Phenotypic Effects: A Tabular Comparison
The following tables summarize the quantitative effects observed upon aPKC inhibition and Par-6 knockdown across various cancer cell lines.
Table 1: Effects on Cell Proliferation and Viability
| Intervention | Cell Line | Assay | Observed Effect | Quantitative Data | Reference |
| aPKC Inhibition (ζ-Stat) | Clear Cell Ovarian Carcinoma (OCCC) | Cell Viability Assay | Decreased cell viability | IC50 ≈ 5 µM | [1] |
| aPKC Inhibition (Aurothiomalate) | Pancreatic Cancer Cells | Anchorage-Independent Growth | Inhibition of transformed growth | Dose-dependent inhibition | [2] |
| Par-6 Knockdown (shRNA) | Glioma (U87MG, U251) | Cell Proliferation Assay (CCK-8) | Decreased cell proliferation | Significant reduction at 48h and 72h (P < 0.01) | [3] |
| Par-6 Knockdown (shRNA) | Glioma (U87MG, U251) | Colony Formation Assay | Reduced colony formation ability | Significant reduction in colony numbers (P < 0.01) | [3] |
Table 2: Effects on Cell Migration and Invasion
| Intervention | Cell Line | Assay | Observed Effect | Quantitative Data | Reference |
| aPKC Inhibition (ζ-Stat) | Clear Cell Ovarian Carcinoma (OCCC) | Invasion Assay | Decreased cell invasion | Significant reduction in invasive cells | [1] |
| Par-6 Knockdown | Non-Small-Cell Lung Cancer (NSCLC) | Cell Migration Assay | Reduced cell migration | Data not quantified | [4] |
Table 3: Effects on Apoptosis
| Intervention | Cell Line | Assay | Observed Effect | Quantitative Data | Reference |
| aPKC Inhibition (CRT0066101 - Pan-PKD inhibitor with aPKC downstream effects) | Pancreatic Cancer (Panc-1) | Apoptosis Assay (Caspase-3) | Increased apoptosis | Dose-dependent increase in cleaved caspase-3 | [5][6] |
| Par-6 Knockdown | - | - | Limited direct evidence in searched literature | - | - |
Experimental Methodologies
This section provides an overview of the experimental protocols used to generate the data presented above.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay: Cells are seeded in 96-well plates and treated with the inhibitor or transfected with siRNA. At specified time points, MTT or CCK-8 reagent is added to the wells. The absorbance is then measured to determine the number of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated as required. After a period of incubation (typically 1-2 weeks), the colonies are fixed, stained with crystal violet, and counted.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The rate of closure of this gap over time is monitored and measured to assess cell migration.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane coated with a basement membrane matrix. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower side of the membrane is quantified after a specific incubation period.
Apoptosis Assay
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving aPKC and Par-6 and the logical workflow of the experiments discussed.
References
- 1. Frontiers | The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression [frontiersin.org]
- 2. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The polarity protein Par6 induces cell proliferation and is overexpressed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of aPKC Inhibitors Using Knockout Cell Lines
The atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival.[1][2] Their dysregulation is implicated in numerous cancers, making them attractive targets for therapeutic intervention.[3] The development of potent and specific aPKC inhibitors is a key focus in oncology research. A critical step in the validation of any new inhibitor, such as the representative compound aPKC-IN-2, is to demonstrate its on-target specificity. The use of knockout (KO) cell lines, in which the target protein is absent, provides the gold standard for confirming that the inhibitor's effects are directly mediated by the intended target.
This guide provides a comparative framework and detailed protocols for validating aPKC inhibitors using aPKC knockout cell lines.
Comparative Landscape of aPKC Inhibitors
A number of compounds have been developed that inhibit aPKC activity. These range from broad-spectrum kinase inhibitors to more specific peptide and small molecule inhibitors. Understanding the existing landscape is crucial when evaluating a new chemical entity like this compound.
| Inhibitor | Type | Mechanism of Action | Target Isoforms | Reported IC50 / Ki |
| Staurosporine | Small Molecule | ATP-competitive | Broad-spectrum (PKCs, PKA, CAMKII) | ~4.1 nM for PKCα[4] |
| UCN-01 | Small Molecule | ATP-competitive | Higher affinity for cPKC over aPKC[4] | 4.1 nM (general PKC)[4] |
| ZIP (pseudosubstrate) | Peptide | Prevents interaction with scaffolding proteins[4] | PKCζ, PKCι | Ki ≈ 1.7 µM for PKCζ[4] |
| This compound (Hypothetical) | Small Molecule | ATP-competitive (Assumed) | aPKCι / aPKCζ | To be determined |
Validating this compound: The Role of Knockout Cell Lines
The definitive method for proving an inhibitor's specificity is to compare its effects in wild-type (WT) cells versus cells lacking the target protein (aPKC KO). A specific inhibitor should exhibit a significantly reduced or absent effect in the KO cell line.
Hypothetical Validation Data: Effect of this compound on Cell Viability
| Cell Line | Genotype | This compound Treatment (1 µM) | % Decrease in Cell Viability (72h) |
| Parental | WT | + | 75% |
| aPKCι/ζ KO | Knockout | + | 8% |
This hypothetical data illustrates the expected outcome: this compound dramatically reduces the viability of wild-type cells, while having a minimal effect on cells lacking aPKC, confirming its on-target action.
Visualizing Key Processes and Pathways
Understanding the underlying biology and experimental design is facilitated by clear diagrams.
Caption: Simplified aPKC signaling pathway and point of inhibition.
Caption: Workflow for generating aPKC knockout cell lines via CRISPR-Cas9.
Caption: Experimental workflow for validating inhibitor specificity.
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate interpretation of results.
Protocol 1: Generation of aPKC Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general workflow for creating knockout cell lines.[5][6][7]
-
Guide RNA (gRNA) Design : Design two or more gRNAs targeting early constitutive exons of the genes encoding aPKCι (PRKCI) and aPKCζ (PRKCZ) using a validated online design tool.
-
Vector Construction : Clone the designed gRNA sequences into a suitable Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection : Transfect the parental cell line (e.g., HEK293T, MCF-7) with the Cas9/gRNA expression plasmids using a high-efficiency transfection reagent.
-
Selection : 48 hours post-transfection, apply selection pressure (e.g., 1-2 µg/mL puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning : After selection, dilute the surviving cells to a concentration of a single cell per 100-200 µL and plate into 96-well plates. This process, known as limiting dilution, ensures that resulting colonies are clonal.
-
Clone Expansion : Monitor the plates and allow single colonies to grow. Once confluent, expand promising clones into larger culture vessels.
-
Genomic DNA Extraction and PCR Screening : Extract genomic DNA from expanded clones. Use PCR with primers flanking the gRNA target sites to amplify the region. Analyze PCR products by gel electrophoresis to screen for clones with insertions/deletions (indels), which will show a size shift.
-
Sequence Validation : For clones showing potential edits, sequence the PCR products (e.g., via Sanger sequencing) to confirm the presence of frameshift-inducing indels.
-
Protein Knockout Confirmation (Western Blot) : The most critical step is to confirm the absence of the target protein. Lyse the validated clones and perform a Western Blot using specific antibodies against aPKCι and aPKCζ. A true knockout clone will show no detectable protein band compared to the wild-type control.
Protocol 2: Western Blot for aPKC Substrate Phosphorylation
This assay determines if this compound can block the phosphorylation of a known downstream substrate of aPKC in a cellular context.[8]
-
Cell Plating : Plate wild-type cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment : Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated aPKC substrate (e.g., phospho-Lgl, phospho-Par-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis : Re-probe the blot for total levels of the substrate and a loading control (e.g., β-actin) to ensure equal loading. A successful inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal.
Protocol 3: Cell Viability Assay
This assay quantifies the cytotoxic or cytostatic effect of the inhibitor and demonstrates its on-target dependency by comparing results in WT and aPKC KO cells.
-
Cell Plating : Seed wild-type and aPKC KO cells into separate opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment : Prepare a serial dilution of this compound in culture medium. Add the inhibitor to the appropriate wells, ensuring a final volume of 100 µL/well. Include vehicle-only control wells.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Procedure (Using CellTiter-Glo® as an example) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the log of the inhibitor concentration for both WT and KO cell lines.
-
Calculate the IC50 (concentration of inhibitor that causes 50% reduction in viability) for each cell line. A specific inhibitor will have a potent IC50 in the WT line and a significantly right-shifted or non-calculable IC50 in the KO line.
-
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 8. rupress.org [rupress.org]
Comparative Analysis of aPKC-IN-2: An Objective Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the atypical Protein Kinase C (aPKC) inhibitor, aPKC-IN-2, against other well-known PKC inhibitors, supported by IC50 values and detailed experimental methodologies.
This guide provides an objective comparative analysis of the potent and selective atypical Protein Kinase C (aPKC) inhibitor, PKCiota-IN-2, hereafter referred to as this compound. The compound, also known as Compound 49, demonstrates high affinity for the PKCι isoform, a key player in oncogenic signaling pathways. This document outlines its inhibitory potency in comparison to a panel of established PKC inhibitors, offering a clear perspective on its selectivity profile across the PKC family.
Data Presentation: Comparative IC50 Values
The inhibitory activity of this compound and other reference compounds against a panel of Protein Kinase C isoforms is summarized below. IC50 values, representing the concentration of an inhibitor required for 50% inhibition of kinase activity, are presented in nanomolar (nM) units. Lower values indicate higher potency.
| Inhibitor | PKCι (aPKC) | PKCζ (aPKC) | PKCα (cPKC) | PKCβ | PKCγ (cPKC) | PKCδ (nPKC) | PKCε (nPKC) | PKCη (nPKC) | PKCθ (nPKC) |
| This compound (PKCiota-IN-2) | 2.8 [1] | - | 71[1] | - | - | - | 350[1] | - | - |
| Staurosporine | - | 1086 | 2[2] | - | 5[2] | 20[2] | 73[2] | 4[2] | - |
| Go 6983 | - | 60 | 7 | 7 | 6 | 10 | - | - | - |
| Enzastaurin | - | - | 39[2] | 6[2] | 83[2] | - | 110[2] | - | - |
| Sotrastaurin | Inactive | - | 0.95 (Ki) | 0.64 (Ki) | - | 2.1 (Ki) | 3.2 (Ki) | 1.8 (Ki) | 0.22 (Ki) |
Experimental Protocols: IC50 Determination
The IC50 values presented in this guide are typically determined using an in vitro kinase assay. The following protocol describes a general methodology based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP Conversion & Signal Detection: The Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1X Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the Kinase Reaction Buffer. A DMSO control is also prepared.
-
Prepare a solution containing the specific PKC isozyme and its corresponding substrate in the Kinase Reaction Buffer.
-
Prepare an ATP solution at the desired concentration (e.g., corresponding to the Km for the specific kinase) in the Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO control to the appropriate wells.[3]
-
Add 2 µl of the enzyme/substrate mixture to each well.[3]
-
Initiate the kinase reaction by adding 2 µl of the ATP solution to each well.[3]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate the plate at room temperature for 30-60 minutes.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence readings are plotted against the inhibitor concentrations.
-
The data is fitted to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: aPKC signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
References
A Comparative Structural Analysis of ATP-Competitive Inhibitors Targeting Atypical Protein Kinase C (aPKC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of selected ATP-competitive inhibitors of atypical Protein Kinase C (aPKC). As a specific inhibitor named "aPKC-IN-2" is not publicly documented, this comparison focuses on well-characterized, potent ATP-competitive inhibitors of aPKC: CRT0066854 , Go 6983 , and Bisindolylmaleimide I (BIM I) . These compounds serve as representative examples for understanding the structural basis of aPKC inhibition.
Introduction to aPKC and its Inhibition
Atypical Protein Kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival.[1] Their dysregulation is implicated in various diseases, including cancer. Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium ions.[2] The development of selective aPKC inhibitors is a key area of research for therapeutic intervention. ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket of the kinase domain, represent a major class of these inhibitors.
Quantitative Comparison of aPKC Inhibitors
The following table summarizes the inhibitory potency of CRT0066854, Go 6983, and BIM I against aPKC isoforms and, where available, other related kinases to indicate selectivity.
| Inhibitor | Target aPKC Isoform(s) | IC50 / Ki (nM) | Other Notable Targets (IC50 in nM) |
| CRT0066854 | PKCι, PKCζ | 132 (PKCι), 639 (PKCζ)[3][4][5] | ROCK-II (620)[3][4] |
| Go 6983 | PKCζ | 60[6][7][8] | PKCα (7), PKCβ (7), PKCγ (6), PKCδ (10), PKCµ (>20,000)[6][7][8] |
| Bisindolylmaleimide I (BIM I) | PKCι | Ki: 14 (general PKC)[9] | PKCα (20), PKCβI (17), PKCβII (16), PKCγ (20)[9] |
Structural Comparison of Binding Modes
The ATP-binding pocket of aPKC presents a key target for competitive inhibitors. While sharing high homology with other PKC isoforms, subtle differences can be exploited to achieve selectivity.
Bisindolylmaleimide I (BIM I)
The crystal structure of the human aPKCι catalytic domain in complex with BIM I provides a clear view of its binding mode.[10] BIM I occupies the ATP-binding site, forming hydrogen bonds with the hinge region of the kinase. The indolyl groups of BIM I make hydrophobic interactions with residues in the active site, effectively blocking ATP from binding and thus inhibiting kinase activity. The binding of BIM I induces an intermediate open conformation of the kinase domain.[10]
CRT0066854
While a crystal structure of CRT0066854 in complex with aPKC is not publicly available, studies indicate that it displaces a crucial Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket.[4] This suggests a distinct interaction profile compared to other inhibitors and may contribute to its selectivity for atypical PKCs. The engagement of an acidic patch, typically used by arginine-rich substrates, further highlights its unique binding mechanism.[4]
Go 6983
Go 6983 is a broad-spectrum PKC inhibitor with potent activity against aPKCζ.[6][7][8] As a staurosporine analog, it is known to be an ATP-competitive inhibitor. While a specific crystal structure with an aPKC isoform is not available, its binding mode is expected to be similar to other staurosporine-like compounds, involving interactions with the hinge region and hydrophobic pockets of the ATP-binding site. Its broader spectrum of activity suggests that it interacts with conserved features across multiple PKC isoforms.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general aPKC signaling pathway and a typical experimental workflow for characterizing ATP-competitive inhibitors.
Caption: aPKC signaling pathway and point of intervention for ATP-competitive inhibitors.
Caption: Workflow for characterizing ATP-competitive aPKC inhibitors.
Experimental Protocols
The determination of inhibitory potency and binding mode for ATP-competitive inhibitors involves several key experimental techniques.
In Vitro Kinase Assay (Radiometric)
This is a classic method to determine the IC50 of an inhibitor.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the purified recombinant aPKC enzyme (e.g., PKCι or PKCζ), a suitable substrate peptide (e.g., a fluorescently labeled peptide or a generic substrate like myelin basic protein), and varying concentrations of the test inhibitor dissolved in an appropriate solvent (e.g., DMSO). The reaction is performed in a kinase buffer containing MgCl2 and other necessary co-factors.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration determined to be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).
-
Quantification: For membrane-based assays, wash the membrane to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P into the substrate is then quantified using a scintillation counter. For assays in solution, other detection methods can be used.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Kinase Assay
This is a non-radioactive, homogeneous assay format suitable for high-throughput screening.
-
Assay Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled substrate peptide. When the small, rapidly tumbling fluorescent peptide is phosphorylated by the kinase, it binds to a large phosphospecific antibody, causing it to tumble more slowly and thus increasing the fluorescence polarization.
-
Procedure: The kinase, substrate, ATP, and inhibitor are incubated together. After the reaction, a mixture containing a phosphospecific antibody and a fluorescent tracer is added.
-
Detection: The fluorescence polarization is measured using a plate reader. The displacement of the tracer by the phosphorylated substrate leads to a decrease in polarization, which is proportional to the kinase activity.
-
Data Analysis: Similar to the radiometric assay, IC50 values are determined from the dose-response curves.
X-ray Crystallography
Determining the crystal structure of an inhibitor in complex with the aPKC kinase domain provides the most detailed insight into its binding mode.
-
Protein Expression and Purification: Express and purify the catalytic domain of the aPKC isoform of interest (e.g., PKCι).
-
Crystallization: Set up crystallization trials of the purified protein in the presence of the inhibitor. This typically involves screening a wide range of conditions (precipitants, buffers, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Crystal Soaking (optional): If co-crystallization is unsuccessful, apo-crystals of the protein can be soaked in a solution containing the inhibitor.
-
Cryo-protection and Data Collection: Crystals are cryo-protected and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein-inhibitor complex structure is then built into the electron density and refined to high resolution. This reveals the precise orientation of the inhibitor in the active site and its interactions with the protein.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystal structure of the catalytic domain of human atypical protein kinase C-iota reveals interaction mode of phosphorylation site in turn motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to aPKC Inhibitors: Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, are central regulators of cellular polarity, proliferation, and survival. Their dysregulation is implicated in a range of diseases, including cancer and metabolic disorders, making them attractive therapeutic targets. This guide provides a comparative overview of key aPKC inhibitors and their effects on downstream signaling pathways, supported by experimental data and detailed protocols.
Introduction to aPKC Signaling
aPKC acts as a critical node in several signaling cascades. Upon activation, often through interaction with the PAR complex (Par3/Par6) and upstream signals like Cdc42, aPKC phosphorylates a host of downstream targets. This phosphorylation can lead to their activation or inhibition, ultimately dictating cellular fate. Key downstream pathways influenced by aPKC include cell polarity regulation, Hippo/Yap signaling, and PI3K/Akt signaling.
aPKC Signaling Pathway
The following diagram illustrates a simplified overview of the canonical aPKC signaling pathway and its key downstream effectors.
Caption: Simplified aPKC signaling pathway.
Comparison of aPKC Inhibitors
While a specific inhibitor designated "aPKC-IN-2" is not prominently documented in publicly available literature, several other small molecule and peptide-based inhibitors have been characterized. This section compares two well-studied aPKC inhibitors: ICA-1 , a specific inhibitor of PKCι, and the pseudosubstrate inhibitor ZIP , which targets the regulatory domain of aPKCs.
| Inhibitor | Type | Target(s) | Mechanism of Action | Reported IC50 | Key Downstream Effects |
| ICA-1 | Small Molecule | PKCι | Binds to the catalytic domain of PKCι, preventing substrate phosphorylation. | ~0.1 µM for cell proliferation inhibition[1] | Downregulates c-Myc, inhibits MEK/ERK1/2 activation, disrupts aPKC-Akt1 association, and induces apoptosis.[2][3] |
| ZIP (ζ-pseudosubstrate inhibitory peptide) | Peptide | aPKC (PKCζ and PKCι) | Mimics the pseudosubstrate region, binding to the substrate-binding cavity and preventing phosphorylation of downstream targets. | Ki of ~1.7 µM for PKCζ and ~1.43 µM for PKCι[1] | Blocks the establishment and maintenance of long-term potentiation (LTP) in neuroscience research. |
| Aurothiomalate | Small Molecule | aPKC | Inhibits aPKC signaling and transformed growth in pancreatic cancer cells.[4] | IC50 of ~100 µM for cell proliferation inhibition[1] | Inhibits Rac1 activity.[4] |
Experimental Data: Effects on Downstream Targets
The following table summarizes the observed effects of ICA-1 on key downstream targets of aPKC in clear cell Renal Cell Carcinoma (ccRCC) cell lines (786-0 and Caki-1).
| Downstream Target | Experimental Observation with ICA-1 Treatment | Cell Line | Reference |
| p-Akt1 (Ser473) | Significant decrease in phosphorylation. | 786-0, Caki-1 | [3] |
| p-ERK1/2 | Significant decrease in phosphorylation. | 786-0, Caki-1 | [3] |
| c-Myc | Significant reduction in protein levels. | 786-0, Caki-1 | [3] |
| Vimentin | Decreased activation. | 786-0, Caki-1 | [3] |
| PARP & Caspase-3 | Increased cleavage, indicating apoptosis. | 786-0, Caki-1 | [2] |
Experimental Protocols
Western Blot Analysis of Downstream Target Phosphorylation
This protocol outlines the general steps for assessing the effect of an aPKC inhibitor on the phosphorylation state of downstream targets like Akt and ERK.
Caption: Western Blot experimental workflow.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., 786-0 or Caki-1) and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the aPKC inhibitor (e.g., ICA-1) or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method like the BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol can be used to directly measure the inhibitory effect of a compound on the kinase activity of purified aPKC.
Materials:
-
Purified recombinant aPKC (PKCι or PKCζ)
-
Kinase buffer
-
Substrate peptide (e.g., a generic PKC substrate or a specific peptide derived from a known aPKC target)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for ADP-Glo assay)
-
Test inhibitor (e.g., this compound, ICA-1)
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiometric assay
Workflow:
Caption: In Vitro Kinase Assay workflow.
Procedure (using ADP-Glo Assay):
-
Reaction Setup: In a multi-well plate, combine the purified aPKC enzyme, kinase buffer, substrate, and varying concentrations of the test inhibitor.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The development of specific and potent inhibitors of aPKC is a promising avenue for therapeutic intervention in various diseases. This guide provides a framework for comparing the effects of different aPKC inhibitors on their downstream targets. The presented data on ICA-1 highlights its potential to modulate key signaling pathways involved in cell survival and proliferation. The detailed experimental protocols offer a starting point for researchers to evaluate novel aPKC inhibitors and further elucidate the complex roles of aPKC in health and disease. As research in this area progresses, the identification and characterization of new inhibitors, potentially including compounds like "this compound," will be crucial for advancing our understanding and therapeutic capabilities.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 3. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of aPKC-IN-2: A Guide for Laboratory Professionals
For researchers and scientists working with aPKC-IN-2, a potent inhibitor of atypical protein kinase C, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for biologically active small molecules with unknown hazard profiles.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, nitrile gloves, and a laboratory coat.[3] All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[3] In the event of accidental exposure, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Step-by-Step Disposal Protocol
Given the lack of specific toxicity data, this compound and all contaminated materials should be treated as hazardous chemical waste.[1][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step.[1][3]
-
Solid Waste: This category includes unused or expired this compound powder, contaminated PPE (gloves, etc.), weighing papers, and other contaminated consumables like pipette tips and tubes.[3]
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container, such as a high-density polyethylene (HDPE) container. Keep the container closed except when adding waste.[3]
-
-
Liquid Waste: This includes any solutions containing this compound, such as unused experimental solutions or residues.
Step 2: Labeling of Waste Containers
Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[3]
Step 3: Storage of Chemical Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Procedure: Store waste containers in a secondary containment tray to prevent spills. This area should be away from general laboratory traffic and clearly marked. Ensure that incompatible waste types are stored separately.[3]
Step 4: Final Disposal
The disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][3] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, which typically involves high-temperature incineration.[1]
Spill Management
In the event of a spill, follow these procedures:
-
For liquid spills: Use an inert absorbent material to contain the spill.[3]
-
For solid spills: Carefully sweep up the powder, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.[3]
Experimental Workflow for Disposal
References
Personal protective equipment for handling aPKC-IN-2
Essential Safety and Handling Guide for aPKC-IN-2
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Ensure to change them frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the compound as a powder to avoid inhalation.[1] Work in a well-ventilated area, preferably within a chemical fume hood. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table provides guidance on initial response.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Detailed Methodologies
Handling:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Weighing and Solution Preparation: When weighing the solid compound, take care to avoid creating dust.[1] If preparing a solution, add the solvent slowly to the compound.
Disposal Protocol: As a precautionary measure, this compound should be treated as hazardous chemical waste.
-
Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated pipette tips, and gloves, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container for chemical waste.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled container. Do not pour down the drain.[3]
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials until it can be collected by a licensed chemical waste disposal service.[3]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) department or a certified waste management company.[4] This will typically involve incineration or another approved disposal method.[3]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
